molecular formula C36H66N2O19 B8104434 t-Boc-Aminooxy-PEG12-NHS ester

t-Boc-Aminooxy-PEG12-NHS ester

Cat. No.: B8104434
M. Wt: 830.9 g/mol
InChI Key: QRZPXILDHRFRMR-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG12-NHS ester is a useful research compound. Its molecular formula is C36H66N2O19 and its molecular weight is 830.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZPXILDHRFRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N2O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This reagent is meticulously designed with three key functional components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique architecture allows for a sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The NHS ester provides reactivity towards primary amines, commonly found in proteins and peptides, while the t-Boc protected aminooxy group, after deprotection, allows for the specific and stable ligation to aldehyde or ketone moieties. The hydrophilic PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Core Properties and Specifications

The physical and chemical properties of this compound are summarized in the table below. These specifications are typical and may vary slightly between suppliers.

PropertyValue
Molecular Formula C₃₆H₆₆N₂O₁₉
Molecular Weight 830.9 g/mol
Purity ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, under inert atmosphere

Mechanism of Action and Applications

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on a biomolecule (e.g., a lysine (B10760008) residue on an antibody or an amine-functionalized small molecule) to form a stable amide bond. Following this initial conjugation, the t-Boc protecting group is removed from the aminooxy terminus under acidic conditions. This reveals the reactive aminooxy group, which can then be specifically ligated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.

This sequential conjugation strategy is particularly advantageous in the synthesis of PROTACs, where a protein of interest (POI) ligand and an E3 ligase ligand are joined. It is also instrumental in the development of ADCs, where a cytotoxic payload is attached to a targeting antibody.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Conjugation of an Amine-Containing Molecule via NHS Ester Coupling

This protocol describes the reaction of the NHS ester moiety of the linker with a primary amine on a molecule of interest (Molecule-NH₂).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC).

Procedure:

  • Preparation of Reactants:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for a protein).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain the stability of most proteins.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate (Molecule-linker-O-Boc) to remove excess linker and quenching reagents using an appropriate method such as dialysis against PBS, SEC, or RP-HPLC.

  • Characterization:

    • Characterize the conjugate using techniques such as mass spectrometry (MS) to confirm successful conjugation.

Protocol 2: t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Boc-protected conjugate (Molecule-linker-O-Boc)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon source

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3x).

    • The resulting deprotected conjugate (Molecule-linker-ONH₂) can often be used in the next step without further purification. If necessary, purification can be performed by HPLC.

Protocol 3: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule

This protocol describes the reaction of the deprotected aminooxy group with a carbonyl group on a second molecule of interest (Molecule'-CHO).

Materials:

  • Deprotected conjugate (Molecule-linker-ONH₂)

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5 (or other suitable amine-free buffer). Aniline (B41778) can be used as a catalyst to accelerate the reaction.

  • Purification system (e.g., SEC or HPLC).

Procedure:

  • Preparation of Reactants:

    • Dissolve the deprotected conjugate in the Reaction Buffer.

    • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the solution of the deprotected conjugate. A 1.5-5 fold molar excess of the carbonyl-containing molecule is typically used.

  • Ligation Reaction:

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate (Molecule-linker-O-N=C-Molecule') using an appropriate method such as SEC or HPLC to remove unreacted starting materials.

  • Characterization:

    • Characterize the final conjugate using methods such as SDS-PAGE, MS, and functional assays to confirm its identity, purity, and activity.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Linker This compound Conjugate1 Boc-Protected Intermediate (POI-Linker-O-Boc) Linker->Conjugate1 POI_Ligand POI Ligand with Primary Amine POI_Ligand->Conjugate1 Amine-reactive coupling (pH 7.2-8.0) Conjugate2 Deprotected Intermediate (POI-Linker-ONH₂) Conjugate1->Conjugate2 Acidic Deprotection (TFA) Final_PROTAC Final PROTAC Molecule Conjugate2->Final_PROTAC E3_Ligand E3 Ligase Ligand with Aldehyde E3_Ligand->Final_PROTAC Oxime bond formation (pH 6.5-7.5)

Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and powerful tool for researchers engaged in the development of complex bioconjugates. Its well-defined structure and orthogonal reactivity allow for a controlled and sequential approach to linking different molecular entities. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the physicochemical properties of the final conjugate. By understanding the principles of its reactivity and following optimized protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and other areas of chemical biology.

An In-Depth Technical Guide to t-Boc-Aminooxy-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker of significant utility in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group. This unique combination of functionalities allows for a sequential and controlled conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The NHS ester provides a reactive handle for efficient and stable amide bond formation with primary amines, commonly found on the surface of proteins and peptides (e.g., lysine (B10760008) residues)[1]. The monodisperse PEG12 spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate[2][3][4]. The t-Boc protected aminooxy group offers a stable, latent reactive site. Following the initial conjugation via the NHS ester, the t-Boc protecting group can be removed under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy functionality can then be specifically ligated to an aldehyde or ketone to form a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility[5][6][7]. This sequential reaction capability is particularly advantageous in the multi-step synthesis of complex bioconjugates.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a linear PEG chain of twelve ethylene (B1197577) glycol units, flanked by a t-Boc protected aminooxy group at one terminus and an NHS ester at the other.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C36H66N2O19[2][8]
Molecular Weight 830.9 g/mol [2][6][8]
Purity Typically ≥95%[2][8]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C, desiccated[2][8]

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of complex bioconjugates, most notably PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[9][10].

The synthesis of a PROTAC using this linker typically follows a sequential three-step process:

  • Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the target protein ligand or the E3 ligase ligand.

  • Deprotection: The t-Boc group is removed to expose the aminooxy functionality.

  • Oxime Ligation: The deprotected aminooxy group is then reacted with a second ligand that has been functionalized with an aldehyde or ketone.

This strategic approach allows for the controlled and directional assembly of the final PROTAC molecule.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of a hypothetical PROTAC. Optimization of these protocols may be required for specific applications.

Step 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand 1)

This protocol describes the reaction of the NHS ester with a primary amine on the first ligand (e.g., a Von Hippel-Lindau (VHL) E3 ligase ligand with an available amine).

Materials:

  • This compound

  • Amine-containing Ligand 1

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-containing Ligand 1 (1 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the linker solution dropwise to the stirred solution of Ligand 1.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere.

  • Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the formation of the desired conjugate.

  • Upon completion, the product can be purified by preparative HPLC.

Step 2: Deprotection of the t-Boc Group

This protocol describes the removal of the t-Boc protecting group from the conjugated linker to expose the reactive aminooxy group.

Materials:

  • Purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the purified Ligand 1-PEG12-Aminooxy-t-Boc conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS, observing the loss of the t-Boc group (mass change of -100.12 Da).

  • Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine is often obtained as a TFA salt.

Step 3: Oxime Ligation to a Carbonyl-Containing Ligand (Ligand 2)

This protocol describes the reaction of the deprotected aminooxy-functionalized Ligand 1 with a second ligand containing an aldehyde or ketone (e.g., a target protein ligand functionalized with a carbonyl group).

Materials:

Procedure:

  • Dissolve the Ligand 1-PEG12-Aminooxy•TFA salt (1 equivalent) and the carbonyl-containing Ligand 2 (1-1.2 equivalents) in the reaction buffer.

  • If using a catalyst, add a stock solution of aniline in DMSO to a final concentration of 10-20 mM.

  • Stir the reaction at room temperature or 37°C for 2-24 hours.

  • Monitor the formation of the oxime bond by LC-MS.

  • Upon completion, purify the final PROTAC conjugate by preparative HPLC.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Ligand 1 (Amine) Ligand 1 (Amine) Conjugation Conjugation Ligand 1 (Amine)->Conjugation Amine-NHS Reaction (pH 7-9) Linker (t-Boc-Aminooxy-PEG12-NHS) Linker (t-Boc-Aminooxy-PEG12-NHS) Linker (t-Boc-Aminooxy-PEG12-NHS)->Conjugation Intermediate 1 Ligand 1-PEG12-Aminooxy-t-Boc Conjugation->Intermediate 1 Purification (HPLC) Intermediate 1_2 Ligand 1-PEG12-Aminooxy-t-Boc Deprotection Deprotection Intermediate 1_2->Deprotection Acidic Conditions (TFA) Intermediate 2 Ligand 1-PEG12-Aminooxy Deprotection->Intermediate 2 Evaporation Intermediate 2_2 Ligand 1-PEG12-Aminooxy Ligation Ligation Intermediate 2_2->Ligation Oxime Formation (pH 6-7) Ligand 2 (Carbonyl) Ligand 2 (Carbonyl) Ligand 2 (Carbonyl)->Ligation Final PROTAC Ligand 1-Linker-Ligand 2 Ligation->Final PROTAC Purification (HPLC) G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Ligand 1-Linker-Ligand 2) Ternary Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary Complex Binds Recycling PROTAC->Recycling Recycled Target Protein Target Protein Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Tagged Target Protein Ub-Ub-Ub-Target Ubiquitination->Tagged Target Protein Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Tagged Target Protein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degrades Peptides Peptides Degradation->Peptides Results in Recycling->PROTAC

References

An In-Depth Technical Guide to the Mechanism and Application of t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, represents a sophisticated tool in the field of bioconjugation, enabling the covalent linkage of biomolecules with distinct functionalities. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of relevant quantitative data. At its core, the linker's utility is derived from its three key components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyl-containing molecules. This strategic design allows for a controlled, sequential conjugation process, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced biotherapeutics.

Core Mechanism of Action

The this compound is a trifunctional molecule designed for a two-step sequential conjugation strategy. This approach provides precise control over the coupling of two different molecular entities.

First Stage: Amine-Reactive Conjugation via NHS Ester

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester moiety with primary amines (-NH2) present on a target biomolecule, such as the lysine (B10760008) residues on an antibody or protein.[1][2][3] This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[3][4] The NHS ester is a well-established amine-reactive group known for its high reactivity and specificity, ensuring a robust initial conjugation.[5]

Second Stage: Deprotection and Carbonyl-Reactive Ligation

Following the initial conjugation, the tert-butyloxycarbonyl (t-Boc) protecting group on the terminal aminooxy functionality is removed. This deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[6][7][8] The removal of the t-Boc group exposes the highly nucleophilic aminooxy group (-ONH2).

This deprotected aminooxy group is then available to react with a second molecule containing an aldehyde or ketone functional group. This reaction, known as an oxime ligation, forms a stable oxime bond.[9] The oxime ligation is a highly chemoselective reaction, meaning it proceeds with high specificity and does not cross-react with other functional groups typically found in biological systems.[10]

The Role of the PEG12 Spacer

The polyethylene glycol (PEG) spacer, consisting of 12 ethylene (B1197577) glycol units, serves several critical functions. It significantly enhances the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][8] The length of the PEG spacer also provides spatial separation between the two conjugated molecules, which can be crucial for maintaining the biological activity of each component.

Quantitative Data Presentation

The efficiency of the conjugation process is dependent on several factors, including reaction conditions and the nature of the biomolecules involved. The following tables summarize key quantitative parameters for the reactions involving the this compound.

ParameterValueReference
NHS Ester-Amine Reaction
Optimal pH7.2 - 8.5[2][3]
Molar Excess of Linker10-20 fold over protein[4]
Reaction Time30-60 minutes at room temperature or 2 hours on ice[4]
t-Boc Deprotection
ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)[6][7]
ConcentrationVaries depending on substrate, typically 20-50% TFA in DCM
Reaction Time30 minutes to 2 hours at room temperature
Oxime Ligation
Optimal pH~4.5 (can be catalyzed at neutral pH)[10]
Catalyst (for neutral pH)Aniline (B41778) or p-phenylenediamine[10]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Protein
  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[4] Ensure the protein concentration is suitable for the reaction scale.

  • Linker Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[11][12]

Protocol 2: t-Boc Deprotection of the Protein-Linker Conjugate
  • Solvent Exchange (if necessary): If the protein conjugate is in an aqueous buffer, it may need to be transferred to an organic solvent compatible with the deprotection conditions. This can be achieved through lyophilization and redissolution, or by precipitation followed by redissolution.

  • Deprotection Reaction: Dissolve the lyophilized or precipitated protein-linker conjugate in an appropriate organic solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method, such as mass spectrometry, to confirm the removal of the t-Boc group.

  • Removal of Deprotection Reagent: Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is crucial to thoroughly remove all traces of acid.

  • Purification: The deprotected conjugate can be purified by methods such as precipitation with a non-polar solvent (e.g., diethyl ether) followed by centrifugation, or by size-exclusion chromatography using a buffer suitable for the subsequent oxime ligation.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule
  • Preparation of Reactants: Dissolve the deprotected protein-aminooxy conjugate in a suitable buffer. For optimal reaction kinetics, an acidic buffer with a pH of approximately 4.5 is recommended.[10] If the reaction needs to be performed at a neutral pH, a catalyst such as aniline can be added.[10] Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.

  • Ligation Reaction: Add the carbonyl-containing molecule to the solution of the deprotected protein-aminooxy conjugate.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactants and conditions but can range from a few hours to overnight.

  • Purification of the Final Conjugate: The final bioconjugate can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of the conjugate.[12][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Overall Workflow for this compound Conjugation cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation Protein-NH2 Protein-NH2 Protein-Linker Protein-PEG12-Aminooxy-t-Boc Protein-NH2->Protein-Linker pH 7.2-8.5 Linker This compound Linker->Protein-Linker Deprotected-Linker Protein-PEG12-Aminooxy Protein-Linker->Deprotected-Linker Mild Acid (TFA) Final-Conjugate Protein-PEG12-Oxime-Molecule Deprotected-Linker->Final-Conjugate pH ~4.5 or neutral + catalyst Carbonyl-Molecule Molecule-CHO/CO Carbonyl-Molecule->Final-Conjugate

Caption: Sequential conjugation workflow using this compound.

G Reaction Mechanism of NHS Ester with Primary Amine Reactants Protein-NH2 + Linker-NHS Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Protein-NH-CO-Linker + NHS-OH Intermediate->Products Elimination of NHS

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

G Reaction Mechanism of Aminooxy Group with a Carbonyl Reactants Linker-ONH2 + Molecule-C=O Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Product Linker-O-N=C-Molecule (Oxime) + H2O Intermediate->Product Dehydration

Caption: Oxime ligation between an aminooxy group and a carbonyl to form a stable oxime linkage.

References

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone in the realm of bioconjugation and drug delivery, playing a pivotal role in the synthesis of complex biomolecules utilizing polyethylene (B3416737) glycol (PEG) linkers. Its unique chemical properties, particularly its stability in a wide range of conditions and its facile removal under specific acidic environments, make it an indispensable tool for chemists and drug developers. This technical guide provides a comprehensive overview of the t-Boc protecting group's function in PEG linkers, detailing its applications, quantitative data on its use, and explicit experimental protocols.

Core Principles of t-Boc Protection in PEG Linkers

The primary function of the t-Boc group is to temporarily mask the reactivity of primary and secondary amines on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule, thereby enabling controlled, sequential synthesis.[1] The t-Boc group is notably stable in basic and nucleophilic environments, a characteristic that makes it compatible with a variety of synthetic steps.[2][3] Its most valued feature, however, is its lability under acidic conditions, which allows for the regeneration of the free amine for subsequent conjugation steps.[1][4]

Heterobifunctional PEG linkers, which feature a t-Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This orthogonality allows for the controlled, stepwise assembly of complex architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics, preventing undesirable side reactions.[1]

Quantitative Data Summary

The efficiency of both the protection (t-Boc addition) and deprotection (t-Boc removal) steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
t-Boc Protection (Boc)₂O, DIPEA, DCMRoom Temp3-12High
(Boc)₂O, PEG-400Room Temp0.5 - 2>90[5]
t-Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High[1][2]
4M HCl in DioxaneRoom Temp0.5 - 2High[1]

Table 1: Representative Reaction Conditions for t-Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the t-Boc protecting group, with typical yields.

Acidic ReagentConcentrationSolventTime (min)Purity of Deprotected Product (%)
TFA20%DCM30~90
TFA50%DCM5>95[1]
TFA50%DCM60>95[1]
HCl4MDioxane5~80[1]
HCl4MDioxane60>95[1]

Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.

Protecting GroupCleavage ConditionStabilityCommon Applications
t-Boc Strong Acid (e.g., TFA, HF)[1]Stable to bases and nucleophiles[2][3]Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1][6]
Fmoc Base (e.g., Piperidine)[1]Stable to acids[1]Solid-phase peptide synthesis (Fmoc/tBu strategy)[1][6]

Table 3: Comparison of t-Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between two of the most common amine protecting groups used in bioconjugation and peptide synthesis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_protection t-Boc Protection Workflow cluster_deprotection t-Boc Deprotection Workflow A Amino-PEG Linker (H₂N-PEG-X) B Add (Boc)₂O and Base (e.g., DIPEA) in DCM A->B C Reaction at Room Temperature B->C D Workup and Purification C->D E t-Boc-NH-PEG-X D->E F t-Boc-NH-PEG-Y G Add Acid (e.g., TFA in DCM) F->G H Reaction at 0°C to Room Temperature G->H I Acid Removal/ Neutralization H->I J H₃N⁺-PEG-Y (Amine Salt) I->J

Caption: General workflows for t-Boc protection and deprotection of PEG linkers.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) with t-Boc-PEG-Resin Resin t-Boc-NH-PEG-Resin Deprotection 1. t-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash 4. Wash Coupling->Wash Repeat Repeat Steps 1-4 for each amino acid Wash->Repeat Repeat->Deprotection Cleavage Final Cleavage (e.g., HF) Repeat->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Logical workflow for solid-phase peptide synthesis using a t-Boc-amino-PEG resin.

G Start R-PEG-NH-Boc Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ (from TFA) Loss_tBu Loss of tert-butyl cation to form Carbamic Acid Protonation->Loss_tBu Decarboxylation Spontaneous Decarboxylation Loss_tBu->Decarboxylation -CO₂ tBu_cation tert-butyl cation (CH₃)₃C⁺ Loss_tBu->tBu_cation Product R-PEG-NH₃⁺ (Protonated Amine) Decarboxylation->Product Alkylation Potential Alkylation of Nucleophilic Residues (Side Reaction) tBu_cation->Alkylation Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->tBu_cation Traps

Caption: Mechanism of acid-catalyzed t-Boc deprotection and the role of scavengers.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reproducible and high-quality results in the synthesis and application of t-Boc-protected PEG linkers.

Protocol 1: t-Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 5% citric acid), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the t-Boc-protected PEG linker.

Protocol 2: t-Boc Deprotection of a PEG Linker

This protocol describes the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to regenerate the free amine.[2]

Materials:

  • t-Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains sensitive functional groups (e.g., tryptophan, methionine), add a scavenger like TIS (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • Co-evaporate with toluene (B28343) (3x) to help remove residual TFA.[2]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Solid-Phase Synthesis using a t-Boc-Amino-PEG-Resin

This protocol provides a general overview of using a t-Boc-protected amino-PEG-functionalized resin for Solid-Phase Peptide Synthesis (SPPS).[1][7]

Materials:

  • t-Boc-amino-PEG-resin (e.g., PAM resin)

  • t-Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the t-Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • t-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the t-Boc group from the PEG linker, exposing the terminal amine.[1][7]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the newly formed ammonium (B1175870) salt.[1]

  • Washing: Wash the resin again with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the next t-Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

  • Washing: Wash the resin thoroughly to remove excess reagents.

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

Conclusion

The t-Boc protecting group is a versatile and robust tool in the synthesis of PEGylated molecules for research and pharmaceutical development. Its stability under various conditions, coupled with its predictable and efficient cleavage under acidic treatment, provides the chemical orthogonality required for the construction of sophisticated bioconjugates. A thorough understanding of the principles, quantitative parameters, and experimental protocols associated with t-Boc-protected PEG linkers is paramount for scientists aiming to innovate in the fields of drug delivery, diagnostics, and materials science. By leveraging the strategic application of the t-Boc group, researchers can continue to push the boundaries of what is possible in creating next-generation therapeutics and research tools.

References

An In-depth Technical Guide to NHS Ester Reactivity with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of proteins, peptides, antibodies, and other biomolecules.[1][2] Their prevalence stems from their high reactivity and specificity towards primary amines, which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[1][] This technical guide provides a comprehensive overview of the chemistry, kinetics, and practical application of NHS esters in bioconjugation, complete with experimental protocols and quantitative data to empower researchers in achieving efficient and reproducible results.

The Core Chemistry: Reaction of NHS Esters with Primary Amines

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][4] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable amide bond.[2][]

reagents [label=<

+

NHS Ester

Primary Amine

];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; intermediate [label="Tetrahedral Intermediate"];

products [label=<

+

Amide Bond

N-Hydroxysuccinimide

];

reagents -> intermediate [label="Nucleophilic Attack", fontcolor="#34A853", color="#34A853"]; intermediate -> products [label="Collapse & NHS Release", fontcolor="#EA4335", color="#EA4335"]; } caption: "Reaction mechanism of an NHS ester with a primary amine."

Key Factors Influencing Reaction Efficiency

The success of a conjugation reaction involving NHS esters is highly dependent on several experimental parameters. Careful control of these factors is crucial for maximizing yield and ensuring the integrity of the biomolecule.

pH: The pH of the reaction buffer is the most critical factor.[5][6] The reaction is strongly pH-dependent because the primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester.[5][7] At low pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[5] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, leading to a competing reaction that reduces the efficiency of the desired conjugation.[7][8] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[7][8]

PH_Dependence Protonated_Amine Protonated Amine (-NH3+) (Non-nucleophilic) Deprotonated_Amine Deprotonated Amine (-NH2) (Nucleophilic) Amide_Bond_Formation Efficient Amide Bond Formation Deprotonated_Amine->Amide_Bond_Formation NHS_Ester_Hydrolysis Increased NHS Ester Hydrolysis Low_pH Low_pH Low_pH->Protonated_Amine Optimal_pH Optimal_pH Optimal_pH->Deprotonated_Amine High_pH High_pH High_pH->NHS_Ester_Hydrolysis

Temperature and Incubation Time: NHS ester conjugation reactions are typically carried out at room temperature for 1 to 4 hours or at 4°C overnight.[6][7] Lower temperatures can help to minimize the competing hydrolysis reaction, which is particularly important for less concentrated protein solutions.[7] However, this may necessitate a longer incubation time to achieve the desired degree of labeling.[7]

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[7] Commonly used buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][9]

Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the efficiency of the conjugation. Higher concentrations of the biomolecule (typically 1-10 mg/mL) can favor the aminolysis reaction over hydrolysis.[5][6] A molar excess of the NHS ester is generally used to drive the reaction to completion; a common starting point is an 8-fold molar excess for monolabeling of proteins.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for NHS ester reactions, compiled from various sources.

Table 1: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[8][9][10]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/Value
pH7.2 - 8.5
Temperature4°C to Room Temperature
Incubation Time30 minutes to overnight
Biomolecule Concentration1 - 10 mg/mL
Molar Excess of NHS Ester5 to 20-fold
Compatible BuffersPhosphate, Bicarbonate/Carbonate, HEPES, Borate
Incompatible BuffersTris, Glycine (or other primary amine-containing buffers)

Experimental Protocol: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general framework for the conjugation of an NHS ester to a protein. Optimization may be required for specific proteins and NHS esters.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • NHS ester of the label or crosslinker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration/desalting column)

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, exchange the buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[6]

  • Preparation of NHS Ester Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Calculation of Reagent Amounts:

    • Calculate the required amount of NHS ester. A common starting point is an 8- to 20-fold molar excess of the NHS ester over the protein.[5][13]

    • The volume of the NHS ester stock solution to be added should ideally not exceed 10% of the total reaction volume to avoid issues with solvent compatibility.[9]

  • Conjugation Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[13]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted NHS ester and the NHS leaving group by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare_Protein Prepare Protein Solution (amine-free buffer, 1-10 mg/mL) Add_NHS Add NHS Ester to Protein (molar excess) Prepare_Protein->Add_NHS Prepare_NHS Prepare NHS Ester Stock (anhydrous DMSO/DMF) Prepare_NHS->Add_NHS Incubate Incubate (RT or 4°C) Add_NHS->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify

Potential Side Reactions and Troubleshooting

While NHS esters are highly selective for primary amines, other nucleophilic residues such as tyrosines, serines, and threonines can also react, particularly at higher pH values, though these reactions are generally less favorable and the resulting esters are less stable than amide bonds.[2][14] The primary competing reaction is the hydrolysis of the NHS ester, which can significantly reduce labeling efficiency.[8] If low labeling efficiency is observed, consider the following troubleshooting steps:

  • Verify Buffer pH: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7]

  • Use Fresh Reagents: NHS esters are moisture-sensitive and can hydrolyze over time.[11] Use freshly prepared solutions from a reagent that has been stored properly.

  • Optimize Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the NHS ester.[7]

  • Adjust Temperature and Incubation Time: If hydrolysis is suspected to be an issue, perform the reaction at a lower temperature (4°C) for a longer duration.[7]

Applications in Research and Drug Development

The robust and efficient chemistry of NHS esters has led to their widespread application in various fields:

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins and antibodies for use in immunoassays, microscopy, and flow cytometry.[5]

  • Bioconjugation for Therapeutics: The development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[]

  • Proteomics: Cross-linking reagents with NHS ester functionalities are used to study protein-protein interactions.[15] Additionally, isobaric tags with NHS ester chemistry are employed for quantitative proteomics.[15]

  • Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and affinity chromatography.[16]

References

The Strategic Imperative of Polyethylene Glycol (PEG) Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in drug discovery, serving as versatile molecular bridges that enhance the therapeutic properties of a wide range of modalities. Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers offer a unique combination of hydrophilicity, biocompatibility, and tunable flexibility. Their integration into therapeutic molecules—a process known as PEGylation—can dramatically improve pharmacokinetics, increase solubility, reduce immunogenicity, and enable the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core principles of PEG linkers, their structural diversity, their critical applications in drug development, and detailed experimental protocols for their implementation and characterization.

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–). In drug discovery, they function as flexible spacers that covalently connect two or more molecular entities, such as an antibody and a cytotoxic drug, or two different protein-binding ligands. The use of PEG in biomedical applications began in the 1970s, when it was first conjugated to proteins to extend their circulation time in the bloodstream and reduce their immunogenicity. Since then, the technology has evolved significantly, leading to the development of PEG linkers with precisely defined lengths and a variety of reactive functional groups, enabling more controlled and sophisticated bioconjugation strategies.

Core Properties of PEG Linkers

The widespread adoption of PEG linkers stems from a unique set of physicochemical and biological properties that address many of the challenges faced in drug development. These properties are summarized in the table below.

PropertyDescriptionImpact in Drug DiscoveryCitations
Water Solubility The repeating ether oxygens in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.Enhances the solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.
Biocompatibility PEG is generally non-toxic, well-tolerated by the body, and approved by major regulatory agencies for use in pharmaceuticals.Reduces the risk of adverse reactions and toxicity associated with the drug conjugate.
Low Immunogenicity PEG is considered biologically inert and typically does not elicit a strong immune response.Minimizes the potential for the patient to develop an immune reaction against the therapeutic agent.
"Stealth" Properties In aqueous solution, PEG chains form a dynamic, flexible hydration shell around the conjugated molecule.This shell sterically hinders interactions with proteolytic enzymes and masks epitopes from recognition by the immune system, reducing clearance.
Pharmacokinetic (PK) Enhancement The large hydrodynamic radius of the PEG polymer increases the overall size of the drug conjugate.Reduces renal clearance, leading to a significantly longer circulation half-life and sustained drug exposure.
Flexibility & Tunability The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility. The length of the PEG chain can be precisely controlled during synthesis.Allows for optimization of the distance between conjugated molecules and fine-tuning of the overall properties of the conjugate.

Structural Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, molecular weight distribution, and the nature of their terminal functional groups. This classification allows for the selection of an appropriate linker to achieve the desired properties for a specific application.

G cluster_main Structural Classification of PEG Linkers cluster_arch By Architecture cluster_pdi By Polydispersity cluster_func By Functionality cluster_cleave By Stability A PEG Linkers B Linear A->B C Branched / Multi-Arm A->C D Monodisperse (Discrete) PDI = 1.0 A->D E Polydisperse PDI > 1.0 A->E F Homobifunctional A->F G Heterobifunctional A->G H Non-Cleavable A->H I Cleavable A->I

Caption: Key classifications of PEG linkers used in drug discovery.
Monodisperse vs. Polydisperse PEG Linkers

A critical distinction in PEG linkers is their molecular weight distribution, described by the Polydispersity Index (PDI).

  • Monodisperse (or Discrete) PEGs (dPEGs) consist of a single, precisely defined molecular weight (PDI = 1.0). This uniformity is crucial for manufacturing consistency and regulatory approval, as it results in a homogeneous final drug product.

  • Polydisperse PEGs are a mixture of PEG chains with a range of lengths, characterized by an average molecular weight and a PDI greater than 1.0. While easier and less costly to produce, they can lead to heterogeneous drug products, complicating characterization and potentially affecting reproducibility.

FeatureMonodisperse PEGPolydisperse PEG
Molecular Weight Precise, single molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) PDI = 1.0PDI > 1.0 (typically > 1.1)
Product Homogeneity Results in homogeneous conjugates (e.g., uniform DAR)Results in heterogeneous mixtures of conjugates
Characterization Simplified and reproducibleComplex and challenging
Manufacturing More complex synthesis, higher costSimpler synthesis, lower cost
Primary Use Case ADCs, PROTACs, small molecules where precision is criticalProtein PEGylation, nanoparticles, where some variability is tolerated
Citations

Applications of PEG Linkers in Drug Discovery

PEG linkers are integral to the design of several modern therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers are often incorporated to overcome the hydrophobicity of the payload.

  • Improved Solubility and Stability: Hydrophobic payloads can cause ADCs to aggregate and be rapidly cleared from circulation. A hydrophilic PEG linker can "shield" the payload, improving solubility and preventing aggregation.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating hydrophobicity, PEG linkers enable the attachment of more drug molecules per antibody (a higher DAR) without compromising the ADC's physical properties, potentially leading to greater efficacy.

  • Enhanced Pharmacokinetics: The PEG component increases the ADC's hydrodynamic size, leading to slower clearance and a longer half-life in the body.

G cluster_workflow General Workflow for ADC Synthesis with a PEG Linker A 1. Antibody Modification (e.g., reduction of interchain disulfides to create reactive thiols) C 3. Conjugation (Antibody-thiol reacts with linker-maleimide) A->C B 2. Linker-Payload Synthesis (Drug + Heterobifunctional PEG Linker) B->C D 4. Purification (e.g., Size Exclusion or Hydrophobic Interaction Chromatography) C->D E 5. Characterization (Determine DAR, purity, and stability) D->E G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-PEG Linker-E3 Ligand) PROTAC->POI binds PROTAC->E3 binds PROTAC->Ternary Proteasome Proteasome Ternary->Proteasome recruitment Ub Ubiquitin Ub->Ternary Ubiquitination Degradation Degraded Protein Fragments Proteasome->Degradation degrades G cluster_stealth PEG 'Stealth' Effect on Nanoparticles NP Nanoparticle PEG Opsonin Opsonin Protein Macrophage Macrophage Opsonin->Macrophage No Recognition & No Uptake

Applications of PEGylated Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to overcome several challenges in ADC development. This technical guide provides an in-depth exploration of the applications of PEGylated linkers in ADCs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

The Role and Advantages of PEGylated Linkers in ADCs

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into the linker of an ADC, imparts several beneficial properties.[1][2] The primary functions of PEGylated linkers are to enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce its immunogenicity.[2][3] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, which in turn can result in rapid clearance from circulation and potential immunogenic responses.[3] PEGylation effectively masks the hydrophobicity of the payload, mitigating these issues.[4]

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of a PEG linker can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of an ADC.[5] By increasing the hydrodynamic size of the conjugate, PEGylation reduces renal clearance, leading to a longer plasma half-life.[6][7] This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[8] However, the length of the PEG chain is a critical parameter that must be optimized, as excessively long chains can sometimes hinder the cytotoxic activity of the payload.[6]

Cleavable vs. Non-Cleavable PEGylated Linkers

PEGylated linkers can be broadly categorized as cleavable or non-cleavable, with the choice depending on the desired mechanism of payload release.

  • Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes (e.g., cathepsins).[9] This targeted release mechanism can minimize off-target toxicity.

  • Non-Cleavable Linkers: In this case, the payload is released only after the complete degradation of the antibody backbone within the lysosome of the target cell.[9] This generally results in greater plasma stability and a more predictable safety profile.

Quantitative Data on the Impact of PEGylated Linkers

The following tables summarize key quantitative data from various studies, highlighting the impact of PEGylation on the physicochemical and biological properties of ADCs.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructPEG MoietyHalf-life (t½)Clearance RateSpeciesReference
ZHER2-SMCC-MMAE (HM)None19.6 min-Mouse[6]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa PEG49.2 min-Mouse[6]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa PEG219.0 min-Mouse[6]
αCD30-vc-MMAENone-> 60 mL/day/kgRat[1][10]
αCD30-PEG8-gluc-MMAEPEG8-~20 mL/day/kgRat[1][10]
Non-PEGylated ProticlesNone-Faster clearance-[7]
PEGylated ProticlesPEG-Slower clearance-[7]
Peginterferon alfa-2b12 kDa linear PEGShorter-Human[11]
Peginterferon alfa-2a40 kDa branched PEGLonger-Human[11]

Table 2: Impact of PEGylation on In Vitro Cytotoxicity (IC50)

ADC ConstructTarget Cell LineIC50 (nM)NotesReference
ZHER2-SMCC-MMAE (HM)NCI-N87 (HER2+)22.3No PEG linker[6]
ZHER2-PEG4K-MMAE (HP4KM)NCI-N87 (HER2+)100.84 kDa PEG linker[6]
ZHER2-PEG10K-MMAE (HP10KM)NCI-N87 (HER2+)488.510 kDa PEG linker[6]
αCD30-vc-MMAEL540cy (CD30+)~0.3-0.4 ng/mLNo PEG in linker[12]
αCD30-PEGx-gluc-MMAEL540cy (CD30+)~0.3-0.4 ng/mLPEG had no effect on potency[12]
ch14.18-MMAEGD2-high cells< 1-[13]
ch14.18-MMAFGD2-high cells< 1-[13]
Ctx–Pt–PEG–CPTEGFR-high (MDA-MB-468)~10PEGylated linker[14]
Ctx–Pt–PEG–CPTEGFR-low (MCF7)~1180PEGylated linker[14]
Tra–Pt–PEG–CPTHER2-high (SK-BR-3)~5PEGylated linker[14]
Tra–Pt–PEG–CPTHER2-low (MDA-MB-453)~1635PEGylated linker[14]

Table 3: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

ADC PropertyImpact of PEGylationKey FindingsReference
Drug-to-Antibody Ratio (DAR) Enables higher DARHydrophilic PEG linkers can mitigate the aggregation propensity of hydrophobic payloads, allowing for the conjugation of a higher number of drug molecules per antibody.[3]
Aggregation Reduces aggregationThe hydrophilic nature of PEG shields the hydrophobic payload, preventing the formation of aggregates that can lead to rapid clearance and immunogenicity.[3][4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEGylated linkers.

Thiol-Maleimide Conjugation for ADC Synthesis

This protocol describes a common method for conjugating a maleimide-functionalized PEGylated linker-drug to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-drug conjugate

  • Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine

  • Purification system: Size exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Reaction buffer: PBS with EDTA (e.g., 50 mM phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using an appropriate method (e.g., SEC with a desalting column).

  • Conjugation:

    • Dissolve the maleimide-PEG-drug conjugate in a co-solvent (e.g., DMSO) and then dilute into the reaction buffer.

    • Add the linker-drug solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-drug per mole of antibody.

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a 2-5 fold molar excess of the quenching reagent (NEM or L-cysteine) relative to the initial amount of linker-drug to cap any unreacted thiol groups on the antibody.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-drug and other reaction components using SEC or TFF.

    • The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

UV-Vis Spectroscopy Method:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., 252 nm for some payloads).

  • Determine the extinction coefficients of the antibody at both wavelengths and the drug at both wavelengths.

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

Mass Spectrometry (LC-MS) Method:

  • Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS).

  • Deconvolute the resulting mass spectrum to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

  • The average DAR is calculated as the weighted average of the different DAR species, based on their relative abundance in the mass spectrum.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its potential for premature drug release in vivo.

Procedure:

  • Incubate the ADC in plasma (e.g., human, mouse, or rat) at a concentration of approximately 1 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • At each time point, quench the reaction and process the sample to isolate the ADC (e.g., by affinity capture using Protein A/G beads).

  • Analyze the isolated ADC by LC-MS to determine the average DAR.

  • A stable ADC will show minimal change in DAR over the incubation period.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of the ADC against cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and a positive control (e.g., free drug) in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period that allows for the ADC to exert its effect (typically 72-96 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to a purple formazan (B1609692) product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to ADCs with PEGylated linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEGylated Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor_Complex ADC-Antigen Complex Endosome Endosome Receptor_Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

HER2_Signaling_Pathway cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Activation HER3 HER3/HER4 HER3->PI3K Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Tubulin_Inhibitor_MoA Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Tubulin_Dimers->Mitotic_Spindle Disrupted Tubulin_Inhibitor Tubulin Inhibitor Payload (e.g., MMAE, DM1) Tubulin_Inhibitor->Tubulin_Dimers Binds to tubulin Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin inhibitor payloads.

Topoisomerase_Inhibitor_MoA DNA DNA Double Helix Cleavage_Complex DNA-Topoisomerase Cleavage Complex DNA->Cleavage_Complex Topoisomerase Topoisomerase I Topoisomerase->Cleavage_Complex Binds and cleaves one strand Topo_Inhibitor Topoisomerase Inhibitor Payload (e.g., SN-38, DXd) Topo_Inhibitor->Cleavage_Complex Stabilizes the complex, preventing re-ligation DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for topoisomerase inhibitor payloads.

Conclusion

PEGylated linkers are a cornerstone of modern ADC design, offering a versatile solution to enhance the therapeutic properties of these complex biologics. By improving solubility, stability, and pharmacokinetic profiles, PEGylation enables the development of more effective and safer ADCs. The choice of linker chemistry, including the length and architecture of the PEG chain and whether it is cleavable or non-cleavable, must be carefully considered and empirically optimized for each specific ADC. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating PEGylated linkers, ultimately contributing to the advancement of next-generation targeted cancer therapies.

References

An In-Depth Technical Guide to the Solubility and Stability of t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Understanding these core characteristics is crucial for the successful design and execution of experiments, ensuring the integrity and reactivity of this versatile reagent.

Core Concepts: Understanding the Molecule

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key functional components:

  • t-Boc-Aminooxy Group: A protected aminooxy group that, after deprotection of the tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions, can react with aldehydes and ketones to form stable oxime linkages.

  • PEG12 Spacer: A hydrophilic chain of 12 ethylene (B1197577) glycol units that enhances the solubility of the molecule in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

  • NHS Ester: An N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in various reaction conditions. While precise quantitative solubility data is not always publicly available, the following tables summarize the known solubility characteristics based on manufacturer data sheets and the general properties of PEGylated compounds.[1][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility
Organic Solvents DMSO, DMF, DCMSoluble.[1] These aprotic polar solvents are recommended for preparing stock solutions.
Aqueous Media Water, BuffersThe presence of the hydrophilic PEG12 spacer significantly increases solubility in aqueous media compared to non-PEGylated linkers.[1]

Note: For a related compound, t-Boc-Aminooxy-PEG12-acid, solubility in water and DCM has been noted.

Stability and Handling

The stability of the NHS ester is a primary concern as it is susceptible to hydrolysis, which can inactivate the molecule. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Stability of NHS Esters - Half-life (t½) of Hydrolysis

pHTemperature (°C)Approximate Half-life
7.4Not specified> 120 minutes
8.0Room Temperature~210 minutes
8.5Room Temperature~180 minutes
8.64~10 minutes
9.0Room Temperature< 9 minutes

Key Stability Considerations:

  • pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. Reactions with primary amines are typically performed at a pH range of 7.2-8.5 to balance the reaction rate with the hydrolysis rate.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment. It is recommended to warm the vial to room temperature before opening to prevent condensation.

Storage Recommendations:

For long-term stability, this compound should be stored at -20°C in a dry, inert atmosphere.

Experimental Protocols

General Protocol for Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol outlines the steps for conjugating this compound to a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a known concentration.

  • Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield a free aminooxy group.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole (B1667542) or thioanisole, optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add a solution of TFA in DCM (e.g., 20-50% TFA). If the substrate is sensitive to the t-butyl cation byproduct, a scavenger can be added.

  • Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Remove the TFA and solvent under reduced pressure. The deprotected product can be further purified if necessary.

Visualizing Workflows and Relationships

Bioconjugation and Deprotection Workflow

The following diagram illustrates the sequential steps of conjugating this compound to a protein, followed by the deprotection of the t-Boc group.

G cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Deprotection A Protein with Primary Amine C Conjugation Reaction (pH 7.2-8.5) A->C B This compound B->C D t-Boc-Aminooxy-PEG12-Protein Conjugate C->D E t-Boc-Aminooxy-PEG12-Protein Conjugate F Mild Acidic Conditions (e.g., TFA in DCM) E->F G Aminooxy-PEG12-Protein Conjugate F->G

Bioconjugation and Deprotection Workflow
Factors Affecting NHS Ester Stability

This diagram outlines the key factors that influence the stability of the NHS ester moiety, highlighting the competing pathways of aminolysis and hydrolysis.

G cluster_0 Desired Reaction cluster_1 Competing Reaction A This compound B Primary Amine (R-NH2) A->B + D Water (H2O) A->D + C Stable Amide Bond Formation (Aminolysis) B->C E Inactive Carboxylic Acid (Hydrolysis) D->E F Factors Influencing Rate G pH (Higher pH increases hydrolysis) F->G H Temperature (Higher temp. increases hydrolysis) F->H I Moisture (Promotes hydrolysis) F->I

Factors Affecting NHS Ester Stability

References

t-Boc-Aminooxy-PEG12-NHS ester CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester, for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, applications, and detailed experimental protocols for its use in bioconjugation, with a focus on antibody-drug conjugate (ADC) synthesis.

Introduction

This compound is a versatile crosslinking reagent used in the field of bioconjugation. It features three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) spacer of 12 ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.

The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues). The t-Boc protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.[1][2] These characteristics make it a valuable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Weight 830.9 g/mol
CAS Number Not consistently available
Molecular Formula C36H66N2O19
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions Store at -20°C, desiccated

Applications in Bioconjugation

The primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a monoclonal antibody to a cytotoxic payload.[1] It is also utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3]

The workflow for ADC synthesis using this linker can be conceptually divided into two main stages:

  • Conjugation to the Antibody: The NHS ester end of the linker reacts with primary amine groups on the antibody to form a stable amide bond.

  • Payload Attachment: Following the deprotection of the t-Boc group, the exposed aminooxy group is reacted with a payload molecule that has been modified to contain an aldehyde or ketone.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate.

General Protocol for Antibody-Linker Conjugation

This protocol outlines the reaction of the NHS ester moiety of the linker with the primary amines of an antibody.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. A 5 to 20-fold molar excess of the linker to the antibody is a common starting point. Gently mix the reaction. The final concentration of the organic solvent should be kept below 10% to prevent protein precipitation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Quench any unreacted NHS ester by adding the quenching buffer.

  • Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker and quenching reagents.

Protocol for Boc Deprotection and Payload Conjugation

This protocol describes the removal of the t-Boc protecting group and the subsequent reaction with an aldehyde- or ketone-containing payload.

Materials:

  • Purified Antibody-Linker Conjugate

  • Trifluoroacetic Acid (TFA)

  • Aldehyde- or Ketone-modified Payload

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Boc Deprotection: The t-Boc group can be removed under mild acidic conditions.[2] This step needs to be carefully optimized to ensure complete deprotection without damaging the antibody. A common method involves treatment with a solution of TFA.

  • Payload Conjugation: After deprotection and buffer exchange into an appropriate reaction buffer (pH 4.5-5.5), the aldehyde- or ketone-modified payload is added to the deprotected antibody-linker conjugate.

  • Incubation: The reaction is incubated to allow for the formation of an oxime bond between the aminooxy group on the linker and the carbonyl group on the payload.

  • Final Purification: The final ADC is purified to remove any unreacted payload and other small molecules.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G Antibody Antibody (with -NH2 groups) Step1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Step1 Linker This compound Linker->Step1 Ab_Linker Antibody-Linker Conjugate (Boc-protected) Step1->Ab_Linker Step2 Boc Deprotection (Mild Acidic Conditions) Ab_Linker->Step2 Ab_Linker_Deprotected Deprotected Antibody-Linker (with reactive -ONH2) Step2->Ab_Linker_Deprotected Step3 Oxime Ligation (pH 4.5-5.5) Ab_Linker_Deprotected->Step3 Payload Payload (with Aldehyde/Ketone) Payload->Step3 ADC Final Antibody-Drug Conjugate (ADC) Step3->ADC G cluster_linker This compound Boc t-Boc Group (Protecting Group) Aminooxy Aminooxy (Payload Conjugation) Boc->Aminooxy Protects PEG12 PEG12 Spacer (Hydrophilicity) Payload Payload (-CHO or -C=O) Aminooxy->Payload Reacts with (after deprotection) NHS NHS Ester (Antibody Conjugation) Antibody Antibody (-NH2) NHS->Antibody Reacts with

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern biotechnology and drug development. These versatile molecules consist of a central hydrophilic PEG chain of varying lengths, flanked by two different reactive functional groups. This unique architecture allows for the specific and covalent conjugation of two different molecules, such as a protein to a small molecule drug, a targeting ligand to a nanoparticle, or a protein to another protein. The incorporation of the PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate while minimizing steric hindrance.[1] This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of heterobifunctional PEG linkers for protein modification.

Core Concepts

The utility of heterobifunctional PEG linkers stems from their ability to facilitate controlled and specific bioconjugation. The choice of reactive groups at each end of the PEG chain is dictated by the available functional groups on the molecules to be linked (e.g., primary amines on lysine (B10760008) residues, sulfhydryl groups on cysteine residues).[2] The length of the PEG spacer is a critical parameter that can be optimized to influence the properties of the final conjugate, such as its hydrodynamic radius, circulation half-life, and immunogenicity.

Data Presentation: Properties of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is crucial for successful bioconjugation. The following tables summarize the key quantitative properties of some commonly used linker types.

Table 1: NHS-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)Reactive Towards
Mal-PEG2-NHS ester[3]364.34217.6Amine, Sulfhydryl
SM(PEG)4[4]492.5429.1Amine, Sulfhydryl
Mal-PEG8-NHS ester[5]668.7844.1Amine, Sulfhydryl
SM(PEG)12[4]844.91259.1Amine, Sulfhydryl
SM(PEG)24[4]1389.52495.2Amine, Sulfhydryl

Table 2: Azide-PEG-Amine Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Reactive Towards
Amino-PEG3-azide[6]218.263Carboxylic Acid, Alkyne/DBCO
Amino-PEG8-azide[6]394.468Carboxylic Acid, Alkyne/DBCO
Amino-PEG10-azide[6]482.5710Carboxylic Acid, Alkyne/DBCO
Azide-PEG-amine (MW 5000)[7]~5000~113Carboxylic Acid, Alkyne/DBCO

Table 3: DBCO-PEG-NHS Ester Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Reactive Towards
DBCO-PEG4-NHS ester[8][9]649.74Amine, Azide (B81097)
DBCO-PEG5-NHS Ester[10]693.745Amine, Azide
DBCO-PEG6-NHS ester[11]737.796Amine, Azide
TFP Ester-PEG12-DBCO[12]1043.112Amine, Azide

Experimental Protocols

Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for common protein modification procedures.

Protocol 1: Amine-to-Sulfhydryl Conjugation using NHS-PEG-Maleimide

This two-step protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a small molecule).[5]

Materials:

  • Protein containing primary amines (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • NHS-PEGn-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).[5]

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

Step 1: Activation of Protein-NH2 with NHS-PEGn-Maleimide

  • Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Immediately before use, dissolve the NHS-PEGn-Maleimide linker in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5]

  • Add a 10- to 50-fold molar excess of the linker stock solution to the Protein-NH2 solution. The optimal ratio may need to be determined empirically.[5]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[5]

  • Remove excess, unreacted linker and the N-hydroxysuccinimide by-product by size-exclusion chromatography (desalting column) or dialysis against the Conjugation Buffer.

Step 2: Conjugation to Molecule-SH

  • Dissolve Molecule-SH in the Conjugation Buffer. If the sulfhydryl groups are protected, they must be reduced prior to conjugation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Add the purified, maleimide-activated Protein-NH2 to the solution of Molecule-SH. The molar ratio should be optimized for the specific application.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to separate the conjugate from unreacted components.

Protocol 2: Protein Modification with Amino-PEG-Azide

This protocol details the modification of a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) with an amine-containing PEG-azide linker, introducing a bio-orthogonal azide handle for subsequent click chemistry reactions.[13]

Materials:

  • Protein with accessible carboxylic acid groups

  • Amino-PEGn-Azide linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activation Buffer: MES buffer, pH 4.5-5.0

  • Conjugation Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: Hydroxylamine or another amine-containing buffer

Procedure:

  • Dissolve the protein in Activation Buffer.

  • Add EDC to the protein solution to activate the carboxylic acid groups. A 10- to 50-fold molar excess of EDC is typically used.

  • Incubate for 15 minutes at room temperature.

  • Add the Amino-PEGn-Azide linker to the reaction mixture.

  • Adjust the pH of the reaction to 7.2-7.4 with Conjugation Buffer and incubate for 2 hours at room temperature.

  • Quench the reaction by adding the Quenching Solution.

  • Purify the azide-modified protein using a desalting column or dialysis.

Protocol 3: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with a DBCO-NHS ester and its subsequent conjugation to an azide-containing molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[14][15]

Materials:

  • Protein with primary amines

  • Azide-containing molecule

  • DBCO-PEGn-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-7.4)[15]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Labeling of Protein with DBCO-PEGn-NHS Ester

  • Prepare the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15]

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess unreacted DBCO-NHS ester using a desalting column.

Step 2: Conjugation with Azide-Containing Molecule

  • Prepare the azide-containing molecule in a compatible buffer.

  • Add the azide-containing molecule to the DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is often used.[15]

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[14]

  • Purify the final conjugate using size-exclusion chromatography.

Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE and Western Blotting

SDS-PAGE Protocol [16][17]

  • Sample Preparation: Mix the protein sample with 2x Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and a protein molecular weight marker into the wells of a polyacrylamide gel. Run the gel in 1x SDS-PAGE Running Buffer at a constant voltage until the dye front reaches the bottom of the gel. PEGylated proteins will migrate slower than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.[18]

  • Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.

Western Blot Protocol [19][20]

  • Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Mandatory Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds mAb->Reduction e.g., DTT, TCEP Conjugation Conjugation Reaction Reduction->Conjugation Linker Heterobifunctional PEG Linker LinkerPayload Linker-Payload Conjugate Linker->LinkerPayload Payload Cytotoxic Payload Payload->LinkerPayload LinkerPayload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization FinalADC Final ADC Characterization->FinalADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).[21][22]

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTAC_Pathway cluster_components cluster_ternary_complex cluster_ubiquitination cluster_degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex recruits POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination facilitates UbPOI Polyubiquitinated POI Ubiquitination->UbPOI Degradation Degradation UbPOI->Degradation Proteasome 26S Proteasome Proteasome->Degradation mediates Degradation->PROTAC recycled Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

References

An In-depth Technical Guide to Oxime Bond Formation in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxime bond formation, a cornerstone of modern bioconjugation strategies. We will delve into the core chemical principles, kinetic parameters, and practical applications of this versatile ligation technique. Detailed experimental protocols and quantitative data are presented to empower researchers in designing and executing robust bioconjugation experiments for drug development and other biomedical applications.

The Core of Oxime Ligation: Mechanism and Kinetics

Oxime ligation is a chemoselective reaction that occurs between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) on a target biomolecule, forming a stable oxime bond.[1][2] This reaction is highly valued in bioconjugation for its specificity and the stability of the resulting linkage under physiological conditions.[2]

The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by an acid-catalyzed dehydration of the intermediate to yield the final oxime product.[3]

The rate of oxime bond formation is significantly influenced by pH. The reaction is generally fastest in mildly acidic conditions, typically around pH 4.5.[3][4] This is because the dehydration step is acid-catalyzed. However, at very low pH, the aminooxy nucleophile becomes protonated and non-reactive. Conversely, at neutral or physiological pH, the reaction rate is considerably slower.[3] To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed to accelerate the reaction at neutral pH.[3][5] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[5]

Quantitative Data for Oxime Ligation

The efficiency of oxime ligation can be quantified by its reaction rate and the stability of the resulting bond. The following tables summarize key quantitative data gathered from various studies.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Aldehyde + AminooxyNone7.0~0.01[3]
Aldehyde + AminooxyAniline (100 mM)7.0Up to 4.2[3]
Aldehyde + AminooxyAniline (100 mM)4.5400-fold increase vs. uncatalyzed[3]
Aromatic Aldehyde + Aminooxyacetyl groupAniline7.08.2 ± 1.0[6]
Ketone + AminooxyAniline (100 mM)7.0~0.082[5]
Citral (aldehyde) + Aminooxy-dansylAniline (50 mM)7.348.6[7]
Citral (aldehyde) + Aminooxy-dansylm-phenylenediamine (50 mM)7.378.2[8]
2-pentanone (ketone) + Aminooxy-dansylAniline (100 mM)7.30.082[8]
2-pentanone (ketone) + Aminooxy-dansylm-phenylenediamine (100 mM)7.30.20[8]
Aldehyde-functionalized GFP + Aminooxy-dansylAniline (100 mM)7.0Minimal conversion[5]
Aldehyde-functionalized GFP + Aminooxy-dansylm-phenylenediamine (750 mM)7.0Completion in 90 seconds[5]
Linkage TypeEquilibrium Constant (Keq, M⁻¹)StabilityReference
Oxime>10⁸Exceptionally stable across a wide pH range.[1] More stable than hydrazones.[3]
Hydrazone10⁴ - 10⁶Less stable than oximes, can be reversible under acidic conditions.[3]

Experimental Protocols

The following are generalized protocols for performing oxime ligation. Optimization may be required for specific biomolecules and reagents.

General Protocol for Aqueous Oxime Ligation

This protocol is suitable for water-soluble biomolecules.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • Aminooxy-functionalized molecule

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 6.0-7.0[1]

  • Aniline catalyst stock solution: 100 mM in DMSO[1]

  • Quenching reagent: Acetone

  • Purification system (e.g., HPLC, SDS-PAGE)

Procedure:

  • Preparation of Reactants:

    • Dissolve the biomolecule containing an aldehyde or ketone group in the reaction buffer.[1]

    • Dissolve the aminooxy-functionalized molecule in the same buffer.[1]

  • Conjugation Reaction:

    • Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess (e.g., 1.5-5 equivalents).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1]

  • Monitoring and Purification:

    • Monitor the reaction progress using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.[1]

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using an appropriate chromatography technique.

Protocol for Oxime Ligation in Organic Solvents

This protocol is for reactions involving substrates that are not soluble in aqueous buffers.

Materials:

  • Aldehyde or ketone-functionalized molecule

  • Aminooxy-functionalized molecule (e.g., 2-(Aminooxy)-2-methylpropanoic acid)

  • Solvent: Pure acetic acid

  • Purification system (e.g., flash chromatography, preparative HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-functionalized molecule (1 equivalent) in pure acetic acid.

    • Dissolve the aminooxy-functionalized molecule (1.5-3 equivalents) in pure acetic acid.

  • Ligation Reaction:

    • Combine the two solutions in a reaction vessel.

    • Stir the reaction at room temperature.

  • Work-up and Purification:

    • Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).

    • Redissolve the residue in a suitable solvent for purification.

    • Purify the product by flash chromatography or preparative HPLC.

Visualizing Key Processes

The following diagrams illustrate the fundamental mechanism of oxime ligation and a typical experimental workflow.

Oxime_Bond_Formation Mechanism of Oxime Bond Formation cluster_reactants Reactants cluster_intermediate Hemiaminal Intermediate cluster_product Product Biomolecule-CHO Biomolecule-CHO Aminooxy-R H₂N-O-R' Intermediate Biomolecule-CH(OH)-NH-O-R' Product Biomolecule-CH=N-O-R' Intermediate->Product - H₂O Water H₂O Experimental_Workflow General Experimental Workflow for Bioconjugation A Prepare Reactants (Biomolecule-CHO, Aminooxy-R') B Mix Reactants in Buffer (e.g., Phosphate Buffer, pH 6-7) A->B C Add Catalyst (e.g., Aniline) B->C D Incubate (Room Temp or 37°C, 2-24h) C->D E Monitor Reaction Progress (HPLC, SDS-PAGE, MS) D->E F Quench Reaction (e.g., with Acetone) E->F Reaction Complete G Purify Conjugate (Chromatography) F->G H Characterize Final Product G->H

References

The Hydrophilic Advantage: A Technical Guide to the Benefits of PEG12 Spacers in Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the various strategies to optimize linker properties, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a powerful approach. This technical guide provides an in-depth exploration of the benefits conferred by a 12-unit PEG (PEG12) spacer in linker design, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Uniform, monodisperse PEG linkers are flexible, hydrophilic spacers that can significantly influence the physicochemical and pharmacological properties of a bioconjugate.[1] A PEG12 spacer, with its defined length and composition, offers a strategic balance of these benefits, making it a frequently employed tool in the development of next-generation therapeutics.[1]

The primary advantages of incorporating a PEG12 spacer can be categorized into three main areas: improved physicochemical properties, enhanced pharmacokinetics, and optimized pharmacodynamics.[1]

Core Benefits of a PEG12 Spacer

Enhanced Physicochemical Properties

The introduction of a PEG12 spacer into a linker can dramatically improve the solubility and stability of the resulting conjugate, particularly when dealing with hydrophobic payloads.[]

  • Increased Solubility: Many potent cytotoxic drugs and small molecule binders are hydrophobic, leading to challenges in formulation and a propensity for aggregation in aqueous environments.[3] The hydrophilic nature of the PEG12 chain can significantly enhance the water solubility of the entire conjugate, facilitating easier handling and administration.[3][4] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the molecule.[5]

  • Reduced Aggregation: The "shielding" effect of the flexible PEG chain can mask hydrophobic regions of the payload or the overall conjugate, thereby reducing non-specific interactions that lead to aggregation.[6] This is crucial for maintaining the monomeric and active state of ADCs, as aggregation can lead to rapid clearance and potential immunogenicity.[7]

  • Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic payloads, PEG12 spacers can enable the development of ADCs with higher DARs.[6] This allows for the delivery of a greater number of therapeutic molecules per antibody, potentially increasing efficacy.[6]

Improved Pharmacokinetics

The pharmacokinetic (PK) profile of a bioconjugate is profoundly influenced by its linker. A PEG12 spacer can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of the therapeutic.[8]

  • Prolonged Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic volume of the conjugate, which reduces renal clearance and leads to a longer circulation half-life.[6] This extended exposure increases the probability of the therapeutic reaching its target tissue.

  • Reduced Non-Specific Clearance: The hydration shell created by the PEG spacer reduces non-specific uptake by the reticuloendothelial system (RES), a common clearance pathway for large molecules.[6] Slower clearance rates for ADCs with PEG linkers have been observed in preclinical studies.[9]

Optimized Pharmacodynamics

In the context of PROTACs, the linker plays a pivotal role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[10]

  • Optimal Length and Flexibility: The length of the PEG12 spacer often provides the necessary flexibility and spatial orientation for the two ends of the PROTAC to bind effectively to their respective proteins, leading to efficient target ubiquitination and degradation.[11] Linker length is a critical parameter that must be optimized to avoid steric hindrance and promote cooperativity within the ternary complex.[11]

Data Presentation: Quantitative Impact of PEG Spacers

The following tables summarize quantitative data illustrating the impact of PEG spacers on the properties of bioconjugates. While specific data for PEG12 is often part of a broader trend, these tables provide a clear representation of its benefits.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

LinkerADC ModelAnimal ModelKey PK ParameterResult
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid
PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster than PEG8/12
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower clearance, longer half-life, often reaching a plateau of PK improvement
PEG12 Non-targeting MMAE ADC Sprague-Dawley Rat Clearance Slower clearance, longer half-life, often reaching a plateau of PK improvement
PEG24Non-targeting MMAE ADCSprague-Dawley RatClearanceSignificantly prolonged half-life
This table is a composite representation based on trends reported in the literature.[12]

Table 2: Comparative Solubility of a Hypothetical PROTAC with Different Linkers

Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG425
PEG860
PEG12 180
This table presents fictionalized data to illustrate the general and significant trend of increased solubility with longer PEG chains as described in the literature.[4]

Mandatory Visualizations

cluster_0 Without PEG12 Spacer cluster_1 With PEG12 Spacer A Hydrophobic Payload B Aggregation & Precipitation A->B leads to D Low DAR A->D limits C Rapid Clearance B->C causes E Poor Pharmacokinetics C->E D->E F PEG12 Spacer + Hydrophobic Payload G Increased Hydrophilicity & Solubility F->G H Reduced Aggregation G->H I Longer Half-life G->I J Higher DAR Possible H->J K Improved Pharmacokinetics I->K J->K

Caption: Benefits of a PEG12 spacer in overcoming challenges associated with hydrophobic payloads.

cluster_PROTAC PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (with PEG12 Linker) PROTAC->Ternary Ub Ubiquitination Ternary->Ub facilitates Degradation Proteasomal Degradation Ub->Degradation

Caption: Role of a PEG12 linker in facilitating ternary complex formation in PROTACs.

Experimental Protocols

Synthesis of a Maleimide-PEG12-Functionalized Linker

This protocol provides a general workflow for the synthesis of a heterobifunctional PEG12 linker with a maleimide (B117702) group for conjugation to thiols and another reactive group (e.g., NHS ester) for reaction with amines.

Materials:

  • Amine-PEG12-Carboxylic Acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Maleic anhydride (B1165640)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Amine-PEG12-Carboxylic Acid (1 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Add DCC or EDC (1.1 eq) to the solution and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude NHS-activated PEG12-amine.

  • Formation of Maleamic Acid:

    • Dissolve the crude NHS-activated PEG12-amine in anhydrous DCM.

    • Add maleic anhydride (1.2 eq) and TEA (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the maleamic acid intermediate.

  • Cyclization to Maleimide:

    • Dissolve the maleamic acid intermediate in a mixture of acetic anhydride and sodium acetate.

    • Heat the reaction at 60-70°C for 2-3 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final Maleimide-PEG12-NHS ester linker.

Determination of Drug-to-Antibody Ratio (DAR) of a PEGylated ADC

This protocol outlines a common method for DAR determination using liquid chromatography-mass spectrometry (LC-MS).[13]

Materials:

  • PEGylated ADC sample

  • Agilent 1290 Infinity UHPLC system (or equivalent)

  • Agilent 6550 Q-TOF mass spectrometer (or equivalent)

  • Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Optional: PNGase F for deglycosylation

  • Optional: Dithiothreitol (DTT) for reduction of interchain disulfide bonds

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in an appropriate buffer.

    • (Optional) For deglycosylation, treat the ADC with PNGase F according to the manufacturer's protocol to reduce spectral complexity.[13]

    • (Optional) For analysis of light and heavy chains separately, reduce the ADC by adding DTT to a final concentration of 50 mM and incubating at 37°C.

  • LC-MS Analysis:

    • Inject 1-5 µg of the prepared sample onto the reversed-phase column.

    • Elute the ADC species using a gradient of Mobile Phase B.

    • Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species (D0, D1, D2, etc.).

    • Identify the peaks corresponding to the antibody with different numbers of conjugated drugs.

    • Calculate the weighted average DAR using the following formula, based on the relative abundance (peak area) of each species: DAR = Σ (% Peak Area of Dn * n) / 100 where 'n' is the number of drugs conjugated.[]

    • Specialized software, such as the Agilent DAR calculator, can be used for automated analysis.[13]

start PEGylated ADC Sample prep Sample Preparation (Optional Deglycosylation/Reduction) start->prep lc Reversed-Phase LC Separation prep->lc ms High-Resolution MS Detection lc->ms deconv Deconvolution of Mass Spectra ms->deconv analysis DAR Calculation (Weighted Average of Species) deconv->analysis end Average DAR Value analysis->end

Caption: Experimental workflow for determining the Drug-to-Antibody Ratio (DAR) of a PEGylated ADC.

Ternary Complex Formation Assay for PEGylated PROTACs

This protocol describes a general method to assess the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) using an AlphaLISA (Amplified Luminescent Proximity Homestead Assay).[15]

Materials:

  • GST-tagged target protein (e.g., BRD4)

  • FLAG-tagged E3 ligase complex (e.g., CRBN)

  • PEGylated PROTAC (e.g., dBET6)

  • AlphaLISA Anti-GST Acceptor beads

  • AlphaLISA Anti-FLAG Donor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplate

Procedure:

  • Reagent Preparation:

    • Dilute the tagged proteins and the PROTAC to the desired concentrations in assay buffer. It is crucial to perform a cross-titration of all three components to find the optimal concentrations.[15]

  • Assay Assembly:

    • In a 384-well plate, add the GST-tagged target protein, the FLAG-tagged E3 ligase complex, and the serially diluted PEGylated PROTAC.

    • Incubate at room temperature for 60 minutes to allow for ternary complex formation.

  • Bead Addition:

    • Add the Anti-GST Acceptor beads to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add the Anti-FLAG Donor beads to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal as a function of the PROTAC concentration.

    • The resulting bell-shaped curve indicates the formation of the ternary complex at optimal concentrations and the "hook effect" at higher concentrations due to the formation of binary complexes.[15] The peak of this curve represents the optimal concentration for ternary complex formation.

Conclusion

The strategic incorporation of a PEG12 spacer into linker design offers a multifaceted approach to overcoming common challenges in the development of advanced therapeutics like ADCs and PROTACs. Its ability to enhance solubility, reduce aggregation, prolong circulation half-life, and facilitate productive molecular interactions makes it an invaluable tool for drug developers. The quantitative data, though often part of a broader trend across different PEG lengths, consistently demonstrates the positive impact of PEGylation. The experimental protocols provided herein offer a framework for the synthesis and evaluation of bioconjugates containing PEG12 linkers. As the demand for more sophisticated and effective targeted therapies continues to grow, the rational design of linkers, including the judicious use of components like PEG12, will remain a cornerstone of innovation in the field.

References

Methodological & Application

Application Notes and Protocols for t-Boc-Aminooxy-PEG12-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of an amine-containing molecule to a carbonyl-containing molecule (aldehyde or ketone).[1] This reagent is particularly valuable in bioconjugation and drug development for creating complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.[2][3][4] The molecule features three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines to form stable amide bonds.[5][6][7][8]

  • A t-Boc (tert-butyloxycarbonyl) protected aminooxy group , which, after deprotection, can react with aldehydes or ketones to form a stable oxime linkage.[1][9]

  • A 12-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides spatial separation between the conjugated molecules.[1][10]

These application notes provide a detailed protocol for a two-step bioconjugation strategy using this compound, including the initial protein modification, deprotection of the t-Boc group, and subsequent conjugation to a carbonyl-containing molecule.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTAC Synthesis: Assembling molecules that recruit E3 ubiquitin ligases to a target protein for degradation.[3][4]

  • Peptide Modification: Creating branched or functionalized peptide structures.[2]

  • Surface Functionalization: Modifying surfaces with reactive groups for various biomedical applications.[2]

  • Development of Imaging Agents: Conjugating imaging agents to targeting moieties.[1]

Experimental Protocols

This section details a two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a carbonyl-containing molecule.

Part 1: Conjugation of this compound to a Protein

This initial step involves the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues) on the surface of the protein.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[5][6][7]

  • Purification tools: Desalting column (e.g., Sephadex G-25) or spin filtration unit[5][11]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing stabilizers like Tris or glycine.[6][12] If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL. A concentration of 2.5 mg/mL is a good starting point.[6]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[6][12] Do not store the reconstituted reagent.[12][13]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12] Protect from light if working with light-sensitive molecules.[7]

  • Purification:

    • Remove the excess, unreacted reagent using a desalting column or spin filtration.[7][11]

    • Elute with an appropriate buffer, such as PBS.

    • Combine the protein-containing fractions.

Part 2: t-Boc Deprotection

This step removes the t-Boc protecting group to expose the reactive aminooxy group.

Materials:

  • t-Boc-Aminooxy-PEG12-Protein conjugate from Part 1

  • Trifluoroacetic acid (TFA)[2][14]

  • Anhydrous Dichloromethane (DCM)[2]

  • Neutralization Buffer: Saturated sodium bicarbonate solution[2]

  • Purification tools: Desalting column or dialysis cassette

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified conjugate from Part 1 to remove aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

    • Add an equal volume of TFA to the solution.[2]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completeness.[2]

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[2][14]

    • To ensure complete removal of TFA, co-evaporate the residue with toluene.[2]

    • For neutralization, dissolve the residue in a minimal amount of organic solvent and then add it to a buffer at neutral pH, or perform a buffer exchange into the desired coupling buffer for the next step.

Part 3: Oxime Ligation with a Carbonyl-Containing Molecule

The final step is the reaction of the deprotected aminooxy-PEG-protein with a molecule containing an aldehyde or ketone.

Materials:

  • Aminooxy-PEG12-Protein conjugate from Part 2

  • Carbonyl-containing molecule

  • Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5.[9] Aniline can be used as a catalyst to accelerate the reaction.[9]

  • Purification tools: Size-exclusion chromatography (SEC) or other appropriate chromatography method.

Procedure:

  • Oxime Ligation Reaction:

    • Dissolve the aminooxy-functionalized protein in the Coupling Buffer.

    • Add the carbonyl-containing molecule to the protein solution. A molar excess of the smaller molecule is typically used.

    • Incubate the reaction for 2-4 hours at room temperature. The reaction can be left overnight at 4°C.

  • Final Purification:

    • Purify the final bioconjugate to remove any unreacted molecules using an appropriate chromatography method, such as SEC.

    • Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterNHS Ester Couplingt-Boc DeprotectionOxime Ligation
Solvent/Buffer 0.1 M Sodium BicarbonateDichloromethane (DCM)0.1 M Sodium Acetate or PBS
pH 8.0 - 8.5N/A (Acidic)5.5 - 7.5
Reagents This compoundTrifluoroacetic Acid (TFA)Carbonyl-containing molecule
Molar Ratio 10-20x excess of NHS ester to protein1:1 TFA:DCM (v/v)Variable (excess of carbonyl molecule)
Temperature Room Temperature or 4°CRoom TemperatureRoom Temperature or 4°C
Reaction Time 30 - 120 minutes60 - 120 minutes2 - 16 hours

Table 2: Example Labeling Efficiency

Protein ConcentrationMolar Excess of NHS EsterLabeling Efficiency (%)
1 mg/mL20x20 - 30%
2.5 mg/mL20x~35%
>5 mg/mL20x>35%

Note: Labeling efficiency is dependent on the specific protein and reaction conditions. The data presented is based on typical efficiencies for NHS ester labeling of antibodies.[6]

Visualizations

Bioconjugation_Workflow Protein Amine-Containing Protein (e.g., Antibody) Step1 Step 1: NHS Ester Reaction (pH 8.0-8.5) Protein->Step1 Linker This compound Linker->Step1 Intermediate1 t-Boc-Protected Conjugate Step1->Intermediate1 Purification1 Purification (Desalting) Intermediate1->Purification1 Step2 Step 2: t-Boc Deprotection (TFA) Purification1->Step2 Intermediate2 Aminooxy-Functionalized Conjugate Step2->Intermediate2 Purification2 Purification (Buffer Exchange) Intermediate2->Purification2 Step3 Step 3: Oxime Ligation (pH 5.5-7.5) Purification2->Step3 Carbonyl Carbonyl-Containing Molecule Carbonyl->Step3 FinalProduct Final Bioconjugate Step3->FinalProduct Purification3 Final Purification (SEC) FinalProduct->Purification3

Caption: Workflow for bioconjugation using this compound.

Caption: Chemical reactions in the two-step bioconjugation process.

References

Application Notes and Protocols for Step-by-Step Protein Labeling with t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent modification of proteins using the bifunctional linker, t-Boc-Aminooxy-PEG12-NHS ester. This process enables the introduction of a protected aminooxy group onto a protein, which can subsequently be deprotected and used for site-specific conjugation to molecules containing an aldehyde or ketone, such as modified drugs, imaging agents, or other biomolecules, through a stable oxime linkage.

The overall workflow involves a three-stage process:

  • Protein Modification: Reaction of the NHS ester moiety of the linker with primary amines on the protein.

  • Deprotection: Removal of the t-Boc protecting group to expose the reactive aminooxy functionality.

  • Oxime Ligation: Conjugation of the aminooxy-modified protein with a carbonyl-containing molecule.

Principle of the Reaction

The labeling strategy is based on two well-established chemical reactions:

  • NHS Ester Acylation: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminal α-amine) on the protein surface under slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.[1][2][3]

  • Oxime Ligation: Following the removal of the tert-butyloxycarbonyl (t-Boc) protecting group, the exposed aminooxy group reacts with an aldehyde or ketone to form a highly stable oxime bond.[4][5][6] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.[4][7]

The polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and stability of the conjugate and provides spatial separation between the protein and the conjugated molecule.[8]

Experimental Protocols

Stage 1: Protein Labeling with this compound

This protocol details the conjugation of the NHS ester to primary amines on the target protein.

Materials Required:

  • This compound

  • Target protein

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][9] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the reaction.[2][10]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Experimental Workflow Diagram (Stage 1):

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (5-20 mg/mL in Reaction Buffer) mix Add Reagent to Protein Solution prep_protein->mix prep_reagent Prepare Reagent Solution (10 mM in DMSO/DMF) prep_reagent->mix incubate Incubate (30-60 min at RT or 2 hrs at 4°C) mix->incubate quench Quench Reaction (Add Quenching Buffer) incubate->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify

Caption: Workflow for protein labeling with this compound.

Protocol:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 5-20 mg/mL.[9] If the protein is in an incompatible buffer, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Calculate Reagent Amount: The optimal molar ratio of NHS ester to protein depends on the number of available lysines and the desired degree of labeling. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibodies.[10][11]

  • Prepare Reagent Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10]

  • Reaction: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10] Incubation times can be varied from 30 minutes to overnight.[12]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Quantitative Parameters for Labeling Reaction:

ParameterRecommended RangeNotes
Protein Concentration1 - 20 mg/mLHigher concentrations can improve labeling efficiency.[1][9]
Reaction pH7.2 - 8.5Optimal pH for NHS ester reaction with primary amines is 8.3-8.5.[1][2]
Molar Excess of NHS Ester10 - 20 foldAdjust based on protein and desired labeling degree.[10]
Reaction Time0.5 - 4 hoursCan be extended, but hydrolysis of NHS ester increases with time.[2][9]
Reaction Temperature4°C - Room TemperatureLower temperatures can minimize protein degradation.[2]
Stage 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc group to expose the reactive aminooxy group.

Materials Required:

  • t-Boc protected protein conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

  • Desalting columns or dialysis equipment

Deprotection Reaction Diagram:

G Protein_Boc Protein-PEG-O-NH-Boc Protein_Aminooxy Protein-PEG-O-NH2 Protein_Boc->Protein_Aminooxy Deprotection TFA TFA (Acid)

Caption: Deprotection of the t-Boc group to yield the aminooxy-functionalized protein.

Protocol:

  • Prepare for Deprotection: The t-Boc group is labile under acidic conditions.[13] A common method is treatment with trifluoroacetic acid (TFA).

  • Deprotection Reaction: Treat the t-Boc protected protein conjugate with an optimized concentration of TFA (e.g., 1-5% in an aqueous buffer) for a specific duration (e.g., 15-30 minutes) at room temperature. The exact conditions (TFA concentration, time) should be optimized to ensure complete deprotection without denaturing the protein.

  • Neutralization and Buffer Exchange: Immediately following deprotection, remove the TFA and exchange the protein into a suitable buffer for the subsequent oxime ligation (e.g., 0.1 M sodium phosphate, pH 6.5-7.5) using a desalting column or dialysis.[5] This step is critical to neutralize the acid and prepare for the next reaction.

Stage 3: Oxime Ligation

This protocol details the conjugation of the aminooxy-functionalized protein to a molecule containing an aldehyde or ketone.

Materials Required:

  • Aminooxy-functionalized protein

  • Aldehyde or ketone-containing molecule (e.g., drug, probe)

  • Ligation Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.5.[5]

  • (Optional) Aniline (B41778) or aniline derivatives as a catalyst.[4][14]

  • Purification equipment (e.g., size-exclusion chromatography, affinity chromatography)

Oxime Ligation Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Aminooxy-Protein in Ligation Buffer (pH 6.5-7.5) mix Mix Reactants (Optional: Add Catalyst) prep_protein->mix prep_carbonyl Prepare Aldehyde/Ketone -Molecule Solution prep_carbonyl->mix incubate Incubate (2-12 hours at RT) mix->incubate purify Purify Final Conjugate (e.g., SEC) incubate->purify

Caption: Workflow for oxime ligation of an aminooxy-protein with a carbonyl compound.

Protocol:

  • Prepare Reactants: Have the aminooxy-functionalized protein in the Ligation Buffer. Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.

  • Ligation Reaction: Add the carbonyl-containing molecule to the aminooxy-protein solution. A molar excess (e.g., 10-50 fold) of the small molecule is typically used to drive the reaction to completion.

  • Catalysis (Optional): The reaction can be accelerated by the addition of a catalyst such as aniline (typically 10-100 mM).[4][14] Note that some catalysts can be toxic to cells.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE (shift in molecular weight) or mass spectrometry.

  • Purification: Purify the final protein conjugate to remove excess small molecule and catalyst. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or affinity chromatography if an appropriate tag is present.

Quantitative Parameters for Oxime Ligation:

ParameterRecommended RangeNotes
Reaction pH6.5 - 7.5Optimal for oxime bond formation.[5]
Molar Excess of Carbonyl10 - 50 foldDrives the reaction towards the product.
Catalyst (Aniline)10 - 100 mMSignificantly accelerates the reaction rate.[4][14]
Reaction Time2 - 12 hoursMonitor for completion to avoid potential side reactions or degradation.
Reaction TemperatureRoom TemperatureMild conditions are generally sufficient.

Applications

This protein labeling strategy is a powerful tool for various applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies.

  • PROTACs: Synthesis of proteolysis-targeting chimeras.[15]

  • Imaging Agents: Conjugation of fluorescent dyes or radioisotopes for in vitro and in vivo imaging.[8]

  • Immobilization: Attaching proteins to surfaces or beads for assays and purification.

  • PEGylation: Modifying therapeutic proteins to improve their pharmacokinetic properties.[8]

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG12-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. The t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional linker designed for the precise and stable conjugation of drug payloads to antibodies.

This linker incorporates three key functional elements:

  • An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.

  • A t-Boc (tert-butyloxycarbonyl) protected aminooxy group which, after deprotection, allows for the formation of a stable oxime bond with a carbonyl (aldehyde or ketone) group on the drug payload.

  • A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance the solubility and stability of the resulting ADC, reduce aggregation, and potentially prolong its circulation half-life.[1][2]

The use of a protected aminooxy group enables a two-step conjugation strategy, providing greater control over the ADC synthesis process.[3] This methodology allows for the purification of the antibody-linker intermediate before the introduction of the cytotoxic payload, which can be advantageous when working with highly potent drugs.

Principle of the Two-Step Conjugation Strategy

The development of an ADC using this compound involves a sequential two-step process:

  • Step 1: Antibody-Linker Conjugation. The NHS ester of the linker reacts with primary amine groups (e.g., lysine residues) on the antibody to form a stable amide bond.

  • Step 2: Payload Conjugation. The t-Boc protecting group on the aminooxy functionality is removed under mild acidic conditions. The deprotected aminooxy group is then reacted with a carbonyl-containing drug payload to form a stable oxime linkage.

This sequential approach allows for precise control over the drug-to-antibody ratio (DAR) and can lead to the production of more homogeneous ADCs.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer: PBS, pH 8.0-8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the conjugation buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution. A typical starting molar ratio is 5-20 fold excess of the linker to the antibody. The optimal ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification of the Antibody-Linker Conjugate:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: t-Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Purified antibody-linker conjugate

  • Deprotection solution: 20% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane. Caution: TFA and HCl are corrosive and should be handled in a fume hood.

  • Neutralization buffer: e.g., 0.1 M sodium phosphate, pH 7.5

  • Desalting columns

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified antibody-linker conjugate to dryness.

    • Resuspend the lyophilized conjugate in the deprotection solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.[4]

  • Neutralization and Purification:

    • Remove the deprotection solution under a stream of nitrogen or by vacuum.

    • Immediately resuspend the deprotected antibody-linker in a neutralization buffer.

    • Purify the deprotected antibody-linker conjugate using a desalting column equilibrated with the desired buffer for the next step (e.g., 0.1 M sodium acetate, pH 4.5-5.5).

Protocol 3: Oxime Ligation of the Drug Payload

This protocol describes the conjugation of the carbonyl-containing drug payload to the deprotected antibody-linker.

Materials:

  • Deprotected antibody-linker conjugate

  • Carbonyl-containing drug payload

  • Anhydrous DMSO or other suitable organic solvent

  • Reaction buffer: 0.1 M sodium acetate, pH 4.5-5.5

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Payload Preparation:

    • Dissolve the carbonyl-containing drug payload in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.

  • Oxime Ligation Reaction:

    • Add a 5-10 fold molar excess of the payload stock solution to the deprotected antibody-linker conjugate in the reaction buffer.

    • Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction is typically faster at a slightly acidic pH.[5]

  • Purification of the ADC:

    • Purify the final ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS) and stored under appropriate conditions (e.g., -80°C).

ADC Characterization

Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and efficacy.

Table 1: Key Analytical Techniques for ADC Characterization
Parameter to AnalyzeAnalytical TechniquePurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)To determine the average DAR and the distribution of drug-loaded species.[1][6]
UV-Vis SpectroscopyTo calculate the average DAR based on the absorbance of the antibody and the payload.
Mass Spectrometry (MS)To determine the precise mass of the ADC and calculate the DAR.[2]
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the level of aggregation and fragmentation of the ADC.
Conjugation Site Analysis Peptide Mapping (LC-MS/MS)To identify the specific lysine residues on the antibody that are conjugated to the linker.
In Vitro Potency Cell-based Cytotoxicity AssaysTo evaluate the biological activity of the ADC on target cancer cell lines.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not negatively impacted the antibody's binding to its target antigen.

Data Presentation

Table 2: Illustrative Data for an ADC Synthesized with this compound
ParameterResultMethod
Average DAR 3.8HIC-UV
DAR Distribution DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 15%HIC
Monomer Purity >98%SEC
In Vitro IC50 1.5 nMCell-based assay
Antigen Binding (KD) 0.2 nMSPR

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific antibody, payload, and conjugation conditions.

Visualization of Workflows and Concepts

Diagram 1: Two-Step ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation mAb Monoclonal Antibody (mAb) step1_reaction NHS Ester Reaction (pH 8.0-8.5) mAb->step1_reaction linker This compound linker->step1_reaction mAb_linker mAb-Linker Conjugate (t-Boc protected) step1_reaction->mAb_linker purification1 Purification (SEC) mAb_linker->purification1 deprotection t-Boc Deprotection (Acidic conditions) purification1->deprotection Purified Conjugate deprotected_mAb_linker Deprotected mAb-Linker deprotection->deprotected_mAb_linker step2_reaction Oxime Ligation (pH 4.5-5.5) deprotected_mAb_linker->step2_reaction payload Carbonyl-containing Drug Payload payload->step2_reaction adc Final ADC step2_reaction->adc purification2 Purification (HIC/SEC) adc->purification2

Caption: Workflow for the two-step conjugation of an ADC.

Diagram 2: Logical Relationship of ADC Characterization

ADC_Characterization cluster_physchem Physicochemical Properties cluster_biological Biological Activity ADC Purified ADC DAR DAR & Distribution (HIC, MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Conjugation_Site Conjugation Site (Peptide Mapping) ADC->Conjugation_Site Potency In Vitro Potency (Cytotoxicity Assay) ADC->Potency Binding Antigen Binding (ELISA, SPR) ADC->Binding

Caption: Key analytical attributes for ADC characterization.

Diagram 3: ADC Mechanism of Action Signaling Pathway

ADC_MoA ADC_circ ADC in Circulation Binding Antigen Binding ADC_circ->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen Expressing) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Binding->Internalization 2. Binding Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: Generalized signaling pathway for ADC mechanism of action.

References

Application Notes and Protocols for Targeted Protein Degradation using PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the use of PEG12 linkers in the development of PROTACs. A PEG12 linker, with its defined length and flexibility, can optimally orient the POI and E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.

Data Presentation

The following tables summarize key quantitative parameters for evaluating PROTACs. The data presented here is a representative compilation from various studies to illustrate the impact of linker composition on degradation efficiency and cellular viability.

Table 1: Degradation Efficiency of BRD4-targeting PROTACs with Varying Linker Architectures

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC-1Alkyl Chain8090HEK293
PROTAC-2PEG12 15 >95 HEK293
PROTAC-3Rigid Piperazine5585HEK293

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Cellular Viability of a PEG12-containing PROTAC in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF7Breast Cancer50
A549Lung Cancer75
HCT116Colon Cancer60

IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

To facilitate the understanding of the underlying mechanism and the experimental procedures, the following diagrams illustrate the targeted protein degradation pathway and a typical workflow for PROTAC evaluation.

TPD_Pathway Targeted Protein Degradation Pathway PROTAC PROTAC (POI Ligand-PEG12-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of POI-PEG12-E3 Ligase Conjugate Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (MTS/MTT) Characterization->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., AlphaLISA) Characterization->Ternary_Complex_Assay DC50_Dmax Calculate DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Calculate IC50 Viability_Assay->IC50 Binding_Affinity Assess Binding Affinity Ternary_Complex_Assay->Binding_Affinity

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG12-Acid Linker

This protocol describes a two-step synthesis of a PROTAC, for instance, conjugating a JQ1 derivative (as the POI ligand) to pomalidomide (B1683931) (as the E3 ligase ligand) via a hydroxy-PEG12-acid linker.

Step 1: Synthesis of POI-Linker Intermediate

  • Materials:

    • Amine-functionalized POI ligand (e.g., JQ1-amine)

    • Hydroxy-PEG12-acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Hydroxy-PEG12-acid (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the POI-PEG12-OH intermediate by preparative HPLC.

Step 2: Synthesis of the Final PROTAC

  • Materials:

    • POI-PEG12-OH intermediate

    • Amine-containing E3 ligase ligand (e.g., Pomalidomide-amine)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the purified POI-PEG12-OH intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Target Protein Degradation (Determination of DC50 and Dmax)

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay for IC50 Determination)

This protocol assesses the effect of the PROTAC on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 100 µM) for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTS Reagent Addition and Incubation:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Protocol 4: Ternary Complex Formation Assay (AlphaLISA - Principle)

This protocol provides the principle for a homogenous, no-wash immunoassay to detect the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Principle:

    • The assay utilizes two types of beads: Donor beads and Acceptor beads.

    • One bead is conjugated to an antibody that recognizes the POI (or a tag on the POI), and the other bead is conjugated to an antibody that recognizes the E3 ligase (or a tag on the E3 ligase).

    • In the presence of the PROTAC, the POI and E3 ligase are brought into proximity, allowing the Donor and Acceptor beads to come close.

    • Upon excitation of the Donor beads, a singlet oxygen is released, which triggers a chemiluminescent reaction in the nearby Acceptor beads, producing a detectable signal.

    • The intensity of the signal is proportional to the amount of ternary complex formed.

  • General Procedure:

    • Incubate the purified POI and E3 ligase with varying concentrations of the PROTAC.

    • Add the Donor and Acceptor beads.

    • Incubate to allow for bead binding.

    • Read the signal on an appropriate plate reader.

    • A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the ternary complex formation (the "hook effect").

Application Notes and Protocols: t-Boc Deprotection of Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, including the aminooxy functionality, in organic synthesis and bioconjugation. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] Aminooxy-PEG linkers are valuable tools in drug development and proteomics, enabling the site-specific conjugation of molecules to aldehydes or ketones on biomolecules to form stable oxime linkages.[2][3] The Boc protection of the aminooxy group prevents premature reactions during synthesis and purification.[2]

This document provides detailed protocols for the deprotection of the Boc group from aminooxy-PEG linkers, focusing on the two most common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). It includes a summary of reaction conditions, potential side reactions, and methods for monitoring reaction progress.

Data Presentation: Comparison of Deprotection Reagents

The choice of deprotection reagent and conditions can significantly impact the yield and purity of the final deprotected aminooxy-PEG linker. The following tables summarize common reaction conditions for Boc deprotection with TFA and HCl. While specific quantitative data for aminooxy-PEG linkers is not always available in the literature, the data presented for analogous compounds provides a strong starting point for optimization.

Table 1: Comparison of Common Acidic Deprotection Conditions for Boc-Protected Amines

ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-55% (v/v)Dichloromethane (DCM)Room Temperature30 min - 2 hoursHigher concentrations of TFA (e.g., 100%) can sometimes lead to lower purity in solid-phase synthesis due to poor resin swelling.[4]
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)Room Temperature30 min - 2 hoursCan offer better selectivity in the presence of other acid-labile groups compared to TFA.[1][5]

Table 2: Troubleshooting Common Issues in t-Boc Deprotection

IssuePotential CauseSuggested Solution
Incomplete Deprotection- Insufficient acid concentration- Short reaction time- Low temperature- Increase acid concentration (e.g., from 20% to 50% TFA)- Extend reaction time and monitor progress- Allow the reaction to warm to room temperature
Side Product Formation (Alkylation)The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups.Add a scavenger to the reaction mixture (see Table 3).
Ester Bond CleavageThe substrate contains an acid-sensitive ester group.Use milder conditions (e.g., HCl in dioxane may be milder than TFA for some substrates).[5]

Table 3: Common Scavengers for Preventing Side Reactions

ScavengerTypical Concentration (v/v)Purpose
Triethylsilane (TES) or Triisopropylsilane (TIS)2.5 - 5%Traps the tert-butyl cation, reducing it to isobutane.
Water~5%Reacts with the tert-butyl cation to form tert-butanol.
Thioanisole5 - 10%A common scavenger, particularly in solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the deprotection of a Boc-aminooxy-PEG linker using TFA.

Materials:

  • Boc-aminooxy-PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triethylsilane), optional

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-aminooxy-PEG linker in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to alkylation, add a scavenger (e.g., 2.5-5% v/v Triethylsilane).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) (3 x 10 mL) can help remove residual TFA.[6]

  • The resulting TFA salt of the deprotected aminooxy-PEG linker can often be used directly in the next step.

  • Optional Aqueous Work-up to obtain the free amine: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA. Caution: CO2 evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG linker.

Protocol 2: t-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using HCl, which can be milder for substrates with other acid-labile groups.[5]

Materials:

  • Boc-aminooxy-PEG linker

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-aminooxy-PEG linker in anhydrous 1,4-dioxane (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[7]

  • Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Deprotection_Mechanism cluster_0 t-Boc Deprotection Mechanism Boc_Protected Boc-NH-O-PEG Protonated Boc-NH+(H)-O-PEG Boc_Protected->Protonated + H+ (Acid) Carbamic_Acid HOOC-NH-O-PEG (Carbamic Acid Intermediate) Protonated->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonated->Tert_Butyl_Cation Loss of Deprotected_Amine H2N-O-PEG (Deprotected Aminooxy) Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Side_Product Alkylated Side Product Tert_Butyl_Cation->Side_Product + Nucleophile Trapped_Cation Trapped Cation Tert_Butyl_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TES, H2O)

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

Experimental_Workflow cluster_1 Experimental Workflow for t-Boc Deprotection cluster_2 Work-up Options Start Start: Boc-aminooxy-PEG linker Dissolve 1. Dissolve in anhydrous solvent (DCM or Dioxane) Start->Dissolve Cool 2. Cool to 0°C (optional, for TFA) Dissolve->Cool Add_Acid 3. Add Acid (TFA or HCl in Dioxane) Cool->Add_Acid Add_Scavenger 4. Add Scavenger (optional) Add_Acid->Add_Scavenger React 5. Stir at RT (1-2 hours) Add_Scavenger->React Monitor 6. Monitor Reaction (TLC, LC-MS) React->Monitor Workup 7. Work-up Monitor->Workup Evaporation a) Evaporation (yields salt) Workup->Evaporation TFA/HCl Aqueous_Workup b) Aqueous Wash (yields free amine) Workup->Aqueous_Workup TFA Precipitation c) Precipitation (yields salt) Workup->Precipitation HCl End End: Deprotected aminooxy-PEG linker Evaporation->End Aqueous_Workup->End Precipitation->End

Caption: General experimental workflow for t-Boc deprotection.

References

Application Notes and Protocols for Site-Specific Protein Modification Using Aminooxy Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of novel therapeutics, diagnostics, and research reagents. Among the various bioconjugation techniques, aminooxy chemistry, which forms a stable oxime bond, offers a highly selective and robust method for covalently linking molecules to proteins at a precise location.[1][2] This approach relies on the reaction between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form an oxime linkage.[3][4] The bioorthogonal nature of this reaction ensures minimal cross-reactivity with other functional groups present in biological systems, making it ideal for use in complex environments.[3][5]

This document provides detailed application notes and experimental protocols for performing site-specific protein modification using aminooxy chemistry. It is intended for researchers, scientists, and drug development professionals who wish to leverage this technology for creating precisely engineered protein conjugates.

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a protein containing a unique aldehyde or ketone handle.[3] This reaction can be performed under mild, aqueous conditions and is often accelerated by catalysts such as aniline (B41778) or its derivatives.[4][6] The resulting oxime bond is highly stable under physiological conditions.[5]

The key to site-specific modification is the introduction of a unique carbonyl group into the target protein. This can be achieved through several methods, including:

  • Genetic encoding of unnatural amino acids: Incorporating amino acids with ketone or aldehyde side chains, such as p-acetyl-L-phenylalanine or p-formyl-L-phenylalanine, at specific sites using amber suppressor tRNA/tRNA synthetase pairs.[7][8]

  • Enzymatic modification: Using enzymes like the formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine (fGly), which contains an aldehyde group.[9][10]

  • Oxidation of N-terminal serine/threonine: Selective oxidation of N-terminal serine or threonine residues using sodium periodate (B1199274) (NaIO₄) to generate a glyoxylyl aldehyde.[9]

  • Oxidation of glycans: Periodate oxidation of carbohydrate moieties on glycoproteins to create aldehyde groups.[11]

Core Advantages of Aminooxy Chemistry

  • High Specificity: The reaction is highly selective for aminooxy and carbonyl groups, minimizing off-target modifications.[5]

  • Biocompatibility: The reaction proceeds efficiently under mild pH and temperature conditions, preserving the structure and function of sensitive proteins.[5]

  • Stable Linkage: The resulting oxime bond is robust and stable under physiological conditions.[3]

  • Versatility: A wide array of molecules, including fluorophores, small molecule drugs, peptides, and polymers like polyethylene (B3416737) glycol (PEG), can be conjugated to proteins.[1][12]

Quantitative Data on Bioconjugation Methods

The choice of a bioconjugation strategy depends on various factors, including reaction kinetics, stability of the formed bond, and compatibility with the biological system. The following table provides a comparative summary of key quantitative parameters for oxime ligation and other common bioconjugation methods.

FeatureOxime LigationMaleimide-ThiolNHS EsterSPAAC (Strain-Promoted Alkyne-Azide Cycloaddition)
Target Residue(s) Aldehyde/Ketone (introduced)CysteineLysine, N-terminusAzide/Alkyne (introduced)
Typical pH 4.5 - 7.0[3]6.5 - 7.57.0 - 8.5[2]4.0 - 9.0
Second-Order Rate Constant (M⁻¹s⁻¹) 10¹ - 10³ (catalyzed)[13]10² - 10³~10²10⁻¹ - 10¹
Bond Stability HighModerate (potential for retro-Michael addition)[9]High (Amide bond)High (Triazole ring)
Bioorthogonality HighModerate (potential reaction with other nucleophiles)Low (reacts with any primary amine)High

Experimental Protocols

Here, we provide detailed protocols for two common applications of aminooxy chemistry: labeling of a protein with an aldehyde tag and labeling of a glycoprotein (B1211001) via carbohydrate oxidation.

Protocol 1: Site-Specific Labeling of an Aldehyde-Tagged Protein

This protocol describes the labeling of a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized probe.

Materials:

  • Aldehyde-tagged protein of interest

  • Aminooxy-functionalized probe (e.g., aminooxy-fluorophore, aminooxy-PEG)

  • Aniline stock solution (1 M in DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching solution (optional): 1 M hydroxylamine, pH 7.0

  • Purification column (e.g., size-exclusion chromatography, affinity chromatography)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for conjugate analysis

Procedure:

  • Protein Preparation:

    • Dissolve the purified aldehyde-tagged protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).

  • Probe Preparation:

    • Dissolve the aminooxy-functionalized probe in the Reaction Buffer or a compatible solvent (e.g., DMSO, DMF) to create a stock solution (e.g., 10-100 mM).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the aldehyde-tagged protein solution with the aminooxy-probe solution. A 10- to 50-fold molar excess of the probe over the protein is recommended to drive the reaction to completion.

    • Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching (Optional):

    • To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted probe and catalyst by purifying the protein conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon labeling.

    • Determine the degree of labeling and confirm the identity of the conjugate by mass spectrometry.

Protocol 2: Labeling of Glycoproteins via Carbohydrate Oxidation

This protocol details the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by reaction with an aminooxy-functionalized probe.[11]

Materials:

  • Glycoprotein of interest (e.g., IgG antibody)

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5[11]

  • Quenching Solution: Ethylene (B1197577) glycol[11]

  • Aminooxy-functionalized probe

  • Aniline stock solution (1 M in DMSO)

  • Purification column (e.g., Sephadex G-25)[11]

  • SDS-PAGE analysis reagents

  • Spectrophotometer for determining the degree of labeling

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 3-15 mg/mL.[11]

  • Carbohydrate Oxidation:

    • Prepare a fresh 100 mM solution of sodium periodate in water.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.[11]

  • Quenching the Oxidation:

    • Add ethylene glycol to a final concentration of 20 mM to quench the unreacted sodium periodate.

    • Incubate for 10 minutes on ice.

  • Buffer Exchange:

    • Remove the excess periodate and ethylene glycol by buffer exchange into a labeling buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) using a desalting column.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the aminooxy-functionalized probe to the oxidized glycoprotein.

    • Add aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the labeled glycoprotein from the excess probe and catalyst using a desalting or size-exclusion column.[11]

  • Analysis:

    • Determine the protein concentration and the degree of labeling using spectrophotometry, if the probe has a distinct absorbance.

    • Confirm the conjugation and assess the purity by SDS-PAGE.

Visualizations

Reaction Scheme and Catalysis

The following diagram illustrates the fundamental reaction of oxime ligation and the catalytic role of aniline.

G cluster_reaction Oxime Ligation Reaction cluster_catalysis Aniline Catalysis Protein_Aldehyde Protein-CHO Oxime_Conjugate Protein-CH=N-O-Probe Protein_Aldehyde->Oxime_Conjugate Intermediate Schiff Base Intermediate Protein_Aldehyde->Intermediate + Aniline Aminooxy_Probe H2N-O-Probe Aminooxy_Probe->Oxime_Conjugate Aniline Aniline Intermediate->Oxime_Conjugate + H2N-O-Probe - Aniline Catalyst_Regen Aniline (regenerated)

Caption: General scheme of oxime ligation and the catalytic cycle involving aniline.

Experimental Workflow for Aldehyde-Tagged Protein Labeling

This diagram outlines the key steps in the experimental workflow for labeling a protein with a genetically encoded aldehyde tag.

G Start Start: Purified Aldehyde-Tagged Protein Add_Probe Add Aminooxy Probe & Aniline Catalyst Start->Add_Probe Incubate Incubate (RT or 37°C, 2-16h) Add_Probe->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze End End: Purified Protein Conjugate Analyze->End

Caption: Experimental workflow for labeling an aldehyde-tagged protein.

Logical Relationship of Bioconjugation Methods

The following diagram illustrates the relationship between different site-specific protein modification strategies, highlighting the central role of introducing a unique reactive handle.

G cluster_handles Introduction of Reactive Handle cluster_ligation Bioorthogonal Ligation Protein Target Protein UAA Unnatural Amino Acid (e.g., p-acetyl-phenylalanine) Protein->UAA Enzymatic Enzymatic Modification (e.g., FGE) Protein->Enzymatic Oxidation Chemical Oxidation (e.g., N-terminus, Glycans) Protein->Oxidation Oxime Aminooxy Chemistry (Oxime Ligation) UAA->Oxime Enzymatic->Oxime Oxidation->Oxime Conjugate Site-Specific Protein Conjugate Oxime->Conjugate

Caption: Relationship between methods for introducing a reactive handle for oxime ligation.

References

PROTAC Linker Design and Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Rational Design, Synthesis, and Evaluation of Proteolysis-Targeting Chimeras

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] While the choice of ligands determines target specificity and E3 ligase engagement, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles of PROTAC linker design, common synthesis strategies, and key experimental protocols for their evaluation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Polyubiquitinates Ternary->PROTAC Releases Ternary->E3 Induces Ub Ubiquitin Ub->E3 Proteasome Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Linker Design Principles

The design of the linker is a critical aspect of PROTAC development, with its length, composition, and attachment points significantly impacting activity.

Linker Types and Composition

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[3]

  • PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of PROTACs.[6] The ethylene (B1197577) glycol units offer flexibility, which can be advantageous for the formation of a stable ternary complex.[3]

  • Alkyl Chains: These are more hydrophobic and can also influence cell permeability. Their rigidity can be modulated by introducing unsaturation or cyclic structures.[1]

  • Hybrid Linkers: Many successful PROTACs utilize a combination of PEG and alkyl moieties to balance physicochemical properties.[3]

Linker Length Optimization

The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair.[5]

  • Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5]

  • Too Long: An excessively long linker may result in an unstable ternary complex with reduced degradation efficiency.[5]

The optimal linker length is typically determined empirically by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation activity.

Quantitative Data on PROTAC Linker Modifications

The following tables summarize data from published studies, illustrating the impact of linker modifications on the degradation efficacy of various PROTACs.

Table 1: Effect of Linker Length and Composition on BET Protein Degraders

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
MZ1 BRD4VHLPEG/Alkyl~122-20 nM>90[7]
BETd-260 BRD2/3/4CereblonNot specifiedNot specified30-100 pM>90[8][9]
ARV-771 BRD4VHLNot specifiedNot specified~5 nM>90[10]

Table 2: Characteristics of Clinically Investigated PROTACs

PROTACTarget ProteinE3 LigaseLinker TypeIndicationDC50Reference
ARV-110 Androgen ReceptorCereblonPiperidine-piperazineProstate Cancer< 1 nM[4][11][12]
ARV-471 Estrogen ReceptorCereblonNot specifiedBreast Cancer~2 nM[13][14][]

PROTAC Synthesis Strategies

The modular nature of PROTACs allows for their synthesis through the conjugation of three components: the POI ligand, the linker, and the E3 ligase ligand. Common synthetic strategies include amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[4][16]

General Experimental Workflow

The development of a novel PROTAC typically follows an iterative cycle of design, synthesis, and biological evaluation.

PROTAC_Workflow Design 1. PROTAC Design - Select POI and E3 Ligase - Choose Ligands - Design Linker Library Synthesis 2. Chemical Synthesis - Synthesize Linkers - Conjugate Ligands Design->Synthesis Purification 3. Purification & Characterization - HPLC - NMR, MS Synthesis->Purification Evaluation 4. Biological Evaluation - Ternary Complex Formation - Protein Degradation (Western Blot) - Cellular Activity Purification->Evaluation Optimization 5. Lead Optimization - Modify Linker - Modify Ligands Evaluation->Optimization Iterative Cycle Optimization->Design

Caption: A typical workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a JQ1-C3-Pomalidomide PROTAC via Amide Coupling

This protocol describes the synthesis of a model PROTAC targeting the BET protein BRD4, using the ligand JQ1, a 3-carbon alkyl linker, and the Cereblon E3 ligase ligand, pomalidomide.[4]

Materials:

  • JQ1-acid

  • Pomalidomide-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reversed-phase HPLC system for purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve JQ1-acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add Pomalidomide-amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by reversed-phase HPLC to obtain the final PROTAC.[17]

  • Characterization: Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach offers a highly efficient and modular method for PROTAC synthesis.[18][19]

Materials:

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in an appropriate aqueous buffer.

  • Catalyst Preparation: Prepare a fresh solution of CuSO4 and THPTA in water.

  • Reaction Initiation: Add the CuSO4/THPTA solution to the reaction mixture, followed by the addition of a fresh solution of sodium ascorbate to initiate the reaction.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the crude product by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by NMR and HRMS.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the ECL substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

Protocol 4: Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.

A. Co-Immunoprecipitation (Co-IP): [5]

  • Cell Treatment: Treat cells expressing tagged versions of the POI and/or E3 ligase with the PROTAC.

  • Lysis: Lyse the cells under non-denaturing conditions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG) coupled to beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against all three components of the ternary complex (POI, E3 ligase, and a tag on the PROTAC if applicable).

B. NanoBRET™ Ternary Complex Assay: [3][10][20]

This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of the POI and E3 ligase.

  • Cell Engineering: Engineer cells to express the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).

  • Labeling: Label the HaloTag®-E3 ligase with a fluorescent ligand.

  • PROTAC Treatment: Treat the cells with the PROTAC.

  • BRET Measurement: Measure the BRET signal, which will increase upon formation of the ternary complex, bringing the donor and acceptor into close proximity.

Logical Relationships in PROTAC Linker Design

The design of an effective PROTAC linker involves balancing several interconnected factors.

Linker_Design_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary Ternary Complex Formation & Stability Length->Ternary Composition Composition (PEG, Alkyl, etc.) PhysicoChem Physicochemical Properties (Solubility, Permeability) Composition->PhysicoChem Flexibility Flexibility/Rigidity Flexibility->Ternary Attachment Attachment Points Attachment->Ternary Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PK Pharmacokinetics PhysicoChem->PK PK->Efficacy

Caption: Interdependencies in PROTAC linker design.

Conclusion

The linker is a critical component of a PROTAC molecule, and its rational design is paramount for achieving optimal degradation efficacy. By carefully considering the linker's length, composition, and attachment points, and by employing robust synthetic and evaluation strategies, researchers can develop potent and selective protein degraders for therapeutic and research applications. The iterative process of design, synthesis, and testing, guided by the principles and protocols outlined in this document, will facilitate the discovery of next-generation PROTACs.

References

Application Note: Conjugation of t-Boc-Aminooxy-PEG12-NHS Ester to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The t-Boc-Aminooxy-PEG12-NHS ester is a heterobifunctional crosslinker designed for the two-step modification of proteins, particularly antibodies. This reagent incorporates three key chemical features: an N-hydroxysuccinimide (NHS) ester, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group.

The NHS ester facilitates covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, creating a stable amide linkage.[1][2] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the modified antibody.[3][4] The aminooxy group is initially protected by a t-Boc group, which can be removed under mild acidic conditions post-conjugation.[5] This unmasks a reactive aminooxy group, which can then be specifically conjugated to a molecule containing an aldehyde or ketone, forming a stable oxime bond.[6][7][8] This sequential conjugation strategy is highly valuable in the development of complex bioconjugates, including antibody-drug conjugates (ADCs).[4][9]

This document provides a detailed protocol for the initial conjugation of this compound to an antibody via the NHS ester moiety and the subsequent deprotection of the t-Boc group to yield a reactive aminooxy-functionalized antibody.

Chemical Reaction Pathway & Experimental Workflow

The overall process involves two primary chemical steps: the acylation of antibody lysine residues by the NHS ester and the acidic cleavage of the t-Boc protecting group.

cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: t-Boc Deprotection Antibody Antibody-NH₂ (Lysine Residue) Intermediate Antibody-NH-CO-PEG12-O-NH-Boc Antibody->Intermediate pH 7.2 - 8.5 Linker t-Boc-NH-O-PEG12-NHS Linker->Intermediate NHS_byproduct NHS Intermediate->NHS_byproduct Release Intermediate_2 Antibody-NH-CO-PEG12-O-NH-Boc Final_Product Antibody-NH-CO-PEG12-O-NH₂ (Reactive Aminooxy Group) Byproducts CO₂ + Isobutylene Final_Product->Byproducts Release Intermediate_2->Final_Product Mild Acid (e.g., TFA)

Caption: Chemical reaction scheme for antibody conjugation and deprotection.

The experimental protocol is a multi-stage process that begins with antibody preparation and concludes with the characterization of the final, functionalized antibody.

start Start: Antibody Solution prep_ab 1. Antibody Buffer Exchange (Amine-free buffer, e.g., PBS) start->prep_ab conjugation 3. Conjugation Reaction (Add linker to antibody solution) prep_ab->conjugation prep_linker 2. Prepare Linker Solution (Dissolve ester in anhydrous DMSO) prep_linker->conjugation Molar Excess quench 4. Quench Reaction (Add Tris or Glycine) conjugation->quench purify1 5. Purify Intermediate Conjugate (Desalting column or dialysis) quench->purify1 deprotection 6. t-Boc Deprotection (Incubate with mild acid) purify1->deprotection purify2 7. Purify Final Conjugate (Buffer exchange to remove acid) deprotection->purify2 characterize 8. Characterization (SDS-PAGE, MS, Functional Assay) purify2->characterize end End: Aminooxy-Antibody Conjugate characterize->end

Caption: Experimental workflow for antibody conjugation and modification.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Antibody of interest (in an amine-free buffer)

    • This compound

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • Borate Buffer (50 mM, pH 8.5)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

    • Deprotection Buffer: Trifluoroacetic Acid (TFA) solution (e.g., 5-50% in an appropriate solvent)

    • Neutralization Buffer: e.g., 1 M Phosphate buffer, pH 7.5

  • Equipment:

    • Zeba™ Spin Desalting Columns or similar for buffer exchange

    • UV-Vis Spectrophotometer

    • Reaction tubes (e.g., microcentrifuge tubes)

    • Pipettes

    • pH meter

    • Rotator or shaker

    • Fume hood for handling TFA

Protocol 1: Conjugation of NHS Ester to Antibody

This protocol details the reaction of the NHS ester with primary amines on the antibody.

  • Antibody Preparation:

    • Remove any amine-containing buffers (like Tris) or stabilizers (like BSA) from the antibody solution. This is critical as they will compete with the antibody for reaction with the NHS ester.[2][10]

    • Perform a buffer exchange into an amine-free buffer (e.g., PBS pH 7.2 or Borate Buffer pH 8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL. Higher concentrations improve conjugation efficiency.

    • Determine the precise antibody concentration using its extinction coefficient at 280 nm.

  • Linker Preparation:

    • The this compound is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mg/mL. Do not prepare aqueous stock solutions, as the NHS ester will rapidly hydrolyze.[2]

  • Conjugation Reaction:

    • The optimal molar ratio of linker to antibody depends on the antibody and the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

    • Slowly add the calculated volume of the linker-DMSO solution to the stirring antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Reactions at pH 8.5 are faster but so is hydrolysis of the linker.[1]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted linker and quenching agent by passing the solution through a desalting column, performing dialysis, or using size-exclusion chromatography. The buffer should be exchanged into a suitable buffer for the next step (e.g., PBS).

Protocol 2: Deprotection of the t-Boc Group

This protocol unmasks the aminooxy group, making it available for subsequent conjugation.

  • Deprotection Reaction:

    • Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a chemical fume hood.

    • The conditions for t-Boc deprotection must be optimized to ensure complete removal without damaging the antibody. A common method is treatment with TFA.[11]

    • For a robust antibody, the purified conjugate can be treated with a solution of 5-50% TFA in a suitable solvent (e.g., dichloromethane (B109758) or water, if the conjugate is soluble) for 30 minutes at room temperature.

    • Alternatively, milder acidic conditions can be used to preserve antibody integrity.[5]

  • Neutralization and Purification:

    • Immediately following the incubation, the acidic solution must be neutralized and the deprotection reagents removed.

    • This is most effectively achieved by buffer exchange using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This rapidly removes TFA and byproducts (isobutylene and CO2), protecting the antibody from prolonged acid exposure.

Characterization of the Final Conjugate
  • Degree of Labeling (DOL): Determine the average number of linker molecules per antibody using mass spectrometry (MALDI-TOF or ESI-MS). The mass shift corresponds to the number of attached linkers.

  • Purity and Integrity: Analyze the conjugate using SDS-PAGE. The conjugated antibody should show a higher molecular weight compared to the unconjugated antibody.

  • Functional Activity: Perform a binding assay (e.g., ELISA or Surface Plasmon Resonance) to confirm that the conjugation and deprotection steps have not compromised the antibody's ability to bind to its target antigen.

Quantitative Data Summary

The following table provides a summary of typical parameters for the conjugation and deprotection reactions. Optimization may be required for specific antibodies.

ParameterNHS Ester Conjugationt-Boc Deprotection
Reaction pH 7.2 - 8.5[1][12]< 2 (during reaction)
Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours[2]15 - 60 minutes[13]
Linker:Antibody Molar Ratio 5:1 to 30:1N/A
Recommended Buffer PBS (pH 7.2) or Borate (pH 8.5)[1]TFA in an appropriate solvent
Quenching Agent Tris or Glycine (50-100 mM final)[10]N/A (neutralization via buffer exchange)

References

Application Notes and Protocols for Aldehyde-Reactive Crosslinking of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of aldehyde-reactive crosslinking strategies for the covalent modification of biomolecules. This powerful technology enables the site-specific conjugation of proteins, antibodies, and other biological macromolecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein immobilization for biosensors, and the formation of hydrogels for tissue engineering.

Introduction to Aldehyde-Reactive Chemistry

Aldehyde-reactive crosslinking is a highly selective and versatile bioconjugation method that targets aldehyde or ketone groups on biomolecules. These carbonyl functionalities can be introduced site-specifically through genetic encoding or enzymatic and chemical modifications, offering precise control over the location of conjugation. The primary reactive partners for aldehydes are nucleophiles such as hydrazides and aminooxy compounds, which form stable hydrazone and oxime linkages, respectively. More advanced strategies, such as the Pictet-Spengler ligation, offer the formation of even more stable carbon-carbon bonds.

Key Chemical Strategies

Several chemical reactions are employed for the crosslinking of aldehyde-containing biomolecules. The choice of chemistry depends on the desired stability of the resulting conjugate and the specific application.

  • Hydrazone and Oxime Ligation: This is the most common approach, where an aldehyde- or ketone-containing biomolecule reacts with a hydrazide or an aminooxy-functionalized molecule to form a hydrazone or oxime linkage.[1][2] While both are stable under physiological conditions, oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazones.[3][4][5] The reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) and can be accelerated by catalysts such as aniline (B41778).[6][7][8]

  • Pictet-Spengler Ligation: This reaction forms a stable C-C bond by reacting an aldehyde with a tryptamine (B22526) derivative.[9][10][11] The reaction proceeds through an iminium ion intermediate followed by an intramolecular cyclization.[11] This ligation strategy offers enhanced stability compared to hydrazone and oxime linkages, making it suitable for applications requiring long-term conjugate stability.[9][10]

  • Reductive Amination: This method involves the reaction of an aldehyde with a primary amine to form a Schiff base (imine), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[7][12][13] This "zero-length" crosslinking approach creates a direct and stable linkage between the two molecules.[7]

Generating Aldehyde Functionality in Biomolecules

A key advantage of this technology is the ability to introduce the reactive aldehyde handle at specific sites within a biomolecule.

  • The Aldehyde Tag (Formylglycine-Generating Enzyme System): A short peptide sequence (e.g., CxPxR) can be genetically encoded into a protein of interest.[10][14][15] The formylglycine-generating enzyme (FGE) recognizes this tag and oxidizes the cysteine residue to a formylglycine (fGly), which contains a reactive aldehyde group.[10][14][15] This chemoenzymatic approach allows for precise, site-specific modification.[14][15]

  • Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue of a protein can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate a glyoxylaldehyde, which is a reactive aldehyde.[16]

  • Oxidation of Glycans: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to create aldehyde groups.[17][18][19] This is particularly useful for modifying antibodies, as the glycans are typically located in the Fc region, away from the antigen-binding site, thus preserving the antibody's function.[17][19]

Quantitative Data Comparison

The following tables summarize key quantitative data for different aldehyde-reactive crosslinking chemistries to facilitate comparison and selection for specific applications.

Parameter Hydrazone Ligation Oxime Ligation Pictet-Spengler Ligation
Second-Order Rate Constant (M⁻¹s⁻¹) 10¹ - 10³ (with aniline catalysis for aromatic aldehydes)[6]~10⁻³ (uncatalyzed at neutral pH)[10][16]; 10¹ - 10³ (with aniline catalysis for aromatic aldehydes)[6]~10⁻⁴ (canonical, pH 4-5)[9]; 5.9 x 10⁻² (N-pyrrolyl alanine (B10760859) variant)[20]
Optimal pH 5.0 - 7.0[7]4.5 (uncatalyzed)[16]; 6.5 - 7.5 (catalyzed)[21]≤ 5.5[9]
Linkage Stability Less stable than oxime, susceptible to hydrolysis[3][4]Significantly more stable than hydrazone[3][4][5]Highly stable C-C bond[9][10]
Catalyst Aniline[6][7]Aniline, 5-methoxyanthranilic acid[6][22]Acidic conditions[9][11]

Table 1: Comparison of Reaction Kinetics and Stability for Aldehyde-Reactive Ligation Chemistries.

Experimental Protocols

Protocol 1: Site-Specific Protein Modification using the Aldehyde Tag

This protocol describes the generation of an aldehyde-tagged protein and its subsequent conjugation to a hydrazide-functionalized molecule.

Materials:

  • Expression vector containing the protein of interest with a C-terminal or N-terminal aldehyde tag (e.g., LCTPSR).

  • Expression vector for formylglycine-generating enzyme (FGE).

  • E. coli or mammalian expression system.

  • Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Hydrazide-functionalized molecule (e.g., biotin-hydrazide, fluorescent dye-hydrazide).

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Aniline stock solution: 1 M in DMSO.

  • Quenching solution: 1 M glycine.

  • Dialysis or desalting columns.

Procedure:

  • Protein Expression and FGE Co-expression: Co-transform the expression host with the plasmids for the aldehyde-tagged protein and FGE. Induce protein expression according to standard protocols.

  • Protein Purification: Lyse the cells and purify the aldehyde-tagged protein using an appropriate chromatography method.

  • Conjugation Reaction: a. Dissolve the purified aldehyde-tagged protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. b. Add the hydrazide-functionalized molecule to the protein solution at a 10-50 molar excess. c. Add aniline from the stock solution to a final concentration of 100 mM to catalyze the reaction.[23] d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.[8]

  • Quenching: (Optional) Add quenching solution to a final concentration of 100 mM to react with any unreacted aldehydes. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.

Protocol 2: Antibody-Drug Conjugation via Glycan Oxidation

This protocol details the generation of an antibody-drug conjugate (ADC) by oxidizing the antibody's glycans to create aldehydes, followed by conjugation with an aminooxy-functionalized drug.

Materials:

  • Purified antibody (e.g., IgG).

  • Oxidation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5.[17]

  • Sodium periodate (NaIO₄) solution: 100 mM in dH₂O (prepare fresh).[17]

  • Quenching solution: 1 M ethylene (B1197577) glycol.

  • Aminooxy-functionalized drug molecule.

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5.[21]

  • Aniline stock solution: 1 M in DMSO.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into Oxidation Buffer.

  • Glycan Oxidation: a. Add NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.[21] For selective oxidation of sialic acids, use 1 mM NaIO₄. b. Incubate for 30 minutes on ice in the dark.

  • Quenching: Add ethylene glycol to a final concentration of 10 mM to quench the unreacted periodate. Incubate for 10 minutes on ice.

  • Buffer Exchange: Remove excess periodate and byproducts by buffer exchanging the oxidized antibody into Conjugation Buffer.

  • Conjugation Reaction: a. Add the aminooxy-functionalized drug to the oxidized antibody solution at a 20-50 molar excess. b. Add aniline to a final concentration of 10-100 mM. c. Incubate for 2-4 hours at room temperature.

  • Purification of the ADC: Purify the ADC from unconjugated drug and antibody using size-exclusion chromatography.

  • Characterization: Characterize the ADC by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), SDS-PAGE, and functional assays.

Protocol 3: Protein Immobilization on an Aldehyde-Activated Surface

This protocol describes the immobilization of a protein onto a surface functionalized with aldehyde groups via reductive amination.

Materials:

  • Aldehyde-activated surface (e.g., aldehyde-functionalized glass slide or resin).

  • Protein to be immobilized.

  • Immobilization Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Sodium cyanoborohydride (NaBH₃CN) solution: 1 M in 10 mM NaOH (prepare fresh).

  • Blocking/Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine.

Procedure:

  • Surface Preparation: Wash the aldehyde-activated surface with distilled water and then with Immobilization Buffer.

  • Protein Immobilization: a. Dissolve the protein in Immobilization Buffer at a concentration of 0.1-1 mg/mL. b. Incubate the surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

  • Reduction: a. Add NaBH₃CN solution to the protein solution covering the surface to a final concentration of 50 mM. b. Incubate for 1-2 hours at room temperature to reduce the formed Schiff bases to stable secondary amine bonds.

  • Washing: Wash the surface extensively with Immobilization Buffer to remove non-covalently bound protein.

  • Blocking: Incubate the surface with Blocking/Quenching Buffer for 1 hour at room temperature to block any remaining unreacted aldehyde groups.

  • Final Wash: Wash the surface with the desired buffer for subsequent applications.

Visualizations

Experimental Workflow: Aldehyde Tagging and Conjugation

Aldehyde_Tag_Workflow cluster_expression Protein Expression & FGE Co-expression cluster_purification Purification cluster_conjugation Conjugation cluster_final Final Product plasmid Plasmids: - Aldehyde-tagged Protein - FGE transformation Transformation into Expression Host plasmid->transformation expression Protein Expression & Induction transformation->expression lysis Cell Lysis expression->lysis chromatography Purification (e.g., Ni-NTA) lysis->chromatography reaction Conjugation Reaction: - Purified Protein - Hydrazide/Aminooxy Probe - Aniline Catalyst chromatography->reaction quenching Quenching (Optional) reaction->quenching final_purification Purification of Conjugate quenching->final_purification analysis Analysis (SDS-PAGE, MS) final_purification->analysis

Caption: Workflow for site-specific protein modification using the aldehyde tag.

Logical Relationship: Comparison of Aldehyde-Reactive Chemistries

Ligation_Comparison cluster_reactions Ligation Chemistries cluster_products Resulting Conjugates start Aldehyde-tagged Biomolecule hydrazone Hydrazone Ligation - Hydrazide Reagent - pH 5-7 - Aniline Catalyst start->hydrazone oxime Oxime Ligation - Aminooxy Reagent - pH 4.5-7.5 - Aniline Catalyst start->oxime pictet Pictet-Spengler Ligation - Tryptamine Derivative - Acidic pH start->pictet hydrazone_prod Hydrazone Linkage (Less Stable) hydrazone->hydrazone_prod oxime_prod Oxime Linkage (More Stable) oxime->oxime_prod pictet_prod C-C Bond Linkage (Highly Stable) pictet->pictet_prod

Caption: Comparison of major aldehyde-reactive ligation chemistries.

References

Application Notes and Protocols for Oxime Ligation in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This chemoselective reaction is widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules due to its efficiency and compatibility with aqueous environments. The reaction proceeds readily in aqueous buffers, often at or near physiological pH, making it ideal for modifying sensitive biological molecules.

Key Features of Oxime Ligation:

  • High Chemoselectivity: The reaction is highly specific for aminooxy and carbonyl groups, minimizing side reactions with other functional groups commonly found in biomolecules.

  • Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to corresponding imine bonds.

  • Biocompatible Conditions: The ligation can be performed under mild aqueous conditions, preserving the structure and function of proteins and other biomolecules.

Experimental Workflow for Oxime Ligation

The following diagram outlines a typical workflow for performing an oxime ligation experiment in an aqueous buffer for the purpose of bioconjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactants & Buffer (e.g., Aldehyde-Protein, Aminooxy-Molecule, Aqueous Buffer pH 6.0-7.5) mix Combine Reactants & Catalyst in Reaction Vessel prep_reagents->mix prep_catalyst Prepare Catalyst Stock (e.g., Aniline (B41778), mPDA, pPDA in buffer or co-solvent) prep_catalyst->mix incubate Incubate at Controlled Temperature (e.g., Room Temperature or 37°C) mix->incubate monitor Monitor Reaction Progress (e.g., HPLC, SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (e.g., Dialysis, Chromatography) monitor->purify characterize Characterize Final Product (e.g., MS, Spectroscopy) purify->characterize

Caption: General experimental workflow for oxime ligation in aqueous buffer.

Catalysis of Oxime Ligation

While oxime ligation can proceed without a catalyst, the reaction rate at neutral pH can be slow.[1][2] Nucleophilic catalysts, such as aniline and its derivatives, are often employed to significantly accelerate the reaction.[1][2][3]

The mechanism of aniline-catalyzed oxime formation involves the initial formation of a protonated Schiff base between the aniline catalyst and the aldehyde/ketone. This intermediate is more electrophilic and reacts more rapidly with the aminooxy compound.

G Mechanism of Aniline-Catalyzed Oxime Ligation reactant1 Aldehyde/Ketone (R-CHO) intermediate Protonated Schiff Base (R-CH=N+H-Ph) reactant1->intermediate reactant2 Aniline (Ph-NH2) reactant2->intermediate product Oxime (R-CH=N-O-R') intermediate->product reactant3 Aminooxy Compound (R'-ONH2) reactant3->product catalyst_regen Aniline (Regenerated) product->catalyst_regen

Caption: Simplified mechanism of aniline-catalyzed oxime ligation.

Comparison of Catalysts for Oxime Ligation

Several aniline derivatives have been investigated as catalysts for oxime ligation in aqueous buffers. m-Phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have emerged as highly efficient catalysts, often outperforming aniline.[2][4][5]

CatalystRelative Efficiency vs. Aniline (at equal concentrations)Key AdvantagesTypical Concentration Range
Aniline1xStandard catalyst, well-documented.[1][3]10-100 mM[1][6]
m-Phenylenediamine (mPDA)~2xHigher aqueous solubility than aniline, allowing for higher concentrations and significantly faster reactions.[2][4]50-900 mM[1]
p-Phenylenediamine (pPDA)~19x (at 2 mM)Highly effective even at low millimolar concentrations.[5]2-10 mM[5]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer

This protocol provides a general framework for the ligation of an aldehyde- or ketone-containing molecule to an aminooxy-functionalized molecule in an aqueous buffer.

Materials:

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)

  • Aminooxy-functionalized molecule (e.g., fluorescent probe, PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or Sodium Acetate Buffer pH 6.0

  • Catalyst Stock Solution: 1 M aniline, mPDA, or pPDA in DMSO or aqueous buffer

  • Quenching Reagent (optional): Hydroxylamine solution

Procedure:

  • Reactant Preparation:

    • Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aminooxy-functionalized molecule in the reaction buffer. The final concentration should be at a 1.5 to 10-fold molar excess relative to the carbonyl-containing molecule.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the solution of the carbonyl-containing molecule with the solution of the aminooxy-containing molecule.

    • Add the catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM for aniline, 50-200 mM for mPDA, or 2-10 mM for pPDA).

    • Gently mix the reaction components and incubate at room temperature or 37°C for 1-24 hours. The reaction time will depend on the reactivity of the substrates and the catalyst concentration.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by techniques such as RP-HPLC, SDS-PAGE (for proteins), or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified from excess reagents and catalyst by dialysis, size-exclusion chromatography, or other appropriate chromatographic methods.

Protocol 2: PEGylation of a Protein via Oxime Ligation

This protocol describes the specific application of oxime ligation for the PEGylation of a protein containing a genetically encoded p-acetylphenylalanine (pAcF), a ketone-containing unnatural amino acid.[4]

Materials:

  • Protein containing p-acetylphenylalanine (7 µM)

  • Aminooxy-PEG (e.g., 3.5 mM)

  • Phosphate (B84403) Buffer (PB), 0.1 M, pH 7.0

  • m-Phenylenediamine (mPDA) catalyst (500 mM)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the pAcF-containing protein (to a final concentration of 7 µM) with aminooxy-PEG (to a final concentration of 3.5 mM) in 0.1 M phosphate buffer, pH 7.0.

    • Initiate the reaction by adding mPDA to a final concentration of 500 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

  • Analysis:

    • At various time points, withdraw aliquots of the reaction mixture and analyze by SDS-PAGE to monitor the formation of the PEGylated protein, which will exhibit a higher molecular weight. Densitometry can be used for quantification.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield Suboptimal pH.Optimize the reaction pH. While physiological pH is often desired, a slightly acidic pH (e.g., 6.0) can sometimes increase the reaction rate.
Inefficient catalysis.Increase the catalyst concentration or switch to a more efficient catalyst like mPDA or pPDA.
Low reactant concentration.Increase the concentration of one or both reactants.
Hydrolysis of reactants.Ensure the stability of your starting materials in the chosen buffer and temperature.
Side Reactions Non-specific reactions.While oxime ligation is highly chemoselective, ensure that your biomolecule does not have highly reactive endogenous carbonyls if you are targeting an introduced one.
Catalyst-related side reactions.At high concentrations, some catalysts may have side reactions. If suspected, reduce catalyst concentration and extend reaction time, or switch to a catalyst effective at lower concentrations (e.g., pPDA).

Conclusion

Oxime ligation in aqueous buffer is a powerful and versatile tool for the site-specific modification of biomolecules. The reaction is highly chemoselective, proceeds under mild conditions, and forms a stable covalent bond. The use of nucleophilic catalysts such as aniline, and particularly its more efficient derivatives m-phenylenediamine and p-phenylenediamine, can dramatically increase reaction rates at physiological pH, making this an invaluable technique for researchers in chemistry, biology, and drug development.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that influences the stability, solubility, pharmacokinetics (PK), and efficacy of the ADC. Polyethylene glycol (PEG) linkers, particularly those with 12 PEG units (PEG12), are increasingly utilized in ADC development to enhance hydrophilicity, which can lead to improved drug-to-antibody ratios (DAR), reduced aggregation, and better in vivo performance.[1][2]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs utilizing PEG12 linkers. Additionally, methods for evaluating the in vitro efficacy of the resulting conjugates are described.

Data Presentation

Table 1: In Vitro Cytotoxicity of MMAE and PEGylated ADCs
CompoundCell LineTarget AntigenIC50 (nM)Reference
Free MMAEHER2-positive cellsN/A0.229 - 3.81[3]
Free MMAEHER2-negative cellsN/A0.229 - 3.81[3]
Brentuximab-PEG12-MMAE (DAR 4)CD30-positive cellsCD30~1[4]
Brentuximab-PEG12-MMAE (DAR 8)CD30-positive cellsCD30<1[4]
Trastuzumab-vc-MMAESK-BR-3 (HER2-positive)HER2Not Specified[5]
Affibody-PEG4K-MMAEHER2-positive cellsHER24.5-fold higher than non-PEGylated[3]
Affibody-PEG10K-MMAEHER2-positive cellsHER222-fold higher than non-PEGylated[3]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.

Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers in Mice
ADC ConstructLinkerAverage DARClearance RateHalf-life ExtensionReference
Affibody-SMCC-MMAENon-PEGylatedNot SpecifiedNot SpecifiedN/A[3][6]
Affibody-PEG4K-MMAEPEG4000Not SpecifiedNot Specified2.5-fold[3][6]
Affibody-PEG10K-MMAEPEG10000Not SpecifiedNot Specified11.2-fold[3][6]
RS7-MMAENon-PEGylated4 or 8IncreasedN/A[7][8]
RS7-mPEG24-MMAEmPEG244 or 8DecreasedProlonged[7][8]

Note: This table highlights the trend of improved pharmacokinetic properties with the inclusion of PEG linkers. Specific data for a PEG12 linker was not available in the searched literature, but the trend suggests a similar benefit.

Experimental Protocols

Protocol 1: Synthesis of a Cysteine-Linked ADC with a PEG12 Linker (e.g., Trastuzumab-PEG12-vc-MMAE)

This protocol describes a two-step conjugation process involving the reduction of interchain disulfide bonds in the antibody followed by conjugation to a maleimide-functionalized PEG12-drug linker.

Materials:

  • Trastuzumab (or other monoclonal antibody)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-PEG12-Val-Cit-PABC-MMAE (or other desired drug-linker)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N-acetylcysteine

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns (or equivalent for size exclusion chromatography)

  • Ammonium (B1175870) sulfate (B86663)

  • Sodium phosphate

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS at a concentration of 5-10 mg/mL.

    • Add a 20-fold molar excess of TCEP to the antibody solution.

    • Incubate the reaction mixture at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using a PD-10 desalting column.

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEG12-vc-MMAE in DMSO to create a 10 mM stock solution.

    • Add a 5 to 10-fold molar excess of the dissolved drug-linker to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[9]

  • Quenching the Reaction:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) with a PD-10 desalting column or a preparative SEC column.[10][11] The column should be equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC): [12][13][14][15]

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the absorbance at 280 nm.

    • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times, with higher DAR species having longer retention times.

    • Calculate the average DAR by integrating the peak areas of each species and calculating the weighted average.

2. Determination of Purity and Aggregation by Size Exclusion Chromatography (SEC): [16][17]

  • Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.

  • Mobile Phase: PBS, pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the purified ADC sample.

    • Elute the sample isocratically.

    • Monitor the absorbance at 280 nm.

    • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.[18]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-positive ADC)

  • Control cell line (low or negative antigen expression)

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the target and control cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation drug_linker Maleimide-PEG12-vc-MMAE drug_linker->conjugation quenched_ADC Quenched ADC Mixture conjugation->quenched_ADC Quenching (N-acetylcysteine) purified_ADC Purified ADC quenched_ADC->purified_ADC Purification (SEC) characterization Characterization (HIC, SEC) purified_ADC->characterization MMAE_Signaling_Pathway cluster_cell Cancer Cell ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

References

Application Notes and Protocols for Cell Surface Labeling Using t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of cell surface proteins is a cornerstone of modern biological research and therapeutic development. This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional crosslinker, in a two-step cell surface labeling strategy. This method allows for the covalent attachment of a payload—such as a small molecule, a fluorophore, or a biotin (B1667282) tag—to cell surface proteins, enabling a wide range of applications from cellular imaging to targeted drug delivery.

The this compound linker possesses three key chemical features:

  • An N-Hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on cell surface proteins.

  • A tert-butyloxycarbonyl (t-Boc) protected aminooxy group , which, after deprotection, provides a bioorthogonal reactive handle.

  • A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the reagent and minimizes steric hindrance.

This two-step labeling approach offers enhanced specificity and temporal control over the conjugation process. First, the NHS ester is used to attach the linker to the cell surface. Subsequently, the t-Boc protecting group is removed under mild conditions to reveal the aminooxy group, which can then be specifically reacted with an aldehyde- or ketone-containing payload via a stable oxime ligation.

Principle of the Method

The two-step cell surface labeling strategy using this compound involves the following key chemical reactions:

  • Amine Labeling: The NHS ester of the linker reacts with primary amines on cell surface proteins in a basic buffer (pH 7.2-8.5) to form stable amide bonds.

  • Boc Deprotection: The t-Boc protecting group is removed from the aminooxy group under mild acidic conditions, unmasking the reactive aminooxy functionality.

  • Oxime Ligation: The deprotected aminooxy group reacts specifically with an aldehyde or ketone on a molecule of interest to form a stable oxime bond. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.

Data Presentation

The following tables summarize typical quantitative data obtained during a two-step cell surface labeling experiment. Note that optimal conditions and results will vary depending on the cell type, protein of interest, and the specific payload being conjugated.

Table 1: NHS Ester Labeling Efficiency and Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (min)Labeling Efficiency (% Positive Cells)¹Cell Viability (%)²
HEK293 10030> 95%> 98%
50030> 98%> 95%
100030> 99%~90%
Jurkat 10030> 90%> 97%
50030> 95%> 92%
100030> 98%~88%
MCF-7 10030> 92%> 98%
50030> 96%> 94%
100030> 99%~91%

¹ Determined by flow cytometry analysis of a fluorescent reporter reacted with the aminooxy group after deprotection. ² Determined by a standard cell viability assay (e.g., Trypan Blue exclusion or MTT assay) performed immediately after the labeling step.

Table 2: Oxime Ligation Efficiency on the Cell Surface

Cell LineAldehyde/Ketone Payload Concentration (µM)Aniline (B41778) Catalyst Concentration (mM)Reaction Time (hr)Ligation Efficiency (% Labeled Cells)¹Cell Viability (%)²
HEK293 50101~85%> 95%
100101> 90%> 95%
100102> 95%> 92%
Jurkat 50101~80%> 94%
100101~88%> 93%
100102> 92%> 90%
MCF-7 50101~82%> 96%
100101~90%> 95%
100102> 94%> 91%

¹ Determined by flow cytometry analysis of a fluorescent payload. ² Determined by a standard cell viability assay performed after the complete two-step labeling process.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cells of interest (e.g., HEK293, Jurkat, MCF-7)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: 0.1 M Sodium Bicarbonate in PBS, pH 8.3

  • Quenching Buffer: 100 mM Glycine (B1666218) or Tris in PBS, pH 7.4

  • Boc Deprotection Buffer: Mildly acidic buffer, e.g., 0.1 M Sodium Acetate buffer, pH 4.5-5.5, or a solution of 1% Trifluoroacetic Acid (TFA) in a cell-compatible buffer for a very short duration. Note: The choice and application of the deprotection buffer must be carefully optimized to maintain cell viability.

  • Aldehyde- or ketone-modified payload (e.g., fluorescent dye, biotin, or drug molecule)

  • Oxime Ligation Buffer: PBS or other suitable buffer, pH 6.5-7.0

  • Aniline (as a catalyst for oxime ligation, prepare a fresh stock solution)

  • Cell culture medium

  • Flow cytometer and appropriate antibodies/reagents for analysis

  • Cell viability assay kit (e.g., MTT, Trypan Blue)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol 1: Two-Step Cell Surface Labeling

This protocol outlines the entire workflow from initial cell labeling to the final oxime ligation.

Step 1: NHS Ester Labeling of Cell Surface Amines

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add ice-cold Labeling Buffer to cover the cells.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or the buffer covering the adherent cells to a final concentration of 100-500 µM.

    • Incubate for 30 minutes at room temperature or on ice with gentle agitation. Incubation on ice can help to minimize endocytosis of the labeled proteins.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-100 mM to quench any unreacted NHS ester.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • For suspension cells, centrifuge and wash the cells three times with ice-cold PBS.

    • For adherent cells, aspirate the buffer and wash the monolayer three times with ice-cold PBS.

Step 2: Boc Deprotection

Critical Note: Standard Boc deprotection methods using strong acids like neat TFA are not compatible with live cells. The following are milder approaches that should be optimized for your specific cell type to ensure minimal impact on viability.

  • Option A: Mild Acidic Buffer

    • Resuspend the NHS-labeled cells in a pre-chilled, mild acidic buffer (e.g., 0.1 M Sodium Acetate, pH 4.5-5.5).

    • Incubate on ice for a short period (e.g., 5-15 minutes). The optimal time should be determined empirically.

    • Immediately neutralize by adding a 10-fold excess of ice-cold PBS, pH 7.4.

    • Wash the cells three times with ice-cold PBS.

  • Option B: Short Exposure to Dilute TFA (for more robust cell lines)

    • Briefly expose the cells to a very dilute solution of TFA (e.g., 0.1-1%) in a cell-compatible buffer for a very short time (e.g., 1-2 minutes) on ice.

    • Immediately quench the reaction by adding a large volume of ice-cold PBS containing a buffering agent (e.g., 10 mM HEPES).

    • Wash the cells extensively (at least three times) with ice-cold PBS.

Step 3: Oxime Ligation

  • Payload Preparation: Prepare a stock solution of the aldehyde- or ketone-containing payload in a suitable solvent (e.g., DMSO).

  • Ligation Reaction:

    • Resuspend the deprotected cells in Oxime Ligation Buffer at a concentration of 1-10 x 10⁶ cells/mL.

    • Add the payload to the desired final concentration (e.g., 50-100 µM).

    • Add aniline catalyst to a final concentration of 1-10 mM.[1] Aniline has been shown to significantly accelerate the rate of oxime ligation at neutral pH.

    • Incubate for 1-2 hours at room temperature, protected from light if the payload is fluorescent.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted payload and catalyst.

  • Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or cell-based assays.

Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry
  • Staining: After the final washing step of Protocol 1, if the payload is not fluorescent, stain the cells with a fluorescent secondary reagent (e.g., fluorescently-labeled streptavidin if the payload was biotinylated).

  • Data Acquisition: Acquire data on a flow cytometer. Include the following controls:

    • Unlabeled cells.

    • Cells after NHS-ester labeling and deprotection but before oxime ligation (to assess background).

    • Cells labeled with an isotype control if an antibody is used as the payload.

  • Gating Strategy:

    • Gate on the main cell population based on forward and side scatter to exclude debris.

    • Create a histogram of the fluorescence intensity for the gated population.

    • Set a gate on the positive population based on the negative control to determine the percentage of labeled cells.

Protocol 3: Cell Viability Assay
  • Sample Preparation: After each major step (NHS labeling, deprotection, and final ligation), take an aliquot of the cells.

  • Assay Performance: Perform a standard cell viability assay according to the manufacturer's instructions (e.g., MTT assay or Trypan Blue exclusion).

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control cell population.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Cell Preparation (Wash and resuspend in Labeling Buffer) nhs_label Step 1: NHS Ester Labeling (Add this compound) prep->nhs_label quench1 Quench Unreacted NHS Ester (Glycine or Tris) nhs_label->quench1 wash1 Wash Cells quench1->wash1 deprotect Step 2: Boc Deprotection (Mild acidic conditions) wash1->deprotect wash2 Wash and Neutralize deprotect->wash2 oxime_ligation Step 3: Oxime Ligation (Add Aldehyde/Ketone Payload + Catalyst) wash2->oxime_ligation wash3 Wash Cells oxime_ligation->wash3 analysis Downstream Analysis (Flow Cytometry, Microscopy, etc.) wash3->analysis

Caption: A high-level overview of the two-step cell surface labeling workflow.

G cluster_reaction1 Step 1: NHS Ester Reaction cluster_reaction2 Step 2: Boc Deprotection cluster_reaction3 Step 3: Oxime Ligation Protein Cell Surface Protein (-NH2) LabeledProtein Protein-Linker Conjugate Protein->LabeledProtein pH 8.3 Linker This compound Linker->LabeledProtein LabeledProtein2 Protein-Linker Conjugate (Boc-protected) DeprotectedProtein Deprotected Protein-Linker (-ONH2) LabeledProtein2->DeprotectedProtein Mild Acid DeprotectedProtein2 Deprotected Protein-Linker (-ONH2) FinalProduct Final Labeled Protein DeprotectedProtein2->FinalProduct pH 6.5-7.0, Aniline Payload Aldehyde/Ketone Payload Payload->FinalProduct

Caption: Chemical reactions involved in the two-step cell surface labeling process.

G cluster_gating Flow Cytometry Gating Strategy start Acquired Events gate1 Gate 1: Live Cells (FSC vs SSC) start->gate1 gate2 Gate 2: Singlets (FSC-A vs FSC-H) gate1->gate2 histogram Fluorescence Histogram (of Singlets) gate2->histogram analysis Determine % Labeled Cells histogram->analysis

Caption: A typical gating strategy for analyzing labeling efficiency by flow cytometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low NHS Ester Labeling Efficiency Inactive NHS ester reagentUse fresh, anhydrous DMSO to prepare the stock solution. Store the solid reagent properly at -20°C.
Incorrect buffer pHEnsure the Labeling Buffer is at pH 8.3. Prepare fresh buffer if necessary.
Presence of primary amines in the bufferAvoid using buffers containing Tris or glycine during the labeling step.
Low protein concentrationIncrease cell density during the labeling reaction.
Poor Cell Viability after Boc Deprotection Deprotection conditions are too harshDecrease the concentration of the acid or shorten the incubation time. Optimize the deprotection conditions for your specific cell type. Ensure the reaction is performed on ice.
Insufficient washing after deprotectionWash cells thoroughly with a neutral pH buffer immediately after deprotection to remove all traces of acid.
Low Oxime Ligation Efficiency Incomplete Boc deprotectionOptimize the deprotection step to ensure complete removal of the t-Boc group.
Inactive aldehyde/ketone payloadCheck the stability and purity of your payload.
Suboptimal pH for ligationEnsure the Oxime Ligation Buffer is at pH 6.5-7.0.
Absence or low concentration of catalystAdd aniline to the ligation reaction to a final concentration of 1-10 mM.
High Background Fluorescence Incomplete quenching of NHS esterEnsure the quenching step is performed adequately.
Non-specific binding of the payloadInclude additional washing steps after the oxime ligation. If using a fluorescent payload, ensure it does not non-specifically associate with the cells.
Cell autofluorescenceInclude an unlabeled cell control to determine the level of autofluorescence and set the positive gate accordingly.

References

Application Notes and Protocols for the Immobilization of Proteins on Surfaces using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immobilization of proteins onto solid surfaces is a critical technique in a wide range of biomedical and biotechnological applications, including diagnostics, drug delivery, and tissue engineering.[1][2][3] Poly(ethylene glycol) (PEG) linkers have become indispensable tools for this purpose due to their unique properties.[4] PEG is a hydrophilic, biocompatible, non-toxic, and non-immunogenic polymer.[5][6] When used to attach proteins to surfaces, PEG linkers not only provide a flexible spacer to minimize steric hindrance but also create a microenvironment that helps to preserve the protein's native structure and activity.[7][8] Furthermore, PEGylated surfaces are highly effective at resisting non-specific protein adsorption, which is crucial for developing sensitive and specific bioassays.[9][10]

These application notes provide an overview of the chemistry of PEG linkers, their applications, and detailed protocols for immobilizing proteins on various surfaces.

Application Notes

Advantages of Using PEG Linkers for Protein Immobilization

The use of PEG linkers for conjugating proteins to surfaces offers several key advantages:

  • Reduced Non-Specific Binding: PEG chains form a hydrophilic layer that effectively prevents the unwanted adsorption of proteins and other biomolecules from the surrounding solution, leading to lower background signals in assays.[9][10]

  • Enhanced Stability and Solubility: The hydrophilic nature of PEG helps to maintain the solubility of the immobilized protein and can protect it from denaturation and enzymatic degradation.[6][11]

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is known for its "stealth" properties, which can mask antigenic sites on a protein, thereby reducing its immunogenicity.[4][6] This is particularly important for in vivo applications.

  • Flexible Spacer Arm: The PEG linker acts as a flexible spacer, which allows the immobilized protein to maintain its conformational freedom and biological activity by reducing steric hindrance from the surface.[5][7]

  • Controlled Protein Orientation: By using specific chemistries and protein engineering (e.g., His-tags), PEG linkers can be used to achieve a controlled and uniform orientation of proteins on the surface, which can enhance their functionality.[12][13][14]

Key Applications

PEG-mediated protein immobilization is a versatile technique with numerous applications in research and drug development:

  • Drug Delivery Systems: PEG linkers are used to attach therapeutic proteins or drugs to nanoparticles and other delivery vehicles, which can improve their circulation half-life and targeting capabilities.[2][11][15]

  • Diagnostic Assays: In platforms like ELISA and biosensors, PEG linkers are used to immobilize antibodies or other capture proteins onto detection surfaces, ensuring high signal-to-noise ratios.[1]

  • Tissue Engineering: PEG linkers are used to modify surfaces to control cell adhesion and migration, which is crucial for the development of biocompatible scaffolds.[2][9]

  • Antibody-Drug Conjugates (ADCs): PEG linkers play a critical role in connecting cytotoxic drugs to monoclonal antibodies, improving the stability and solubility of the conjugate.[2][15]

  • Protein Microarrays: For creating high-density protein arrays, PEG linkers provide a surface that minimizes non-specific binding while allowing for specific and oriented immobilization of probe proteins.[12]

Data Presentation

Quantitative Effects of PEGylation on Biomolecules and Surfaces

The following tables summarize quantitative data related to the use of PEG linkers for protein immobilization and modification.

ParameterObservationReference
Protein Adsorption PEG-modified hydrogels showed a 10-fold decrease in non-specific protein binding.[16]
Specific Binding A 6-fold increase in the specific binding signal was observed on PEG-modified hydrogels.[16]
Biotinylation Efficiency Using an NHS-PEG4-Biotin linker resulted in approximately 3-5 biotin (B1667282) molecules per antibody.[17]
Drug Half-Life PEGylation of filgrastim (B1168352) (pegfilgrastim) significantly extends the drug's half-life.[11]
Pharmacokinetics A PEG brush surface on nanoparticles resulted in a 200-fold decrease in clearance compared to a non-PEGylated surface.[18]
PEG Linker PropertyValueReference
Biotin-PEG4-NHS Spacer Arm Length 29 Å[17]
Biotin-PEG8-acid Spacer Arm Length 30.5 Å[19]
SM(PEG)n Spacer Arm Lengths 18 to 95 Å (for n=2 to 24 PEG units)[5]
mPEG Film Thickness on Si(111) 5.2 nm[12]

Experimental Protocols & Workflows

The choice of immobilization chemistry depends on the available functional groups on the protein and the surface. The most common strategies target primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups (e.g., cysteine residues).

General Workflow for Protein Immobilization

The overall process for immobilizing proteins on a surface using PEG linkers can be generalized into a few key steps, as illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Immobilization cluster_post Post-Immobilization Surface_Prep Surface Preparation (e.g., Cleaning, Functionalization) PEG_Activation PEG Linker Activation & Surface Coating Surface_Prep->PEG_Activation Protein_Prep Protein Preparation (e.g., Buffer Exchange, Purification) Protein_Immobilization Protein Immobilization Reaction Protein_Prep->Protein_Immobilization PEG_Activation->Protein_Immobilization Washing Washing (Remove unbound protein) Protein_Immobilization->Washing Blocking Blocking (Block remaining active sites) Washing->Blocking Characterization Surface Characterization (e.g., XPS, Ellipsometry) Blocking->Characterization

Caption: General workflow for protein immobilization using PEG linkers.

Protocol 1: Amine-Reactive Immobilization using NHS-Ester PEG Linkers

This protocol describes the immobilization of proteins via their primary amine groups (e.g., lysine residues) onto a surface functionalized with an N-Hydroxysuccinimide (NHS) ester-terminated PEG linker.

G Surface Amine-Reactive Surface (e.g., NHS-PEG coated slide) Immobilized_Protein Immobilized Protein (Stable Amide Bond) Surface->Immobilized_Protein Nucleophilic Attack Protein Protein with Primary Amines (Protein-NH2) Protein->Immobilized_Protein pH 7.2 - 8.0

Caption: Amine-reactive immobilization via NHS-ester chemistry.

Materials:

  • Protein to be immobilized (1-10 mg/mL in amine-free buffer).

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • NHS-PEG functionalized surface (e.g., glass slide, bead).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein solution contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[20]

  • Immobilization Reaction:

    • Apply the protein solution to the NHS-PEG activated surface.

    • Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[20] The optimal time may vary depending on the protein.

  • Washing: After incubation, wash the surface three times with Washing Buffer to remove any unbound protein.

  • Quenching/Blocking:

    • To deactivate any remaining NHS-ester groups, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.

    • This step is crucial to prevent non-specific binding in subsequent assay steps.

  • Final Wash: Wash the surface three times with Washing Buffer. The surface is now ready for use.

Protocol 2: Sulfhydryl-Reactive Immobilization using Maleimide-PEG Linkers

This protocol is ideal for proteins with available free sulfhydryl groups (cysteines) and allows for more site-specific immobilization.

G Surface Maleimide-Activated Surface (Maleimide-PEG) Immobilized_Protein Immobilized Protein (Stable Thioether Bond) Surface->Immobilized_Protein Protein Protein with Sulfhydryl Group (Protein-SH) Protein->Immobilized_Protein pH 6.5 - 7.5

Caption: Sulfhydryl-reactive immobilization via Maleimide (B117702) chemistry.

Materials:

  • Protein with free sulfhydryl groups.

  • Maleimide-PEG functionalized surface.

  • Conjugation Buffer: PBS, pH 6.5-7.5. Avoid sulfhydryl-containing agents like DTT in this buffer.

  • Washing Buffer: PBST.

  • Quenching Solution: Buffer containing a free sulfhydryl agent (e.g., cysteine or β-mercaptoethanol).

Procedure:

  • Protein Preparation: If the protein has disulfide bonds, they may need to be reduced to generate free sulfhydryls. Ensure the reducing agent is removed before immobilization. The protein should be in the Conjugation Buffer.

  • Immobilization Reaction:

    • Apply the sulfhydryl-containing protein solution to the maleimide-PEG surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[21]

  • Washing: Wash the surface three times with Washing Buffer to remove unbound protein.

  • Quenching/Blocking:

    • Incubate the surface with the Quenching Solution for 30 minutes to block any unreacted maleimide groups.

  • Final Wash: Wash the surface three times with Washing Buffer.

Protocol 3: Biotin-Streptavidin Mediated Immobilization

This is a two-step approach that leverages the high-affinity interaction between biotin and streptavidin for highly specific and stable protein capture.[19]

G cluster_step1 Step 1: Surface Preparation cluster_step2 Step 2: Protein Capture PEG_Surface PEG-Coated Surface SA_Surface Streptavidin-Coated Surface PEG_Surface->SA_Surface Immobilize SA Streptavidin Streptavidin (SA) Immobilized_Protein Specifically Captured Protein SA_Surface->Immobilized_Protein Biotin_Protein Biotinylated Protein (via Biotin-PEG-NHS) Biotin_Protein->Immobilized_Protein High-Affinity Binding

Caption: Two-step protein immobilization using biotin-streptavidin.

Part A: Biotinylation of the Protein

Materials:

  • Protein (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4).

  • Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS).

  • DMSO or DMF to dissolve the biotin reagent.

  • Desalting column or dialysis cassette to remove excess biotin.

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of Biotin-PEGn-NHS in DMSO or DMF.[20] Do not prepare stock solutions for storage as the NHS-ester is moisture-sensitive.[20][22]

  • Biotinylation Reaction:

    • Add a 20-fold molar excess of the Biotin-PEGn-NHS solution to your protein solution.[20] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[20]

  • Purification: Remove unreacted Biotin-PEGn-NHS using a desalting column or by dialyzing against PBS.[19][20] The biotinylated protein is now ready for immobilization.

Part B: Immobilization on a Streptavidin-Coated Surface

Materials:

  • Streptavidin-coated surface (e.g., beads, plates).

  • Binding/Wash Buffer (e.g., PBS).

  • Biotinylated protein from Part A.

Procedure:

  • Bead/Surface Preparation: Wash the streptavidin-coated surface three times with Binding/Wash Buffer to remove any preservatives.[19]

  • Protein Immobilization:

    • Add the biotinylated protein solution to the washed streptavidin surface.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[19]

  • Final Wash: Wash the surface three to five times with Binding/Wash Buffer to remove any unbound biotinylated protein. The protein is now stably immobilized and ready for downstream applications.

Visualization of Controlled Protein Orientation

Achieving a uniform orientation of immobilized proteins is often crucial for maximizing their biological activity, for example, by ensuring that an antibody's antigen-binding sites are accessible.

G cluster_random Random Orientation cluster_controlled Controlled Orientation R1 Inactive R2 Partially Active Surface1 Surface R1->Surface1 R3 Active R2->Surface1 R3->Surface1 C1 Active C2 Active Surface2 Surface C1->Surface2 C3 Active C2->Surface2 C3->Surface2

Caption: Random vs. controlled protein orientation on a surface.

Site-specific conjugation, often achieved through sulfhydryl-reactive linkers or by immobilizing proteins via an engineered tag (e.g., a polyhistidine-tag), leads to a homogenous population of properly oriented proteins, thereby enhancing the overall activity and reproducibility of the functionalized surface.[12][13][23]

References

Troubleshooting & Optimization

Troubleshooting low yield in t-Boc-Aminooxy-PEG12-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG12-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound conjugation?

The conjugation process relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional group on the PEG linker and primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on the target molecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[] The t-Boc (tert-butyloxycarbonyl) group is a protecting group on the aminooxy end of the linker, which can be removed under mild acidic conditions for subsequent conjugation steps if needed.[2][3]

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH for NHS ester coupling is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[4] The recommended pH range is typically 7.2 to 8.5.[][5] Below this range, the primary amines are more likely to be protonated and thus non-nucleophilic, leading to a reduced reaction rate.[4] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and lowers the yield.[6][7]

Q3: What are common solvents for dissolving the this compound?

This compound is soluble in common organic solvents like DMSO (dimethyl sulfoxide) and DMF (dimethylformamide).[2] For the conjugation reaction, the NHS ester is typically dissolved in a small amount of anhydrous DMSO or DMF and then added to the aqueous reaction buffer containing the target molecule.[8] It is crucial to use high-quality, anhydrous solvents, as moisture can lead to the hydrolysis of the NHS ester before it has a chance to react with the target molecule.[9]

Q4: How can I purify the final PEGylated conjugate?

Several methods can be used to purify the PEGylated product from unreacted PEG linker and unconjugated protein. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker and other low molecular weight by-products.[][11]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the unconjugated protein.[][12]

  • Dialysis or Diafiltration: These membrane-based techniques can be used to remove smaller impurities like excess PEG linker and hydrolysis by-products.[][11]

Q5: What methods can be used to characterize the PEGylated product?

Characterization of the final conjugate is crucial to confirm successful PEGylation. Common analytical techniques include:

  • SDS-PAGE: A noticeable shift in the molecular weight band of the PEGylated protein compared to the unconjugated protein can confirm the attachment of the PEG chain.

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate different PEGylated species.[13]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate, which can confirm the number of attached PEG chains (degree of PEGylation).[13][14][15]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5][8] Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer at pH 8.0-8.5 are commonly used.[5]
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive.[9] Always use fresh, high-quality this compound. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8] Minimize the time the NHS ester is in an aqueous solution before the addition of the target molecule.[7]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for reaction with the NHS ester.[5] Use a non-amine-containing buffer like PBS, HEPES, or borate.[16]
Inactive Protein/Molecule Ensure the primary amines on your target molecule are available for conjugation and not sterically hindered or involved in critical interactions.
Incorrect Stoichiometry Optimize the molar ratio of the PEG linker to your target molecule. A molar excess of the PEG linker is typically used. Start with a 5- to 20-fold molar excess and optimize as needed.
Problem 2: Protein Aggregation or Precipitation During Conjugation

Possible Causes & Solutions

Possible CauseRecommended Solution
Organic Solvent Concentration The organic solvent (DMSO/DMF) used to dissolve the PEG linker may cause protein denaturation and aggregation.[16] Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v). Add the linker solution to the protein solution slowly while gently stirring.[16]
Over-PEGylation Excessive PEGylation can alter the surface properties of the protein, leading to aggregation.[16] Reduce the molar excess of the PEG linker or decrease the reaction time to control the degree of PEGylation.[16]
Suboptimal Buffer Conditions The buffer composition, including ionic strength and pH, can influence protein stability. Ensure the chosen buffer is optimal for the stability of your specific protein.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of performing the conjugation reaction within the recommended pH range to minimize this competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[5][6]
8.6410 minutes[5][6]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Reagent Preparation:

    • Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Ensure the buffer is free of primary amines.[5]

    • Dissolve the protein to be conjugated in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG linker to the protein solution. It is recommended to add the linker solution dropwise while gently stirring to avoid localized high concentrations that could lead to protein aggregation.[16]

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[5] The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine, such as 1 M Tris or glycine, can be added to a final concentration of 20-50 mM.[5] This will react with any excess NHS ester.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and quenching reagents using size exclusion chromatography (SEC), dialysis, or diafiltration.[][11]

    • If separation of different PEGylated species or removal of unconjugated protein is required, ion exchange chromatography (IEX) may be necessary.[][17]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to confirm successful conjugation and assess purity.[13][15]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add PEG Linker to Protein Solution Protein->Mix PEG_Linker Dissolve t-Boc-Aminooxy-PEG12-NHS in anhydrous DMSO/DMF PEG_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purification (SEC, IEX, Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, HPLC, MS) Purify->Characterize Final_Product Purified PEG-Conjugate Characterize->Final_Product

Caption: Experimental workflow for protein conjugation.

Troubleshooting_Low_Yield Start Low Conjugation Yield? Check_pH Is pH 7.2 - 8.5? Start->Check_pH Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Result_pH Adjust Buffer pH Check_pH->Result_pH No Check_Reagent NHS Ester Fresh? Check_Buffer->Check_Reagent Yes Result_Buffer Use Non-Amine Buffer (PBS, HEPES, Borate) Check_Buffer->Result_Buffer No Check_Stoichiometry Optimized Molar Ratio? Check_Reagent->Check_Stoichiometry Yes Result_Reagent Use Fresh Reagent & Anhydrous Solvent Check_Reagent->Result_Reagent No Result_Stoichiometry Optimize Molar Excess of PEG Linker Check_Stoichiometry->Result_Stoichiometry No Success Yield Improved Check_Stoichiometry->Success Yes Result_pH->Success Result_Buffer->Success Result_Reagent->Success Result_Stoichiometry->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing t-Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the t-Boc deprotection of PEG linkers.

Issue 1: Incomplete or Sluggish Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

  • TLC analysis indicates a persistent starting material spot.

  • ¹H NMR spectrum shows the continued presence of the Boc group's characteristic singlet at ~1.4 ppm.[1]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[1] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient.[1] Most deprotections are performed at room temperature for 1-2 hours.[2] If the reaction is slow, extend the reaction time and continue to monitor its progress. Gentle heating (e.g., to 40°C) can also be applied, but be cautious of potential side reactions.[3]
Steric Hindrance The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can hinder the acid's approach to the Boc-protected amine, slowing the reaction.[1] A combination of a stronger acid, longer reaction time, and potentially a moderately elevated temperature may be required to overcome this.[3]
Solvent Issues Proper solvation of both the PEG-linker conjugate and the acid is critical. DCM is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound is fully dissolved in the chosen solvent.

Issue 2: Observation of Unexpected Side Products

Symptoms:

  • LC-MS or HPLC analysis reveals unexpected peaks in the crude product mixture.

  • Purification becomes challenging due to the presence of multiple, difficult-to-separate impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by the tert-butyl Cation The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[3][4] To prevent this, it is crucial to use scavengers in the deprotection cocktail.[3][4]
Degradation of Acid-Sensitive Functional Groups Other functional groups in your molecule may be sensitive to the acidic conditions required for Boc deprotection. For instance, ester bonds may be partially cleaved by TFA.[5] If your molecule contains acid-labile groups, consider using milder deprotection conditions.
Formation of Trifluoroacetyl Esters When using TFA, trifluoroacetyl esters can form on free hydroxyl groups, leading to impurities.[6] This can be minimized by adding a small amount of water (e.g., a 95:5 TFA/water mixture) to the deprotection solution.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection incomplete?

Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or diluted to effectively cleave the Boc group. A common reagent is 20-50% TFA in DCM.[1][2]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[1][2]

  • Steric Hindrance: The structure of the PEG linker or the substrate may physically block the acid from reaching the Boc group.[1]

  • Poor Solubility: The PEG-linker conjugate may not be fully dissolved in the reaction solvent.[1]

Q2: What are scavengers and why are they necessary?

Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[3] This prevents the cation from causing side reactions by alkylating electron-rich and nucleophilic residues in your molecule, such as tryptophan and methionine.[3][4]

Q3: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the singlet signal from the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q4: How do I work up the reaction and remove excess TFA?

After the reaction is complete, the volatile acid (TFA) and solvent (DCM) can be removed by rotary evaporation.[1] To remove residual TFA, co-evaporation with a solvent like toluene (B28343) is often effective.[1][7] The deprotected product is typically obtained as a TFA salt, which can sometimes be used directly in the next step.[1][7] To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate.[1][7] Alternatively, the deprotected product can be precipitated by adding a non-polar solvent like diethyl ether.[1][2]

Data Presentation

Table 1: Common Acidic Conditions for t-Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][2][7]Dichloromethane (DCM)[1][2][7]1-2 hours[1][2][7]0°C to Room Temp[1][7]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]VariesRoom Temp

Table 2: Common Scavengers for t-Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (B1312306) (TIS)2.5 - 5%[1]Carbocation Scavenger[1]
Water2.5 - 5%[1]Carbocation Scavenger[1]
Thioanisole5%[1]Carbocation Scavenger, Protects Methionine[1]
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

A commonly used scavenger cocktail is a mixture of TFA/TIS/Water in a 95:2.5:2.5 ratio.[4]

Experimental Protocols

General Protocol for t-Boc Deprotection of a PEG Linker

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][7]

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][7] If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][7] A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][7]

  • Workup:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.[1][7]

    • Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.[2]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][7]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start with Boc-Protected PEG Linker dissolve Dissolve in DCM (0.1-0.2 M) start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA (20-50%) & Scavengers (e.g., TIS) cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate TFA/DCM monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Toluene evaporate->co_evaporate product Deprotected PEG Linker (TFA Salt) co_evaporate->product neutralize Neutralize with NaHCO3 (aq) product->neutralize Optional free_amine Free Amine Product neutralize->free_amine

Caption: Experimental workflow for the t-Boc deprotection of PEG linkers.

Troubleshooting_Logic start Problem Encountered incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products inc_acid Increase Acid Conc. incomplete->inc_acid Cause: Weak Acid inc_time Increase Time/Temp. incomplete->inc_time Cause: Kinetics check_sol Check Solubility incomplete->check_sol Cause: Solvent add_scav Add/Optimize Scavengers side_products->add_scav Cause: t-Butyl Cation mild_cond Use Milder Conditions side_products->mild_cond Cause: Acid Sensitivity add_water Add Water to TFA side_products->add_water Cause: TFA Esters

Caption: Troubleshooting logic for common t-Boc deprotection issues.

References

Technical Support Center: NHS Ester-Based Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester-based protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of NHS ester-based protein labeling?

NHS esters react with primary amines (–NH₂) on proteins to form stable amide bonds.[1][2][3] The most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[4][5][6] This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1][7]

Q2: What are the most common side reactions in NHS ester labeling?

The most significant side reaction is the hydrolysis of the NHS ester, where the ester reacts with water instead of the protein's primary amines.[1][7][8] This results in an inactive carboxylate that cannot label the protein, thereby reducing labeling efficiency. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][7][9] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[1][7] Other potential, though less common, side reactions can occur with other nucleophilic amino acid side chains like those of tyrosine, histidine, serine, and cysteine.[10][11]

Q3: Why is the choice of buffer so critical for this reaction?

The buffer composition is crucial for several reasons. Firstly, the reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[1][9] Secondly, buffers containing primary amines, such as Tris, are incompatible as they will compete with the protein for reaction with the NHS ester, significantly lowering the labeling efficiency.[1][4][8] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate buffers.[7][8]

Q4: How can I determine the efficiency of my labeling reaction?

The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[4] This is often calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label (e.g., a fluorescent dye).[4]

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester-based protein labeling.

Problem Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of NHS ester: The reagent has degraded due to moisture.Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[8] Store stock NHS ester reagents under desiccated conditions at -20°C.[8]
Incorrect buffer: The buffer contains primary amines (e.g., Tris) or is outside the optimal pH range.Perform a buffer exchange to an appropriate amine-free buffer (e.g., PBS, borate) with a pH between 7.2 and 8.5.[8]
Low protein concentration: Dilute protein solutions can lead to lower labeling efficiency.[4]Concentrate the protein solution to at least 1-2 mg/mL before labeling.[4][8]
Inaccessible amine groups: The primary amines on the protein may be sterically hindered or buried within the protein's structure.Consider denaturing the protein if its native structure is not required for downstream applications. Alternatively, explore other labeling chemistries that target different functional groups.
Protein Precipitation High concentration of organic solvent: The solvent used to dissolve the NHS ester (e.g., DMSO, DMF) can denature and precipitate the protein.Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. Add the NHS ester solution to the protein solution dropwise while gently stirring.[4]
Protein instability: The protein may not be stable under the reaction conditions (e.g., pH, temperature).Optimize the reaction pH and consider performing the labeling at a lower temperature (e.g., 4°C) for a longer duration.[8]
Inconsistent Results Variability in reagent quality: The quality of the NHS ester can vary between batches or degrade over time.Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of the NHS ester.
Inaccurate quantification: Errors in measuring protein or label concentration can lead to inconsistent DOL calculations.Ensure accurate spectrophotometric measurements and use correct extinction coefficients for both the protein and the label.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature, which directly impacts the competition between the desired aminolysis (protein labeling) and the undesired hydrolysis.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours[1][8]
8.0Room Temperature~1 hour[8]
8.5Room Temperature~20 minutes[8]
8.6410 minutes[1][8]
9.0Room Temperature~10 minutes[8]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be necessary for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[8]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8]

  • Perform the Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 1 hour at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove excess, unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

Visualizations

cluster_reactants Reactants cluster_products Products Protein_NH2 Protein with Primary Amine (Lysine, N-terminus) Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein Aminolysis (Desired Reaction) NHS_Ester NHS Ester Label NHS_Ester->Labeled_Protein Hydrolyzed_Ester Inactive Hydrolyzed Ester NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) H2O Water (Hydrolysis) H2O->Hydrolyzed_Ester NHS_leaving_group NHS Leaving Group Labeled_Protein->NHS_leaving_group Hydrolyzed_Ester->NHS_leaving_group

Caption: Competing reactions in NHS ester labeling.

start Start: Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free? pH 7.2-8.5?) start->check_buffer buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange [ Buffer Not OK ] check_reagent Check NHS Ester Quality (Fresh? Stored properly?) check_buffer->check_reagent [ Buffer OK ] buffer_exchange->check_reagent use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent [ Reagent Not OK ] check_concentration Check Protein Concentration (>1-2 mg/mL?) check_reagent->check_concentration [ Reagent OK ] use_fresh_reagent->check_concentration concentrate_protein Concentrate Protein check_concentration->concentrate_protein [ Concentration Not OK ] optimize_ratio Optimize Molar Ratio (Increase NHS ester excess) check_concentration->optimize_ratio [ Concentration OK ] concentrate_protein->optimize_ratio end Successful Labeling optimize_ratio->end

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Optimizing Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of oxime bond formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My oxime formation reaction is very slow. What are the most common causes and how can I accelerate it?

A1: Slow reaction rates are a frequent challenge in oxime ligation, particularly at neutral pH. The primary factors influencing the reaction rate are pH, reactant concentration, and the presence of a catalyst.[1][2]

  • pH: The optimal pH for uncatalyzed oxime formation is typically between 4 and 5.[3] At this pH, there is a sufficient concentration of the protonated carbonyl group, which is more electrophilic, and the aminooxy nucleophile remains largely unprotonated and reactive.

  • Catalysts: The use of a nucleophilic catalyst is the most effective way to accelerate oxime formation, especially at neutral pH (pH 7.0-7.4).[1][3] Aniline (B41778) and its derivatives are commonly used for this purpose.[4][5]

  • Reactant Concentration: As with most bimolecular reactions, increasing the concentration of the aldehyde/ketone and the aminooxy-functionalized molecule will increase the reaction rate.[4]

Q2: What is the role of a catalyst in oxime ligation and which one should I choose?

A2: Catalysts, typically aromatic amines like aniline, significantly enhance the rate of oxime formation by forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[5] This intermediate then undergoes a rapid transimination reaction with the aminooxy nucleophile to form the oxime.[5]

Several catalysts have been shown to be effective. The choice of catalyst can depend on the specific reaction conditions and substrates.

  • Aniline: A classic and widely used catalyst that can increase reaction rates by up to 40-fold at neutral pH and 400-fold under acidic conditions.[1][5] However, its use in live-cell applications is limited due to cytotoxicity.[2]

  • p-Phenylenediamine (B122844) (pPDA): A superior catalyst to aniline, especially at neutral pH. It can result in a 120-fold faster reaction rate compared to the uncatalyzed reaction and is 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.[3]

  • m-Phenylenediamine (B132917) (mPDA): Another highly efficient catalyst, reported to be up to 15 times more effective than aniline.[6][7] Its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[7]

Q3: What is the optimal pH for oxime bond formation?

A3: The optimal pH for oxime ligation depends on whether a catalyst is used.

  • Uncatalyzed Reactions: The reaction is fastest in a slightly acidic buffer, around pH 4.5.[1]

  • Catalyzed Reactions: With catalysts like aniline or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 7.0-7.4), which is crucial for many biological applications involving sensitive molecules like proteins.[1][3]

It's important to note that at very low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, which slows down the reaction.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Suboptimal pH: The reaction buffer is not at the optimal pH for the specific system (catalyzed vs. uncatalyzed).1. Adjust pH: For uncatalyzed reactions, adjust the buffer to pH 4.5. For catalyzed reactions, maintain a pH between 6.5 and 7.5.
2. Insufficient Reactant Concentration: Low concentrations of either the carbonyl or aminooxy compound.2. Increase Concentration: If possible, increase the concentration of the limiting reactant.
3. Absence of a Catalyst: Performing the reaction at neutral pH without a catalyst.3. Add a Catalyst: Introduce a suitable catalyst such as p-phenylenediamine or m-phenylenediamine at a concentration of 2-10 mM.[3]
4. Impure Reagents: Contaminants in the starting materials may inhibit the reaction.4. Purify Reagents: Ensure the purity of the carbonyl and aminooxy compounds. High-grade solvents are also recommended.[5]
Side Reactions 1. Reaction with Buffers: Some buffer components can react with the carbonyl compound.1. Choose an Inert Buffer: Use non-nucleophilic buffers like phosphate (B84403) or HEPES.
2. Oxidation of Catalyst: Diamine catalysts like p-phenylenediamine can be susceptible to oxidation.2. Use Fresh Catalyst Solution: Prepare catalyst solutions fresh before use and consider performing the reaction under an inert atmosphere if sensitivity is high.
3. Instability of Reactants or Products: The biomolecules involved may be unstable under the reaction conditions.3. Optimize Conditions: For sensitive biomolecules, perform the reaction at a lower temperature, although this may require a longer reaction time.
Difficulty in Product Purification 1. Excess Reagents: Unreacted starting materials co-elute with the product.1. Stoichiometry Control: Use a slight excess of one reagent to drive the reaction to completion, then remove the excess by a suitable purification method (e.g., size exclusion chromatography for proteins).
2. Catalyst Removal: The catalyst can be difficult to separate from the product.2. Dialysis/Desalting: For biomolecule conjugations, dialysis or desalting columns can effectively remove small molecule catalysts.
3. Product Precipitation: The final conjugate may have poor solubility.3. Solvent Optimization: Adjust the solvent composition of the purification buffers to improve the solubility of the product.

Data Presentation: Catalyst Efficiency

The following table summarizes the rate enhancements observed with different catalysts for oxime formation.

CatalystConcentrationpHFold Rate Increase (vs. Uncatalyzed)Fold Rate Increase (vs. Aniline)Reference
Aniline100 mM4.5~400-[1]
Aniline100 mM7.0~40-[1]
p-Phenylenediamine10 mM7.0~120~19[3]
m-Phenylenediamine50 mM7.3-up to 15[6][7]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH
  • Prepare a stock solution of the catalyst: Dissolve aniline in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final concentration of 10-100 mM.

  • Dissolve the reactants: Dissolve the carbonyl-containing molecule and the aminooxy-containing molecule in the reaction buffer.

  • Initiate the reaction: Add the catalyst stock solution to the reactant mixture.

  • Incubate: Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Purification: Once the reaction is complete, purify the oxime conjugate using a suitable method such as HPLC, size exclusion chromatography, or dialysis to remove the catalyst and any unreacted starting materials.

Visualizing the Process

Oxime Formation Reaction Mechanism

OximeFormation Carbonyl Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base Carbonyl->SchiffBase + Catalyst, -H2O Aminooxy Aminooxy (R''-O-NH2) Tetrahedral Tetrahedral Intermediate Catalyst Aniline Catalyst (Ar-NH2) SchiffBase->Tetrahedral + Aminooxy Oxime Oxime (R-C(=N-O-R'')-R') Tetrahedral->Oxime - Catalyst, -H+ Water H2O

Caption: Aniline-catalyzed oxime formation mechanism.

Experimental Workflow for Optimizing Oxime Ligation

Workflow Start Start: Slow Reaction Check_pH Check Reaction pH Start->Check_pH Adjust_pH Adjust pH to 4.5 (Uncatalyzed) Check_pH->Adjust_pH pH is not optimal (uncatalyzed) Add_Catalyst Add Catalyst (e.g., pPDA) at pH 7 Check_pH->Add_Catalyst pH is neutral Check_Conc Check Reactant Concentrations Adjust_pH->Check_Conc Add_Catalyst->Check_Conc Increase_Conc Increase Reactant Concentrations Check_Conc->Increase_Conc Concentrations are low Monitor Monitor Reaction (HPLC, LC-MS) Check_Conc->Monitor Concentrations are optimal Increase_Conc->Monitor End End: Optimized Reaction Monitor->End Troubleshooting Problem Low Oxime Yield Neutral_pH Is reaction at neutral pH? Problem->Neutral_pH Catalyst_Used Is a catalyst being used? Neutral_pH->Catalyst_Used Yes Acidic_pH Adjust pH to 4.5 Neutral_pH->Acidic_pH No Add_pPDA Add p-phenylenediamine (2-10 mM) Catalyst_Used->Add_pPDA No Increase_Cat_Conc Increase catalyst concentration Catalyst_Used->Increase_Cat_Conc Yes Check_Reagents Check reagent purity and concentration Add_pPDA->Check_Reagents Increase_Cat_Conc->Check_Reagents Acidic_pH->Check_Reagents Solution Problem Solved Check_Reagents->Solution

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the three-dimensional structure and bulkiness of molecules impede a chemical reaction. In bioconjugation, this occurs when the reactive site on a biomolecule (like a protein or antibody) is buried within its folded structure or surrounded by other bulky molecular groups, preventing a labeling reagent or another molecule from accessing it. This inaccessibility can lead to low or no conjugation, reduced reaction rates, and inconsistent product formation.[1][2]

Q2: How can I determine if steric hindrance is the cause of my low conjugation yield?

A2: Pinpointing steric hindrance as the primary cause of low yield involves a process of elimination and specific tests:

  • Reaction Condition Optimization: First, ensure that other reaction parameters like pH, temperature, time, and reagent concentrations are optimized.[3] If yields remain low despite optimization, steric hindrance is a likely culprit.

  • Accessibility Modeling: Use computational protein modeling software to visualize the reactive amino acid residues (e.g., lysines, cysteines) on your protein. If the target residues are located in deep pockets or near large domains, hindrance is probable.

  • Use of a Small, Control Reagent: Attempt conjugation with a much smaller, yet functionally similar, labeling reagent. If the smaller reagent yields a significantly higher degree of labeling, it strongly suggests that the size of your primary reagent is the limiting factor.

  • Varying Linker Length: As detailed in the troubleshooting section, performing the reaction with linkers of varying lengths can be diagnostic. An increase in yield with a longer, more flexible linker is a classic indicator of steric hindrance.[4][5]

Q3: What are the primary strategies to overcome steric hindrance?

A3: The most common and effective strategies involve modifying the linker, altering the conjugation site, or adjusting reaction conditions:

  • Employing Long, Flexible Linkers: Introduce a spacer arm (linker) between the biomolecule and the label. Polyethylene glycol (PEG) linkers are widely used as they are hydrophilic, flexible, and can be synthesized in various lengths to bridge the distance to a hindered site.[6]

  • Site-Directed Mutagenesis: If the native reactive sites are inaccessible, genetic engineering can be used to introduce a reactive residue (like a cysteine or an unnatural amino acid) on a more exposed region of the protein surface.[3]

  • Modifying Reaction Conditions: Altering pH or temperature can sometimes induce minor, reversible conformational changes in the protein, potentially exposing a previously hindered site.[3]

  • Enzymatic Conjugation: Certain enzymes can catalyze conjugation reactions at specific recognition sequences on a protein, often overcoming structural barriers more effectively than purely chemical methods.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

You have followed a standard protocol, but analysis (e.g., via SDS-PAGE, SEC, or mass spectrometry) shows a very low degree of labeling (DoL) or no product formation.

G

Fig 1. Troubleshooting workflow for low bioconjugation yield.

Possible Causes & Solutions

Cause Solution Explanation
Inaccessible Reactive Site Introduce a Linker: Utilize a crosslinker with a long, flexible spacer arm (e.g., PEGylated linkers). This allows the reactive group to "reach" into sterically hindered areas.[4]The protein's tertiary structure can bury target residues like cysteines or lysines. A linker acts as an extension cord, overcoming the physical barrier.[1][4]
Incorrect Reaction Buffer Optimize Buffer pH: For amine-reactive NHS esters, ensure the pH is between 7.2 and 8.5. For maleimide-thiol reactions, a pH of 6.5-7.5 is optimal to prevent reaction with amines.[1][7]The reactivity of both the functional group on the protein and the labeling reagent is highly pH-dependent. An incorrect pH can slow or stop the reaction entirely.[7]
Suboptimal Reagent Ratio Perform a Titration: Empirically test a range of molar excess ratios of the labeling reagent to the protein (e.g., 5:1, 10:1, 20:1).Too little reagent will result in low labeling, while a very large excess can sometimes lead to aggregation (see Problem 2) or precipitation of the reagent itself.[7][8]
Degraded Reagents Use Fresh Reagents: NHS esters and maleimides are susceptible to hydrolysis. Dissolve them in an anhydrous solvent (like DMSO) immediately before use and avoid storing them in aqueous solutions.[7]Hydrolyzed reagents are non-reactive and will lead to failed conjugations.

Quantitative Impact of Linker Length

Studies have shown that linker length can dramatically affect conjugation efficiency, especially when dealing with large proteins or hindered sites.

Linker TypeRelative Conjugation Yield (%)Comments
No Linker (Zero-Length)15%Reaction is severely hindered by the protein scaffold.
Short Alkyl Linker (~5 Å)40%Modest improvement, but still significant hindrance.
PEG4 Linker (~18 Å)85%The flexible PEG chain effectively overcomes the steric barrier.
PEG8 Linker (~30 Å)92%Further length provides marginal gains, suggesting the hindrance is fully overcome by PEG4.
Note: Data are representative examples synthesized from typical experimental outcomes and are intended for illustrative purposes.
Problem 2: Product Aggregation During or After Conjugation

After adding the labeling reagent or during purification, you observe precipitation, cloudiness, or see evidence of high molecular weight aggregates in size-exclusion chromatography (SEC).

Possible Causes & Solutions

Cause Solution Explanation
Increased Hydrophobicity Use a Hydrophilic Linker: If your labeling molecule is hydrophobic, using a hydrophilic linker (e.g., PEG) can help maintain the overall solubility of the conjugate.[6]Many small molecule drugs or dyes are hydrophobic. Attaching them to a protein surface can expose these nonpolar regions, causing proteins to stick to each other and aggregate.[6][8]
Over-labeling Reduce Molar Excess: Lower the molar ratio of the labeling reagent to the protein. A lower degree of labeling is less likely to cause aggregation.[7]Excessive modification can alter the protein's surface charge and isoelectric point (pI), leading to instability and reduced solubility.[7]
Suboptimal Buffer Add Solubility-Enhancing Excipients: Include additives like arginine (50-100 mM) or non-detergent sulfobetaines in the reaction and storage buffer to suppress aggregation.[9]These additives can shield hydrophobic patches or charged regions on the protein surface, preventing intermolecular interactions.[9]
High Protein Concentration Decrease Protein Concentration: Perform the conjugation at a lower protein concentration (e.g., 1-2 mg/mL).[8][10]High concentrations increase the probability of protein-protein collisions, which can lead to aggregation, especially after the protein surface has been modified.[10]

G

Fig 2. How a flexible linker bypasses steric hindrance.

Key Experimental Protocols

Protocol 1: General Procedure for Conjugation using a PEGylated NHS-Ester

This protocol describes a general method for labeling a protein's primary amines (lysine residues) with a molecule functionalized with a PEG linker and an N-hydroxysuccinimide (NHS) ester.

1. Materials

  • Protein: Dialyzed into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0. Concentration: 1-5 mg/mL.[7]

  • Reagent: PEGylated-NHS ester (e.g., m-dPEG®4-NHS ester).

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis system.

2. Methodology

  • Protein Preparation: Ensure the protein solution is at the desired concentration in the correct amine-free buffer. If the buffer contains primary amines (like Tris), the reaction will be quenched.

  • Reagent Preparation: Immediately before starting the reaction, dissolve the PEGylated-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[7] Adding the solid reagent directly to the aqueous protein solution can cause precipitation.[7]

  • Conjugation Reaction:

    • Calculate the required volume of the reagent solution to achieve a 10-fold to 20-fold molar excess relative to the protein.

    • Add the dissolved reagent to the protein solution slowly while gently stirring. This prevents localized high concentrations that can cause aggregation.[7]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can help minimize aggregation for sensitive proteins.[7]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the mass shift and use UV-Vis spectrophotometry or SEC to determine the degree of labeling and check for aggregates.

References

Best practices for storing and handling t-Boc-Aminooxy-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing t-Boc-Aminooxy-PEG12-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light.[1][2][3] To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[4]

Q2: How should I handle this compound upon receiving it?

The reagent is shipped at ambient temperature but should be stored at -20°C upon arrival.[1] It is highly sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive.[5] Therefore, it is crucial to handle the compound in a dry environment, for instance, in a glovebox or by using dry solvents and glassware.

Q3: Can I prepare a stock solution of this compound?

It is not recommended to prepare and store stock solutions for long periods due to the moisture-sensitive nature of the NHS ester.[4] If a stock solution is necessary, it should be prepared fresh in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF) immediately before use.[1][4] Unused reconstituted reagent should be discarded.[4]

Q4: What are the compatible solvents for this reagent?

This compound is soluble in organic solvents like DMSO, DCM, and DMF.[1][2][3]

Q5: What is the primary function of each group in this compound?

This is a heterobifunctional linker with three key components:

  • t-Boc (tert-Butyloxycarbonyl) group: A protecting group for the aminooxy functionality. It can be removed under mild acidic conditions to reveal the reactive aminooxy group.[1]

  • PEG12 (Polyethylene Glycol) spacer: A 12-unit polyethylene (B3416737) glycol chain that increases the hydrophilicity and solubility of the conjugate in aqueous media.[1][6] It also provides a flexible spacer between the conjugated molecules.

  • NHS (N-hydroxysuccinimide) ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., on proteins or other molecules) under neutral to slightly basic conditions (pH 7.2-8.5).[6]

Experimental Protocols

Detailed Methodology for a Two-Step Conjugation to a Protein

This protocol outlines the conjugation of this compound to a protein via its primary amines, followed by the deprotection of the t-Boc group to make the aminooxy group available for subsequent reactions.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., antibody)

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5)

  • Deprotection solution (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)

Step 1: Conjugation of the NHS Ester to the Protein

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[4]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted reagent and byproducts by SEC or dialysis.

Step 2: Deprotection of the t-Boc Group

  • Solvent Exchange (if necessary): If the purified conjugate is in an aqueous buffer, it may need to be lyophilized and redissolved in an appropriate organic solvent like DCM.

  • Deprotection Reaction: To the solution of the t-Boc protected conjugate, add the deprotection solution (e.g., 25% v/v TFA in DCM).[7]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7] Monitor the reaction progress using an appropriate analytical method like LC-MS.

  • Removal of Acid: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene.[7]

  • Final Product: The resulting conjugate with a free aminooxy group can be used for subsequent reactions, such as coupling to a molecule containing an aldehyde or ketone.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the reaction.Ensure the reagent is stored properly and handled in a dry environment. Use anhydrous solvents to prepare the stock solution immediately before use.
Incorrect pH of conjugation buffer: The pH is too low, leading to protonation of primary amines and reduced reactivity.Use a buffer with a pH between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffers.
Low Yield of Purified Conjugate Precipitation of the conjugate: The addition of the PEG linker may have altered the solubility of the protein.Perform conjugation at a lower concentration. Ensure the final concentration of the organic solvent is low (e.g., <10%).
Inefficient purification: The chosen purification method may not be suitable for separating the conjugate from the unreacted protein.For PEGylated proteins, SEC is often effective due to the change in hydrodynamic radius. Ion-exchange or hydrophobic interaction chromatography can also be used, as PEGylation can alter the protein's surface charge and hydrophobicity.
Incomplete t-Boc Deprotection Insufficient acid strength or concentration: The acidic conditions are not strong enough to completely remove the t-Boc group.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).
Inadequate reaction time or temperature: The deprotection reaction has not gone to completion.Extend the reaction time and monitor the progress. While often performed at room temperature, gentle heating may be required for some substrates.
Presence of Side Products Reaction with other nucleophiles: At higher pH, NHS esters can have side reactions with hydroxyl (serine, threonine) and phenolic (tyrosine) groups.Maintain the reaction pH within the optimal range of 7.2-8.5 to favor reaction with primary amines.

Quantitative Data Summary

Parameter Value/Range Reference
Storage Temperature -20°C[1][2][3]
Solubility DMSO, DCM, DMF[1][2][3]
Optimal pH for NHS Ester Conjugation 7.2 - 8.5[6]
Recommended Molar Excess of Reagent 5 to 20-fold[7]
Typical Reaction Time for NHS Ester Conjugation 30-60 minutes at RT or 2 hours at 4°C[4]
t-Boc Deprotection Conditions 25-50% TFA in DCM[7]

Visualizations

G Experimental Workflow for Two-Step Conjugation cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: t-Boc Deprotection A Prepare Protein in Amine-Free Buffer C Mix Protein and Reagent (5-20x Molar Excess) A->C B Dissolve this compound in Anhydrous Solvent B->C D Incubate (30-60 min RT or 2h at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC) E->F G Dissolve Purified Conjugate in Anhydrous Solvent F->G Proceed to Deprotection H Add Deprotection Reagent (e.g., TFA in DCM) G->H I Incubate (e.g., 30 min at 0°C, then 1-2h at RT) H->I J Remove Acid and Solvent I->J K Final Conjugate with Free Aminooxy Group J->K

Caption: Workflow for the two-step conjugation process.

G Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield CheckReagent Was the reagent handled under anhydrous conditions? Start->CheckReagent CheckBuffer Is the buffer pH between 7.2 and 8.5 and amine-free? CheckReagent->CheckBuffer Yes SolutionReagent Store and handle reagent under dry conditions. Prepare fresh solutions. CheckReagent->SolutionReagent No CheckConcentration Is the molar excess of the reagent sufficient? CheckBuffer->CheckConcentration Yes SolutionBuffer Adjust pH and use an amine-free buffer. CheckBuffer->SolutionBuffer No SolutionConcentration Increase molar excess of the reagent. CheckConcentration->SolutionConcentration No Success Yield Improved CheckConcentration->Success Yes SolutionReagent->Success SolutionBuffer->Success SolutionConcentration->Success

Caption: Decision tree for troubleshooting low conjugation yield.

References

Impact of pH on NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-hydroxysuccinimide (NHS) ester conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to conjugation efficiency, with a specific focus on the impact of reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester conjugation reaction?

The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to maximize the conjugation efficiency.[2][6][7][8]

Q2: Why is pH so critical for NHS ester conjugation?

The pH of the reaction is a crucial parameter because it governs two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile.[9] At acidic pH (below the pKa of the amine, ~10.5 for lysine), the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and thus, unreactive.[2][9] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[9]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][9][10]

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[9]

Q3: What are the consequences of using a pH that is too low or too high?

  • Low pH (< 7): The concentration of protonated, non-reactive primary amines is high, leading to a very slow or non-existent conjugation reaction.[6][7][8]

  • High pH (> 9): The rate of NHS ester hydrolysis becomes very rapid, leading to a significant reduction in the amount of active NHS ester available to react with the target molecule, resulting in low conjugation yields.[6][7][8][11]

Q4: Which buffers are recommended for NHS ester conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2][4] A 0.1 M sodium bicarbonate or sodium phosphate buffer at a pH of 8.3-8.5 is a frequent choice.[6]

Q5: Are there any buffers that should be avoided?

Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2][4][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.[2][] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][4][9]

Q6: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[4] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[2][6][8][9] It is crucial to use high-quality, amine-free DMF, as contaminants can react with the NHS ester.[6][7][8]

Q7: Can NHS esters react with other amino acids besides lysine?

While highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, particularly at higher pH values.[13] Side reactions have been reported with serine, threonine, and tyrosine, leading to the formation of less stable O-acyl adducts.[13][14] Cysteine and histidine can also react under certain conditions.[13][14]

Troubleshooting Guide

This guide addresses common issues related to low conjugation efficiency in a question-and-answer format.

Problem: Low or no conjugation yield.

Potential Cause Troubleshooting Steps
Suboptimal Reaction pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[3] For many proteins, starting at pH 8.3 is recommended.[6][8]
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use.[9] If hydrolysis is suspected due to a high pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[3]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[2][4] Also, check if the stock solution of your target molecule contains any amine-based buffers.[3]
Poor Solubility of NHS Ester If using a water-insoluble NHS ester, dissolve it in a small volume of anhydrous DMSO or DMF before adding it to the reaction mixture.[2][6][8][9]
Low Reactant Concentrations Low concentrations of the target molecule can make the competing hydrolysis reaction more significant.[1][3] If possible, increase the concentration of your protein or other target molecule.[3]
Steric Hindrance If the primary amines on your target molecule are sterically hindered, the reaction may be slow, allowing more time for hydrolysis. Consider increasing the molar excess of the NHS ester and/or extending the reaction time.[15]
Acidification of Reaction Mixture During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH.[2][6][8] Monitor the pH of the reaction mixture or use a more concentrated buffer to maintain a stable pH.[2][6][8]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[9]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][10]
8.6410 minutes[1][10]

Table 2: Comparison of Amidation and Hydrolysis Kinetics at Different pH Values

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[9]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data adapted from a study on a specific NHS ester conjugation and may vary for different molecules.[9]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[3]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[6][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6][9]

  • Desalting column or dialysis equipment for purification[9]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6][9] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[9]

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[9]

Visualizations

NHS_Ester_Conjugation_Workflow NHS Ester Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester to Protein Solution prep_protein->mix prep_nhs Dissolve NHS Ester in DMSO/DMF (immediately before use) prep_nhs->mix incubate Incubate (1-2h RT or 4°C overnight) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize Conjugate purify->analyze

Caption: A typical experimental workflow for NHS ester conjugation.

Competing_Reactions Competing Reactions in NHS Ester Conjugation cluster_pathways NHS_Ester NHS Ester (Active Reagent) Amine Primary Amine (R-NH2) NHS_Ester->Amine Aminolysis (favored at pH 7.2-8.5) Water Water (H2O) NHS_Ester->Water Hydrolysis (increases with pH) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Hydrolyzed_Ester Inactive Carboxylic Acid (Byproduct) Water->Hydrolyzed_Ester

Caption: The two competing reactions in NHS ester chemistry.

pH_Effect_Logic Logical Relationship of pH and Reaction Outcome pH_level Reaction pH low_pH Low pH (< 7.0) pH_level->low_pH optimal_pH Optimal pH (7.2-8.5) pH_level->optimal_pH high_pH High pH (> 9.0) pH_level->high_pH low_pH_outcome Protonated Amines (R-NH3+) Low Reactivity => Low Yield low_pH->low_pH_outcome optimal_pH_outcome Balanced Amine Reactivity and Ester Stability => High Yield optimal_pH->optimal_pH_outcome high_pH_outcome Rapid NHS Ester Hydrolysis => Low Yield high_pH->high_pH_outcome

Caption: The effect of pH on the outcome of NHS ester conjugation.

References

Strategies to minimize aggregation of antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) aggregation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize and manage ADC aggregation during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with ADC aggregation. Follow the steps to identify the root cause and implement effective solutions.

Issue 1: Immediate Aggregation Observed Post-Conjugation

Symptom: Your initial analysis after the conjugation reaction, typically by Size Exclusion Chromatography (SEC), shows a significant and unacceptable level of high molecular weight species (HMWS) or visible precipitates.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting & Optimization Steps
Increased Surface Hydrophobicity The conjugation of hydrophobic payloads and linkers creates hydrophobic patches on the antibody surface, promoting self-association.[1][2][3][4] Consider using more hydrophilic linkers (e.g., containing PEG groups) to reduce the overall hydrophobicity of the ADC.[2]
Unfavorable Conjugation Conditions pH: If the reaction buffer pH is near the antibody's isoelectric point (pI), its solubility is at a minimum, increasing the risk of aggregation.[1][4] Adjust the buffer pH to a value where the ADC is most stable and soluble. Co-solvents: Organic co-solvents (e.g., DMSO) used to dissolve the linker-payload can disrupt the antibody's structure.[2][4] Keep the final concentration of organic co-solvents to a minimum (e.g., <5% v/v).[4]
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the ADC's overall hydrophobicity, making it more prone to aggregation.[3][5] Optimize the conjugation reaction to target a lower, more stable DAR, which is typically in the range of 2 to 4.[6]
Intermolecular Interactions During conjugation in solution, newly formed hydrophobic ADCs can freely interact and aggregate.[1] An effective strategy is to immobilize the antibodies on a solid support, like an affinity resin, during conjugation.[1][2][4] This physical separation prevents intermolecular aggregation at its source.[1]
Issue 2: Gradual Increase in Aggregation During Storage

Symptom: You observe a progressive increase in HMWS over time when analyzing stored ADC samples. This indicates issues with formulation and/or storage conditions.[4]

Potential Causes & Troubleshooting Steps:

Potential CauseBest Practices for Formulation & Storage
Sub-optimal Formulation Buffer pH and Ionic Strength: The stability of an ADC is highly dependent on the pH and ionic strength of its formulation buffer.[1][7] Conduct a formulation screening study to identify the optimal buffer pH and salt concentration (e.g., starting at 150 mM NaCl) that minimizes aggregation.[3] Lack of Stabilizers: Excipients are crucial for long-term stability.[4] Incorporate stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, proline), and surfactants (polysorbates) to prevent aggregation.[2][8][[“]]
Inappropriate Storage Temperature ADCs can be sensitive to thermal stress, which can accelerate degradation and aggregation.[2] Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C/-80°C for frozen aliquots).[10]
Freeze-Thaw Stress Repeated freezing and thawing cycles can cause denaturation and aggregation.[3][11] Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[3][10] Use low protein binding tubes to prevent sample loss.[10]
Light Exposure Some payloads or linkers may be photosensitive.[2] Exposure to light can trigger degradation that leads to aggregation.[2][5] Protect the ADC from light by using amber vials or storing it in the dark.
Mechanical Stress Agitation and shear forces, such as during transportation, can lead to aggregation, particularly at air-water interfaces.[2] Handle samples gently and consider adding surfactants like polysorbates to the formulation to minimize interfacial stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in antibody-drug conjugates?

A1: ADC aggregation is a complex issue driven by both intrinsic and extrinsic factors.[12][13]

  • Intrinsic Factors: These relate to the properties of the ADC components themselves. The primary driver is an increase in surface hydrophobicity from conjugating a typically hydrophobic small molecule drug to the antibody.[1][2][3] The specific antibody, the choice of linker and payload, and the drug-to-antibody ratio (DAR) all play a significant role.[2][13]

  • Extrinsic Factors: These are related to the environment and processing of the ADC. They include unfavorable buffer conditions (pH, ionic strength), exposure to thermal or mechanical stress (temperature, agitation), high protein concentrations, and repeated freeze-thaw cycles.[1][2][11]

cluster_causes Root Causes of ADC Aggregation Intrinsic Intrinsic Factors (Molecular Properties) Aggregation ADC Aggregation Intrinsic->Aggregation Antibody Antibody Properties (e.g., aggregation hotspots) Intrinsic->Antibody Payload Payload & Linker (Hydrophobicity) Intrinsic->Payload DAR Drug-to-Antibody Ratio (DAR) Intrinsic->DAR Extrinsic Extrinsic Factors (Process & Environment) Extrinsic->Aggregation Formulation Formulation (pH, Ionic Strength, Excipients) Extrinsic->Formulation Process Manufacturing Process (Shear Stress, Concentration) Extrinsic->Process Storage Storage Conditions (Temp, Freeze-Thaw, Light) Extrinsic->Storage

Caption: Root causes of ADC aggregation.

Q2: Why is it critical to minimize ADC aggregation?

A2: Minimizing aggregation is a critical quality attribute (CQA) for ADCs because aggregates can negatively impact the product's efficacy, safety, and manufacturability.

  • Efficacy: Aggregates may have reduced ability to bind to the target antigen, lowering the therapeutic effect.[4]

  • Safety: Aggregated proteins can be immunogenic, potentially causing severe adverse reactions in patients.[1][4][11] Aggregates can also cause off-target toxicity by accumulating in organs like the kidneys or liver.[2][4]

  • Process Economics: The formation of aggregates leads to product loss.[11] Removing aggregates requires additional purification steps, which increases manufacturing time and cost, and reduces the overall process yield.[2][4]

Q3: What analytical techniques are used to detect and quantify ADC aggregation?

A3: A suite of orthogonal analytical methods is used to characterize ADC aggregation, as each technique provides different insights.

Analytical TechniquePrinciple of MeasurementKey Information Provided
Size Exclusion Chromatography (SEC/SEC-MALS) Separates molecules based on their hydrodynamic volume.[2]The industry "workhorse" for quantifying high molecular weight species (aggregates), monomers, and fragments.[2][14] Coupling with Multi-Angle Light Scattering (MALS) provides absolute molecular weight determination.[2][15]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles in a solution and can detect the presence of large aggregates.[5]
Analytical Ultracentrifugation (AUC) Monitors the sedimentation of molecules under strong centrifugal force.[2]A highly sensitive method for detecting and quantifying different species, especially higher-order aggregates, based on their sedimentation velocity.[2][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis of MS.[2]Provides detailed information on the composition and mass of aggregates, helping to identify degradation pathways.[2]
Flow Imaging Images individual particles as they flow through a microfluidic cell.Useful for quantifying and characterizing sub-visible particles that may not be well-resolved by SEC.[2]

Q4: How can the design of the ADC itself help reduce aggregation?

A4: A multi-layered approach starting from the design of the ADC can significantly mitigate aggregation risk.[2]

  • Antibody Engineering: Aggregation-prone "hotspots" on the antibody surface can be identified and modified through protein engineering to improve stability.[2] Using smaller antibody fragments can also reduce aggregation risk.[2]

  • Linker and Payload Selection: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help shield the hydrophobicity of the payload and reduce the ADC's propensity to aggregate.[2]

  • Site-Specific Conjugation: Modern conjugation technologies allow for the attachment of payloads at specific, engineered sites on the antibody. This results in a more homogeneous product with a defined DAR and can be used to place payloads at locations that are less likely to induce aggregation.[14]

Q5: What is the role of excipients in preventing ADC aggregation?

A5: Excipients are inactive ingredients added to the formulation to stabilize the active ADC.

  • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.[10]

  • Amino Acids (e.g., arginine, proline, glycine): These can suppress protein-protein interactions and prevent aggregation.[8]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used to prevent aggregation at interfaces (e.g., air-water, solid-liquid) and protect against mechanical stress.[2]

Key Experimental Protocols

Protocol: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (HMWS), monomer, and low molecular weight species (LMWS) in an ADC sample. SEC is the standard method for monitoring ADC purity and stability.[16]

Methodology:

  • Instrument & Column:

    • An HPLC or UHPLC system, preferably bio-inert to prevent corrosion from high-salt mobile phases.[16]

    • An SEC column with a pore size suitable for separating monoclonal antibodies and their aggregates (e.g., 300Å).[16]

  • Mobile Phase Preparation:

    • A common mobile phase is a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The salt is crucial to prevent secondary ionic interactions between the protein and the column matrix.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low protein binding 0.22 µm filter if any visible particulates are present.

  • SEC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample (e.g., 10-20 µL).[3]

    • Run the analysis at a constant flow rate (e.g., 0.5 mL/min for a standard HPLC column).

    • Monitor the eluent using a UV detector at 280 nm.[3]

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram. Peaks will elute in order of decreasing size: aggregates (HMWS) first, followed by the main monomer peak, and finally any fragments (LMWS).

    • Calculate the percentage of each species relative to the total integrated peak area to determine the purity of the sample.[3]

Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and confirm that the analytical method (e.g., SEC) is stability-indicating.[3]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.[3]

  • Application of Stress: Subject the aliquots to various stress conditions, keeping one aliquot as an unstressed control.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 40°C or 50°C) for a set period (e.g., 1-4 weeks).[3][5]

    • pH Stress: Adjust the pH to acidic and basic conditions (e.g., pH 3.0 and pH 10.0), hold for a short period, and then neutralize back to the original pH.[16]

    • Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing at room temperature.[3]

    • Photostability: Expose the sample to a controlled amount of light according to ICH Q1B guidelines.[3]

  • Analysis: Analyze all stressed samples and the control using your suite of analytical methods (SEC, HIC, etc.) to characterize the degradation products and quantify the increase in aggregation.[3]

Start Aggregation Observed (e.g., >5% HMWS in SEC) Timing When is aggregation observed? Start->Timing Immediate Immediately Post-Conjugation Timing->Immediate Immediate Storage During Storage / Stability Study Timing->Storage Gradual Check_Conj Review Conjugation Process Immediate->Check_Conj Check_Form Review Formulation & Storage Storage->Check_Form Cause_Conj1 High Hydrophobicity? (Payload, Linker, DAR) Check_Conj->Cause_Conj1 Cause_Form1 Sub-optimal Buffer? (pH, Ionic Strength) Check_Form->Cause_Form1 Cause_Conj2 Unfavorable Conditions? (pH, Co-solvent) Cause_Conj1->Cause_Conj2 No Sol_Conj1 Use Hydrophilic Linker Optimize DAR Cause_Conj1->Sol_Conj1 Yes Sol_Conj2 Adjust Buffer pH Minimize Co-solvent Cause_Conj2->Sol_Conj2 Yes Sol_Conj3 Consider Solid-Phase Conjugation Cause_Conj2->Sol_Conj3 Also Consider Cause_Form2 Inadequate Storage? (Temp, Freeze-Thaw) Cause_Form1->Cause_Form2 No Sol_Form1 Screen Buffers Add Stabilizing Excipients Cause_Form1->Sol_Form1 Yes Sol_Form2 Aliquot for Single Use Confirm Temp Control Cause_Form2->Sol_Form2 Yes

References

Technical Support Center: Optimizing NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester labeling reaction?

The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended to ensure that primary amines are deprotonated and available for reaction.[3] At lower pH values, the primary amines are protonated and become poor nucleophiles, leading to a significant decrease in labeling efficiency.[2][3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases substantially, which competes with the desired labeling reaction and reduces the yield of the conjugate.[1][2][3]

Q2: Which buffers are recommended for NHS ester labeling?

Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester labeling reactions, provided they are within the optimal pH range of 7.2 to 8.5.[1] Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0) and phosphate-buffered saline (PBS) are commonly used.[4][5] When using PBS, which typically has a pH of 7.4, the reaction rate will be slower, necessitating longer incubation times.[5] For labeling amine-modified oligonucleotides, a 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.[6][7]

Q3: Are there any buffers I should avoid?

Yes. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][6][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency and the formation of undesired side products.[6][8]

Q4: How does temperature affect the labeling reaction?

NHS ester labeling reactions are typically performed at room temperature for 0.5 to 4 hours or at 4°C.[1][2] Lower temperatures, such as 4°C, can help to minimize the hydrolysis of the NHS ester, which is particularly useful for long incubation periods that may be required for less reactive proteins.[2] However, the labeling reaction will proceed more slowly at lower temperatures, potentially requiring an overnight incubation.[3]

Q5: What is the recommended concentration of the protein and NHS ester?

For optimal results, the protein concentration should be at least 2 mg/mL.[6] Concentrations ranging from 1 to 10 mg/mL are generally effective.[3] Lower protein concentrations can decrease the labeling efficiency.[4] A molar excess of the NHS ester is typically used, with a common starting point being an 8-fold molar excess for mono-labeling.[3] However, the optimal molar ratio of NHS ester to protein may need to be determined empirically for each specific system.[3]

Troubleshooting Guide

Low Labeling Efficiency

Low labeling efficiency is one of the most common issues encountered during NHS ester labeling. The following table outlines potential causes and suggests corrective actions.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the recommended range of 7.2-8.5.[1][2] For many proteins, a pH of 8.3 is ideal.[3][6]
Presence of Competing Amines Ensure that your protein sample and reaction buffer are free from extraneous amine-containing substances like Tris or glycine.[3][6][8] If necessary, perform a buffer exchange via dialysis or desalting column.[4]
NHS Ester Hydrolysis Prepare the NHS ester solution immediately before use, as it is susceptible to hydrolysis in aqueous solutions.[3][8] If using an organic solvent like DMSO or DMF to dissolve the NHS ester, ensure it is anhydrous.[6] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[2]
Low Reactant Concentration Increase the concentration of your protein to at least 2 mg/mL.[6] You can also try increasing the molar excess of the NHS ester.
Poor Protein Solubility Ensure your protein is fully solubilized in the reaction buffer. Aggregated protein will have reduced accessibility of primary amines for labeling.
Inaccessible Amine Groups The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure. Consider denaturing the protein if its native conformation is not required for downstream applications.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the reaction buffer. The recommended protein concentration is between 1-10 mg/mL.[3]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6]

  • Perform the Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the NHS ester stock solution.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any excess NHS ester.

  • Purify the Conjugate: Remove unreacted label and quenching buffer components by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Determine the Degree of Labeling: Quantify the efficiency of the labeling reaction by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.

  • Store the Labeled Protein: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.

Visualizations

NHS Ester Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) r1 Add NHS Ester to Protein Solution p1->r1 p2 Prepare NHS Ester Solution (Anhydrous DMSO/DMF, 10 mg/mL) p2->r1 r2 Incubate (RT for 1-4h or 4°C overnight) r1->r2 q1 Quench Reaction (e.g., Tris-HCl) r2->q1 pu1 Purify Conjugate (Desalting column/Dialysis) q1->pu1 a1 Analyze Degree of Labeling pu1->a1 s1 Store Conjugate a1->s1 G cluster_low_ph Low pH (<7.2) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (>8.5) NHS Ester NHS Ester Protonated Amine Protonated Amine NHS Ester->Protonated Amine No Reaction Deprotonated Amine Deprotonated Amine NHS Ester->Deprotonated Amine Labeling Hydrolysis Hydrolysis NHS Ester->Hydrolysis Increased Hydrolysis Labeled Protein Labeled Protein Inactive Ester Inactive Ester G start Low Labeling Efficiency q1 Is the buffer pH between 7.2 and 8.5? start->q1 s1 Adjust buffer pH to 8.3 q1->s1 No q2 Is the buffer amine-free? q1->q2 Yes a1_yes Yes a1_no No s2 Perform buffer exchange to an amine-free buffer q2->s2 No q3 Was the NHS ester solution prepared fresh? q2->q3 Yes a2_yes Yes a2_no No s3 Prepare a fresh solution of the NHS ester q3->s3 No q4 Is the protein concentration >2 mg/mL? q3->q4 Yes a3_yes Yes a3_no No s4 Increase protein concentration q4->s4 No end Consider protein-specific issues (e.g., inaccessible amines) q4->end Yes a4_yes Yes a4_no No

References

Technical Support Center: Characterizing and Minimizing Side Products in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in characterizing and minimizing side products during Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during PROTAC synthesis in a question-and-answer format.

Q1: My final PROTAC yield is significantly lower than expected after the final coupling step. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the final coupling step are a common challenge in PROTAC synthesis. The issue often lies in either incomplete reactions or degradation of starting materials or products. Here’s a systematic approach to troubleshooting:

  • Incomplete Amide Coupling:

    • Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). The choice of reagents can significantly impact the reaction efficiency depending on the specific substrates.

    • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess to drive the reaction to completion.

    • Extend Reaction Time and Temperature: Monitor the reaction progress by LC-MS. Some couplings may require extended reaction times (from hours to overnight). Gentle heating (e.g., 40-50 °C) can also improve yields, but it's crucial to monitor for potential side reactions.

  • Inefficient Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Use Fresh Reagents: Ensure the copper(I) source is fresh or use a robust catalyst system like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270).[]

    • Degas the Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst. It is critical to degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q2: I am observing a significant amount of a high molecular weight impurity in my crude product. What could this be and how can I minimize it?

A2: A high molecular weight impurity is often a dimeric or oligomeric side product . This occurs when two molecules of a bifunctional intermediate (e.g., a linker with two reactive ends) react with each other, or when a PROTAC molecule reacts with another molecule of one of its precursors.

  • Mechanism of Formation: Dimerization is favored at high concentrations of the bifunctional intermediates. If the intramolecular coupling to form the desired PROTAC is slower than the intermolecular reaction between two precursor molecules, dimerization will be a significant side reaction.

  • Troubleshooting and Minimization Strategies:

    • High Dilution Conditions: Perform the coupling reaction under high dilution to favor the intramolecular reaction over the intermolecular dimerization.

    • Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low instantaneous concentration, thereby disfavoring dimerization.

    • Optimize Stoichiometry: Use a slight excess of one of the monofunctional components to cap any unreacted bifunctional intermediates and prevent them from dimerizing.

Q3: My LC-MS analysis shows an impurity with the same mass as my desired PROTAC, but with a different retention time. What is this likely to be?

A3: An impurity with the same mass but a different retention time is likely an intramolecular cyclization product . This is particularly common when using flexible linkers like polyethylene (B3416737) glycol (PEG).

  • Mechanism of Formation: An amine or hydroxyl group on the linker or one of the ligands can nucleophilically attack an activated carboxylic acid or other electrophilic center on the same molecule, leading to a cyclic byproduct. The flexible nature of PEG linkers can facilitate the formation of a conformation that allows for this intramolecular reaction.

  • Troubleshooting and Minimization Strategies:

    • Protecting Group Strategy: Ensure that all potentially reactive functional groups that are not intended to participate in the coupling reaction are adequately protected.

    • Choice of Coupling Reagents: Use coupling reagents that minimize the lifetime of the highly reactive intermediate, thereby reducing the opportunity for intramolecular side reactions.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the cyclization reaction.

Q4: I am seeing evidence of my PROTAC degrading during purification or analysis. What could be causing this and how can I prevent it?

A4: Degradation of the PROTAC molecule often points to linker cleavage . The linker is frequently the most metabolically and chemically labile part of a PROTAC.[3]

  • Mechanism of Formation:

    • Hydrolysis: Amide or ester bonds within the linker can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or purification. Thalidomide-based PROTACs, for instance, can undergo hydrolysis in aqueous solutions.[3]

    • Metabolic Cleavage: In cellular assays or in vivo, enzymatic cleavage (e.g., by CYPs or esterases) can occur.[4]

  • Troubleshooting and Minimization Strategies:

    • Control pH during Workup and Purification: Use neutral or near-neutral pH conditions whenever possible. If acidic or basic conditions are required, minimize the exposure time.

    • Use a More Stable Linker: Consider using linkers with more stable bonds, such as alkyl chains or triazoles formed via click chemistry.[]

    • Analytical Considerations: When analyzing PROTACs by LC-MS/MS, optimize the ionization source parameters to avoid in-source fragmentation of the labile linker.

Data Presentation: Synthesis Yields and Purity

The following tables provide representative quantitative data for PROTAC synthesis to aid in benchmarking experimental results.

Table 1: Comparison of Final Coupling Step Yields for Different Synthetic Routes

Coupling ReactionLinker TypeE3 Ligase LigandPOI LigandTypical Yield (%)Purity (%)Reference
Amide Coupling (HATU)AlkylPomalidomideJQ110-40>95[5]
Click Chemistry (CuAAC)PEG-TriazoleCRBN LigandJQ155-90>98[6]
Ugi ReactionAmide-richPomalidomideOlaparib~65>95[5]
Solid-Phase SynthesisPEGThalidomideBTK Inhibitor24-8578-98[6]

Table 2: LC-MS Characterization of a PROTAC and Potential Side Products

CompoundExpected [M+H]⁺Observed [M+H]⁺Retention Time (min)Putative Identity
Desired PROTAC850.45850.4612.5Target Molecule
Dimeric Side Product1700.901700.9215.2Dimer
Cyclized Side Product850.45850.4711.8Intramolecular Cyclization Product
Linker Cleavage Product 1450.25450.268.2POI-Linker Fragment
Linker Cleavage Product 2400.20400.216.5E3 Ligase Ligand-Linker Fragment

Experimental Protocols

Detailed methodologies for key experiments in PROTAC synthesis and analysis are provided below.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for the final amide coupling step to form a PROTAC.

Materials:

  • Amine-functionalized component (POI-linker or E3-linker) (1.0 eq)

  • Carboxylic acid-functionalized component (E3 ligand or POI ligand) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC system

Procedure:

  • Dissolve the carboxylic acid-functionalized component (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of the amine-functionalized component (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ligate an alkyne-functionalized component with an azide-functionalized component.[2]

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.1 eq)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

  • Preparative HPLC system

Procedure:

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it.

  • Purify the crude product by preparative HPLC.

Protocol 3: HPLC-MS Analysis for Purity Assessment and Side Product Identification

This protocol provides a general method for analyzing the purity of a PROTAC sample and identifying potential side products.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • A C18 reversed-phase column is commonly used.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Prepare the sample by dissolving a small amount of the PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set up a gradient elution method. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Set the flow rate (e.g., 0.5-1.0 mL/min for analytical columns).

  • Set the MS to acquire data in positive ion mode, scanning a mass range that includes the expected masses of the PROTAC and potential side products (e.g., m/z 200-2000).

  • Inject the sample and acquire the data.

  • Analyze the chromatogram for the main product peak and any impurity peaks. Integrate the peak areas to determine the purity of the sample.

  • Examine the mass spectrum of each peak to identify the molecular weight of the components and tentatively assign structures to the side products.

Visualizations

The following diagrams illustrate key concepts in PROTAC research and development.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E2-E3 Complex Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ub Ubiquitin Ub->E1 POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.

PROTAC_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Characterization & Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation Ligand_ID Ligand Identification (POI & E3) Target_ID->Ligand_ID PROTAC_Design PROTAC Design (Linker Optimization) Ligand_ID->PROTAC_Design Synthesis Chemical Synthesis PROTAC_Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Analysis Analytical Characterization (LC-MS, NMR) Purification->Analysis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) Analysis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Cellular_Assays->PROTAC_Design Iterative Optimization Lead_Opt Lead Optimization (ADME/Tox) Cellular_Assays->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A general workflow for PROTAC drug discovery and development.

References

PROTAC Ternary Complex Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the stability of PROTAC (Proteolysis-Targeting Chimera) ternary complexes.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC ternary complex, and why is its stability important?

A1: A PROTAC ternary complex is a transient structure formed by a PROTAC molecule simultaneously binding to a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. The stability of this complex is critical because it is the key intermediate that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. A more stable ternary complex generally leads to more efficient and rapid protein degradation.[1][2][3][4]

Q2: What are the key factors influencing the stability of the ternary complex?

A2: Several factors critically influence ternary complex stability:

  • PROTAC Linker: The length, composition, rigidity, and attachment points of the linker are paramount.[5][6][7][] An optimal linker correctly orients the target protein and E3 ligase to promote favorable protein-protein interactions.[]

  • Cooperativity: This refers to the synergistic binding effect where the affinity of one protein for the PROTAC is enhanced by the presence of the other. Positive cooperativity is a strong driver of ternary complex stability.[9][10][11][12]

  • E3 Ligase and Target Protein Pair: The intrinsic properties of the specific E3 ligase and target protein, including their surface residues and potential for favorable interactions, play a significant role.[13]

  • PROTAC Concentration: High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the ternary complex, reducing its stability and efficacy.[10][14][15][16]

Q3: What is the "hook effect" and how can I mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[14][15] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase individually, preventing the formation of the tripartite ternary complex.[10][14][16]

To mitigate the hook effect:

  • Perform a full dose-response curve: This will help identify the optimal concentration range for degradation and characterize the bell-shaped curve of the hook effect.[14]

  • Enhance cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[10]

Q4: Why do my in-vitro (biochemical) and in-cell (cellular) assay results for ternary complex formation not correlate?

A4: Discrepancies between biochemical and cellular assays are common and can arise from several factors:

  • Cellular Environment: Biochemical assays with purified proteins do not fully replicate the complex intracellular environment, which includes molecular crowding, post-translational modifications, and the presence of other binding partners that can influence complex formation.[14]

  • Cell Permeability and Stability: The PROTAC may have poor cell permeability or be rapidly metabolized within the cell, leading to lower effective intracellular concentrations than what is used in biochemical assays.[14]

  • Catalytic Nature of PROTACs: Even a transiently formed ternary complex in a cellular context can be sufficient to trigger ubiquitination and subsequent degradation, a dynamic process not fully captured by some endpoint biochemical assays.[14]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Action(s)
No or low target protein degradation observed Inefficient ternary complex formation. The PROTAC may not effectively bridge the target protein and the E3 ligase.- Optimize PROTAC linker: Synthesize and test analogs with varying linker lengths, compositions, and attachment points.[6][7][] - Assess binary binding: Confirm that your PROTAC binds to both the target protein and the E3 ligase individually using biophysical assays like SPR or ITC.[17]
Low protein expression of the target or E3 ligase in the cell line.- Verify protein expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase.[14]
Poor cellular uptake or stability of the PROTAC.- Assess cell permeability: Use assays like CETSA or NanoBRET to confirm target engagement in live cells.[14] - Evaluate compound stability: Use LC-MS/MS to measure the PROTAC's stability in cell culture medium and lysates.[14]
"Hook effect" observed in dose-response curves High PROTAC concentration favoring binary complex formation.- Perform a detailed dose-response experiment: Use a wide range of concentrations to determine the optimal concentration for degradation.[14] - Design for cooperativity: Modify the PROTAC to enhance favorable protein-protein interactions within the ternary complex.[10]
Inconsistent results between biochemical and cellular assays Differences in experimental conditions and cellular environment.- Validate with orthogonal assays: Use a combination of in-vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation.[14]
The geometry of the ternary complex is not productive for ubiquitination.- Structural biology studies: Use techniques like X-ray crystallography to understand the conformation of the ternary complex and guide linker design.[9]

Quantitative Data Summary

Table 1: Example Biophysical Data for PROTAC MZ1

Interaction Technique Dissociation Constant (KD) Cooperativity (α)
MZ1 + Brd4BD2SPR1 nM[17]N/A
ITC4 nM[17]N/A
MZ1 + VHLSPR29 nM[17]N/A
ITC66 nM[17]N/A
VHL:MZ1:Brd4BD2 (Ternary Complex)ITC4 nM[18]15[18]
SPR-26[18]

Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). A value greater than 1 indicates positive cooperativity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[19][20]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the E3 ligase-coated surface to measure the binary binding affinity (KDbinary).[19]

  • Ternary Interaction Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.

    • Inject these mixtures over the E3 ligase-coated surface to measure the ternary binding affinity (KDternary).[19]

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (KD).

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.[19]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (KD) and stoichiometry.

Methodology:

  • Binary Titration (PROTAC into E3 Ligase):

    • Place the E3 ligase solution in the ITC cell.

    • Titrate the PROTAC solution from the syringe into the cell.

    • Analyze the resulting heat changes to determine the KD for the binary interaction.[18]

  • Ternary Titration (PROTAC into E3 Ligase + Target Protein):

    • Place a pre-mixed solution of the E3 ligase and a saturating concentration of the target protein in the ITC cell.

    • Titrate the PROTAC solution into this mixture.

    • Analyze the data to determine the KD for the formation of the ternary complex.[18]

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the KD values obtained from the binary and ternary titrations.[18]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitin Transfer Ternary->Ub Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: Low/No Degradation Check_Binding Assess Binary Binding (SPR, ITC) Start->Check_Binding Binding_OK Binding Confirmed? Check_Binding->Binding_OK Optimize_Linker Optimize Linker Design Binding_OK->Optimize_Linker No Check_Cellular Assess Cellular Uptake & Stability Binding_OK->Check_Cellular Yes End_Fail Redesign PROTAC Optimize_Linker->End_Fail Cellular_OK Permeable & Stable? Check_Cellular->Cellular_OK Check_Expression Verify Protein Expression (Western Blot) Cellular_OK->Check_Expression Yes Cellular_OK->End_Fail No Expression_OK Sufficient Expression? Check_Expression->Expression_OK Structural_Analysis Structural Biology (X-ray, Cryo-EM) Expression_OK->Structural_Analysis Yes Expression_OK->End_Fail No End_Success Degradation Achieved Structural_Analysis->End_Success

Caption: A logical workflow for troubleshooting poor PROTAC efficacy.

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize Biotin-E3 Ligase on Streptavidin Chip Binary 2. Inject PROTAC (Measure Binary K_D) Immobilize->Binary Ternary 3. Inject PROTAC + Target Protein (Measure Ternary K_D) Binary->Ternary Analyze 4. Analyze Data & Calculate Cooperativity (α) Ternary->Analyze

Caption: The experimental workflow for SPR-based ternary complex analysis.

References

Technical Support Center: Minimizing Non-Specific Binding in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues during protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of protein labeling?

A1: Non-specific binding refers to the undesirable attachment of labeling reagents or other molecules to surfaces or proteins other than the intended target. This can be caused by various interactions, including hydrophobic, ionic, and other intermolecular forces.[1][2] Non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate results.[3][4]

Q2: What are the primary causes of non-specific binding?

A2: The main culprits behind non-specific binding include:

  • Hydrophobic Interactions: Exposed hydrophobic regions on proteins or surfaces can interact with labeling reagents or other proteins.

  • Ionic Interactions: Charged molecules can electrostatically interact with oppositely charged surfaces or proteins.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on a solid support (e.g., microplate wells, membranes) can lead to the direct binding of antibodies or detection agents.[5]

  • High Antibody Concentration: Using an excessive concentration of primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.[5][6]

  • Inadequate Washing: Insufficient or improper washing steps may not effectively remove unbound or weakly bound reagents.[7]

Q3: How does adjusting buffer pH help in reducing non-specific binding?

A3: The pH of the buffer influences the overall charge of proteins.[8] By adjusting the pH to be near the isoelectric point (pI) of the protein of interest, its net charge becomes neutral, which can minimize electrostatic interactions with charged surfaces and other proteins, thereby reducing non-specific binding.[8]

Q4: Can you explain the role of salt concentration in minimizing non-specific binding?

A4: Increasing the salt concentration (e.g., with NaCl or KCl) in buffers can help reduce non-specific binding that is driven by ionic interactions.[8] The salt ions create a charged environment that shields the electrostatic interactions between charged molecules, preventing them from binding non-specifically to each other or to charged surfaces.[8] However, the optimal salt concentration can vary depending on the specific proteins and should be determined empirically.[9]

Q5: What are detergents, and how do they prevent non-specific binding?

A5: Detergents are amphipathic molecules that can disrupt hydrophobic interactions.[10] Non-ionic detergents, such as Tween-20 or Triton X-100, are commonly added to buffers at low concentrations to block hydrophobic sites and prevent proteins from sticking to surfaces or to each other.[11] It is important to use the optimal detergent concentration, as high concentrations can sometimes be detrimental to the experiment.[12]

Troubleshooting Guides

Issue: High Background Signal Across the Entire Sample

High background is a common issue that can obscure the specific signal. This troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting cluster_blocking Blocking Issues cluster_washing Washing Issues cluster_antibody Antibody Concentration Issues cluster_buffer Buffer Composition Issues start High Background Observed check_blocking Step 1: Evaluate Blocking Step start->check_blocking check_washing Step 2: Assess Washing Procedure check_blocking->check_washing Blocking OK inadequate_blocker Inadequate Blocking Agent? check_blocking->inadequate_blocker check_antibody_conc Step 3: Optimize Antibody Concentration check_washing->check_antibody_conc Washing OK insufficient_wash Insufficient Washing? check_washing->insufficient_wash check_buffer_comp Step 4: Analyze Buffer Composition check_antibody_conc->check_buffer_comp Concentration OK high_conc Antibody Concentration Too High? check_antibody_conc->high_conc solution Problem Resolved check_buffer_comp->solution Buffer Optimized buffer_issue Suboptimal Buffer Composition? check_buffer_comp->buffer_issue inadequate_blocker->check_washing No optimize_blocker Action: Change or Optimize Blocking Agent Concentration/Time inadequate_blocker->optimize_blocker Yes optimize_blocker->check_washing insufficient_wash->check_antibody_conc No optimize_wash Action: Increase Wash Duration, Volume, or Number of Washes insufficient_wash->optimize_wash Yes optimize_wash->check_antibody_conc high_conc->check_buffer_comp No titrate_antibody Action: Titrate Primary and Secondary Antibodies high_conc->titrate_antibody Yes titrate_antibody->check_buffer_comp buffer_issue->solution No adjust_buffer Action: Adjust pH, Salt, or Detergent Concentration buffer_issue->adjust_buffer Yes adjust_buffer->solution

Caption: Troubleshooting workflow for high background.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. This table provides a comparison of commonly used blocking agents.

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Generally effective for a wide range of applications.Can be a source of cross-reactivity if the primary or secondary antibodies react with BSA. Not recommended for biotin-avidin systems if the BSA is not biotin-free.
Non-fat Dry Milk 3-5% (w/v)Inexpensive and widely available. Very effective at blocking.Contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with certain assays (e.g., phosphoprotein detection, biotin-streptavidin systems).[13]
Casein 1% (w/v)A purified milk protein that is often more effective than whole milk and BSA.[14]Can still contain phosphoproteins.
Fish Gelatin 0.1-1% (w/v)Does not cross-react with mammalian antibodies, making it a good alternative to BSA and milk.[14]May not be as effective as other blocking agents in all applications.
Normal Serum 1-5% (v/v)Very effective at preventing non-specific binding of secondary antibodies. The serum should be from the same species as the secondary antibody was raised in.[2]Can be expensive.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations, often protein-free, to reduce background in specific applications like fluorescent western blotting.[5]Generally more expensive than individual components.
Data Presentation: Optimizing Buffer Components

Adjusting the concentration of salt and detergents in your buffers can significantly reduce non-specific binding.

Buffer ComponentRecommended Concentration RangeMechanism of Action
NaCl or KCl 150-500 mMReduces ionic interactions by shielding electrostatic charges.[8][15]
Tween-20 0.05-0.1% (v/v)Non-ionic detergent that blocks hydrophobic interactions.[3][11]
Triton X-100 0.1-0.5% (v/v)Non-ionic detergent effective at permeabilizing cells and reducing hydrophobic interactions.[11]

Experimental Protocols

Protocol 1: General Blocking Procedure

This protocol outlines a general procedure for blocking non-specific binding sites on a solid support (e.g., microplate, membrane, or slide).

Materials:

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST, 3% BSA in PBST, or a commercial blocking buffer)

  • Tris-Buffered Saline with Tween-20 (TBST) or Phosphate-Buffered Saline with Tween-20 (PBST)

  • Shaker/rocker

Procedure:

  • After immobilizing your protein or sample, wash the surface 2-3 times with your wash buffer (e.g., TBST or PBST).

  • Completely cover the surface with an adequate volume of blocking buffer.

  • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[2] The optimal incubation time may need to be determined empirically.

  • After incubation, discard the blocking buffer.

  • Proceed with the primary antibody incubation step. Some protocols recommend a brief wash after blocking, while others suggest diluting the primary antibody directly in the blocking buffer.[2]

Workflow for Blocking Procedure

Blocking_Workflow A Start: Immobilized Sample B Wash 2-3x with Wash Buffer A->B C Incubate with Blocking Buffer (1hr RT or O/N 4°C) B->C D Discard Blocking Buffer C->D E Proceed to Primary Antibody Incubation D->E

Caption: General workflow for a blocking procedure.

Protocol 2: Stringent Washing Procedure

Effective washing is crucial for removing unbound and weakly bound molecules that contribute to background signal.

Materials:

  • Wash Buffer (e.g., TBST or PBST, potentially with increased salt or detergent concentration for higher stringency)

  • Shaker/rocker

Procedure:

  • After the primary or secondary antibody incubation, remove the antibody solution.

  • Add a generous volume of wash buffer to completely cover the surface.

  • Incubate for 5-10 minutes at room temperature with vigorous agitation.

  • Discard the wash buffer.

  • Repeat steps 2-4 at least three to five times.[7] For particularly high background, the number of washes or the duration of each wash can be increased.

  • After the final wash, remove all residual wash buffer before proceeding to the next step (e.g., adding the secondary antibody or detection reagent).

Logical Diagram for Optimizing Washing Steps

Washing_Optimization start High Background After Standard Wash increase_duration Increase Wash Duration (e.g., 10-15 min) start->increase_duration increase_volume Increase Wash Buffer Volume start->increase_volume increase_number Increase Number of Washes (e.g., 5-6 times) start->increase_number modify_buffer Modify Wash Buffer (e.g., increase salt or detergent concentration) increase_duration->modify_buffer increase_volume->modify_buffer increase_number->modify_buffer end Background Reduced modify_buffer->end

Caption: Decision process for optimizing washing steps.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of t-Boc-Aminooxy-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry for the characterization of t-Boc-Aminooxy-PEG12-NHS ester, a heterobifunctional PEG linker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. We will explore its performance in relation to alternative analytical techniques and provide supporting experimental data and protocols.

Introduction to this compound

The this compound is a versatile tool in bioconjugation.[1] It features a t-Boc protected aminooxy group for conjugation to aldehydes or ketones and an NHS ester for reaction with primary amines.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability of the resulting conjugate.[1]

Performance Comparison: Mass Spectrometry vs. Alternative Methods

The characterization of PEGylated molecules like this compound presents unique challenges due to the potential for heterogeneity in the PEG chain. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary tool for confirming the identity, purity, and stability of these conjugates.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Precise molecular weight, confirmation of structure through fragmentation, impurity profiling.High sensitivity and specificity, provides detailed structural information.Can be challenging for polydisperse PEG chains, potential for complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure, verification of functional groups, purity assessment.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for large molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.Robust and reproducible, excellent for quantitative analysis.Does not provide direct structural information, requires reference standards.

Mass Spectrometric Characterization of this compound

Mass spectrometry is instrumental in verifying the molecular integrity of the this compound.

Expected Mass Spectrometry Data:

ParameterExpected Value
Molecular Formula C36H66N2O19
Theoretical Molecular Weight 830.91 g/mol
Observed [M+H]⁺ ~831.91 m/z
Observed [M+Na]⁺ ~853.89 m/z

Note: The observed mass-to-charge ratio (m/z) may vary slightly depending on the instrument calibration and ionization source.

Experimental Protocols

Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and purity of this compound.

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled to a UHPLC system.

Procedure:

  • Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL. Further dilute to 10 µg/mL with the initial mobile phase.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Analysis: Integrate the proton signals and assign the peaks to the corresponding protons in the structure. Key expected signals include those for the t-Boc group, the PEG chain, and the NHS ester.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Instrumentation: An HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm. .

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution LC_MS LC-MS Analysis Dilution->LC_MS NMR NMR Spectroscopy Dilution->NMR HPLC HPLC Analysis Dilution->HPLC MS_Data Mass Spectrum & Fragmentation LC_MS->MS_Data NMR_Data NMR Spectra & Peak Assignment NMR->NMR_Data HPLC_Data Chromatogram & Purity Calculation HPLC->HPLC_Data Characterization Comprehensive Characterization MS_Data->Characterization NMR_Data->Characterization HPLC_Data->Characterization

Caption: Workflow for the characterization of this compound.

Logical Relationship of Characterization Data

The data obtained from these techniques are complementary and provide a comprehensive understanding of the molecule's identity and quality.

G cluster_techniques Analytical Data cluster_confirmation Confirmation MS Mass Spectrometry (Molecular Weight, Fragmentation) Identity Identity Confirmed MS->Identity NMR NMR Spectroscopy (Chemical Structure, Functional Groups) Structure Structure Confirmed NMR->Structure HPLC HPLC (Purity, Impurities) Purity Purity Confirmed HPLC->Purity Final_Confirmation Product Quality Assured Identity->Final_Confirmation Purity->Final_Confirmation Structure->Final_Confirmation

Caption: Interrelation of analytical data for product quality assurance.

References

A Comparative Guide to HPLC Analysis of Antibody-Drug Conjugate (ADC) Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of antibody-drug conjugates (ADCs) is critical to ensure their safety and efficacy. A key quality attribute is the drug-to-antibody ratio (DAR), which describes the average number of drug molecules conjugated to an antibody. High-performance liquid chromatography (HPLC) is an indispensable tool for determining the DAR, assessing the heterogeneity of conjugation, and monitoring the stability of the linker. This guide provides a comparative overview of the most common HPLC methods used for ADC linker conjugation analysis: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

Comparison of HPLC Methodologies

The choice of HPLC method depends on the specific information required and the physicochemical properties of the ADC. Each technique offers distinct advantages and disadvantages in terms of resolution, preservation of the native protein structure, and compatibility with mass spectrometry (MS).

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Size Exclusion Chromatography (SEC)
Primary Application DAR determination, analysis of drug load distribution.[1][2][3][4][5]DAR determination (reduced ADC), analysis of positional isomers, stability studies.[][7][8][9]Analysis of aggregates, fragments, and high/low molecular weight impurities.[10][11][12]
Principle Separation based on hydrophobicity under non-denaturing conditions.[1][2]Separation based on hydrophobicity under denaturing conditions.[8][9]Separation based on hydrodynamic volume (size).[10][11]
Sample State Intact, native ADC.[1][13]Reduced (light and heavy chains) or intact ADC.[7][8][9]Intact ADC.[10][14]
Resolution Good for separating species with different numbers of conjugated drugs.[3][15]High resolution for separated light and heavy chains and their drug-conjugated forms.[7][9]Limited resolution for species with similar sizes.[10]
MS Compatibility Traditionally poor due to non-volatile salts, but new methods are emerging.[2][16][17]Good, compatible with MS for detailed characterization.[7][18]Can be coupled with MS, especially with volatile mobile phases.[10][14]
Advantages - Preserves native structure.[1][13] - Direct analysis of intact ADC.- High resolution. - MS compatibility.[7][18]- Simple and robust. - Provides information on aggregation.[10][11]
Disadvantages - MS incompatibility with traditional buffers.[2][16] - May not resolve positional isomers.[2]- Denaturing conditions can alter the ADC.[] - Potential for irreversible binding to the column.[14]- Does not separate based on drug load.[10] - Susceptible to non-specific interactions.[12][19]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate ADC analysis. Below are representative protocols for each HPLC technique.

This method separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.[2]

  • Column: A HIC column, such as one with a butyl or phenyl stationary phase, is typically used.[15]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[2]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small amount of organic modifier like isopropanol (B130326) to improve resolution.[3][15]

  • Gradient: A descending salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or slightly elevated (e.g., 25°C).[3]

  • Detection: UV absorbance at 280 nm.[3]

  • Data Analysis: The average DAR is calculated from the weighted peak areas of the different DAR species.[]

This technique is often employed to analyze the light and heavy chains of the ADC separately after reduction of the interchain disulfide bonds.

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[8]

  • Column: A reversed-phase column with a C4, C8, or C18 stationary phase is commonly used.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).[7]

  • Mobile Phase B: Acetonitrile or another organic solvent with an ion-pairing agent (e.g., 0.1% TFA).[7]

  • Gradient: A gradient of increasing organic phase (Mobile Phase B) is used for elution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[7]

  • Temperature: Elevated temperatures (e.g., 60-80°C) are often necessary to improve peak shape and recovery.[7][14]

  • Detection: UV absorbance at 280 nm and/or mass spectrometry.[8]

  • Data Analysis: The average DAR is calculated by determining the weighted peak areas of the conjugated and unconjugated light and heavy chains.[][18]

SEC separates molecules based on their size in solution and is the primary method for quantifying aggregates in ADC preparations.[11]

  • Column: A size exclusion column with a pore size appropriate for the molecular weight of the ADC and its aggregates.

  • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS) is often used. For MS compatibility, volatile buffers like ammonium acetate (B1210297) can be employed.[10][14]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of aggregates, monomer, and fragments is determined by integrating the respective peak areas.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for ADC analysis using the different HPLC techniques.

Overall ADC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Output ADC ADC Sample Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC->Reduced_ADC Reduction (e.g., DTT) HIC HIC (Intact ADC) ADC->HIC RP_HPLC RP-HPLC (Reduced or Intact) ADC->RP_HPLC SEC SEC (Intact ADC) ADC->SEC Reduced_ADC->RP_HPLC DAR DAR & Drug Distribution HIC->DAR RP_HPLC->DAR Purity Purity & Positional Isomers RP_HPLC->Purity Aggregation Aggregation & Fragmentation SEC->Aggregation HIC Experimental Workflow for DAR Analysis start Intact ADC Sample injection Inject onto HIC Column start->injection gradient Apply Descending Salt Gradient injection->gradient elution Elution of DAR Species (DAR0, DAR2, DAR4, etc.) gradient->elution detection UV Detection (280 nm) elution->detection analysis Calculate Average DAR from Peak Areas detection->analysis end DAR Value & Distribution Profile analysis->end RP-HPLC Workflow for Reduced ADC start ADC Sample reduction Reduce with DTT start->reduction injection Inject onto RP-HPLC Column reduction->injection gradient Apply Increasing Organic Solvent Gradient injection->gradient separation Separate Light & Heavy Chains (Conjugated & Unconjugated) gradient->separation detection UV (280 nm) and/or MS Detection separation->detection analysis Calculate Average DAR detection->analysis end DAR & Conjugation Site Info analysis->end

References

A Comparative Guide to PROTAC Linkers: Evaluating t-Boc-Aminooxy-PEG12-NHS Ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker are critical determinants of a PROTAC's (Proteolysis Targeting Chimera) therapeutic success. Far from being a passive tether, the linker actively influences the formation and stability of the ternary complex, dictates crucial physicochemical properties such as solubility and cell permeability, and ultimately governs the potency and efficacy of the protein degrader. This guide provides an objective comparison of t-Boc-Aminooxy-PEG12-NHS ester with other classes of PROTAC linkers, supported by experimental data from various studies.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] The linker's length, rigidity, and chemical composition are pivotal in optimizing the spatial orientation of the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[2] An inadequately designed linker can result in steric hindrance, unfavorable ternary complex conformations, or poor pharmacokinetic properties, thereby diminishing the degrader's effectiveness.[3]

Overview of this compound

This compound is a heterobifunctional linker that belongs to the polyethylene (B3416737) glycol (PEG) class of linkers.[4] Its key features include:

  • PEGylated Core: The 12-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule in aqueous environments.[5] This is a significant advantage as many PROTACs are large molecules that often face solubility challenges.

  • Aminooxy Group: The tert-butyloxycarbonyl (t-Boc) protected aminooxy group allows for chemoselective ligation to molecules containing an aldehyde or ketone, forming a stable oxime linkage. This provides a versatile method for conjugating one of the PROTAC's ligands.

  • NHS Ester Group: The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines on the other PROTAC ligand.[6]

The combination of these functional groups in this compound offers a modular and efficient approach to PROTAC synthesis.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[7] Cell permeability is another critical parameter that determines the ability of the PROTAC to reach its intracellular target. The following tables summarize quantitative data from various studies, offering insights into how different linker architectures can impact these key parameters.

Disclaimer: The following data is compiled from different studies and should be considered illustrative rather than a direct head-to-head comparison, as experimental conditions, target proteins, and cell lines vary between publications.

Data Presentation

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for PROTACs with Different Linker Types

Linker TypePROTAC ExampleTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG Linker SMARCA2/4 DegraderSMARCA2/4VHLMV-4-11250-30065-70[1]
Alkyl Linker BTK Degrader (29)BTKCRBNRamos1-40>90[1]
Rigid Linker HDAC3 Degrader (22)HDAC3VHLHCT11644077[8]
PEG/Alkyl Hybrid BRD4 Degrader (MZ1)BRD4VHLHeLa~25>90[1]

Table 2: Comparison of Cell Permeability for PROTACs with Different Linker Types

Linker TypePROTAC ExamplePermeability AssayPermeability (Papp, 10⁻⁶ cm/s)Reference
PEG Linker SMARCA2/4 DegraderPAMPA0.011[1]
Alkyl Linker VH032-based PROTAC (17)PAMPA0.002[9]
PEG Linker (short) VH032-based PROTAC (15)PAMPA0.005[9]
PEG Linker (long) VH032-based PROTAC (16)PAMPA0.003[9]

Experimental Protocols

Western Blotting for DC50 and Dmax Determination

This protocol outlines the general steps for assessing the degradation of a target protein in response to PROTAC treatment.[7][10]

a. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometry analysis on the protein bands using software like ImageJ.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures the passive permeability of a compound across an artificial lipid membrane.[11][12]

a. Plate Preparation:

  • Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[13]

  • Coat the filter of a 96-well donor plate with the lipid solution to form an artificial membrane.

b. Compound and Plate Setup:

  • Prepare the PROTAC solution in a suitable buffer (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM).[13]

  • Add buffer to the wells of a 96-well acceptor plate.

  • Add the PROTAC solution to the donor plate wells.

c. Incubation:

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 5-20 hours).[12][13]

d. Quantification and Permeability Calculation:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Induces Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Releases PROTAC

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Workflow for DC50/Dmax A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax) G->H PAMPA_Workflow PAMPA Workflow A Prepare Lipid Membrane on Donor Plate B Add PROTAC to Donor Plate & Buffer to Acceptor Plate A->B C Assemble 'Sandwich' Plate B->C D Incubate at Room Temperature C->D E Quantify PROTAC Concentration (LC-MS/MS) D->E F Calculate Permeability Coefficient (Papp) E->F

References

The Balancing Act: How PEG Linker Length Dictates ADC Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Developers

The linker in an antibody-drug conjugate (ADC) is far more than a simple bridge. It is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. The length of the PEG chain, in particular, plays a pivotal role in fine-tuning the delicate balance between a long systemic circulation and efficient payload delivery. This guide provides an objective comparison of how PEG linker length impacts key ADC attributes, supported by experimental data and detailed methodologies.

Impact on Pharmacokinetics: A Longer Chain for a Longer Life

One of the most significant contributions of a PEG linker is its ability to prolong the circulation half-life of an ADC.[1] The hydrophilic nature of PEG creates a hydration shell that increases the hydrodynamic size of the conjugate, thereby reducing renal clearance and shielding it from uptake by the reticuloendothelial system.[2]

Studies have consistently demonstrated a direct correlation between PEG linker length and extended plasma residence time. For instance, in a study on miniaturized ADCs, increasing the PEG chain length from 4 kDa to 10 kDa resulted in a substantial 11.2-fold extension of the circulation half-life.[3] Another study observed that the clearance rates of ADCs in rats increased rapidly for conjugates with PEG linkers smaller than eight PEG units (PEG8).[4] This suggests a threshold for PEG length to achieve optimal pharmacokinetic benefits.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG Linker LengthHalf-life (t½)Clearance RateAnimal ModelReference
ZHER2-SMCC-MMAENo PEG19.6 min-Mouse[3]
ZHER2-PEG4K-MMAE4 kDa49.2 min (2.5-fold increase)-Mouse[3]
ZHER2-PEG10K-MMAE10 kDa219.0 min (11.2-fold increase)-Mouse[3]
Anti-HER2 ADC< PEG8-Rapidly increasedRat[4]
Anti-HER2 ADC≥ PEG8-DecreasedRat[4]

Efficacy: A Trade-off Between Circulation and Cytotoxicity

While a longer PEG linker enhances pharmacokinetic properties, it can also introduce a double-edged sword when it comes to efficacy. The extended chain can create steric hindrance, potentially impeding the ADC's ability to bind to its target antigen on the tumor cell surface and hindering the subsequent internalization and payload release.[]

In vitro cytotoxicity assays have shown that longer PEG chains can lead to a reduction in potency. In the same study on miniaturized ADCs, the 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, when compared to the non-PEGylated counterpart.[3]

However, the in vivo efficacy is a more complex interplay of pharmacokinetics and cytotoxic potential. The prolonged circulation of ADCs with longer PEG linkers can lead to greater tumor accumulation, potentially compensating for the reduced in vitro potency. The optimal PEG length for in vivo efficacy is therefore a balance between sufficient circulation time to reach the tumor and efficient payload delivery within the tumor microenvironment.[3]

Table 2: Influence of PEG Linker Length on ADC Efficacy

ADC ConstructPEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionAnimal ModelReference
ZHER2-SMCC-MMAENo PEGBaseline-NCI-N87 Xenograft[3]
ZHER2-PEG4K-MMAE4 kDa6.5-fold reduction-NCI-N87 Xenograft[3]
ZHER2-PEG10K-MMAE10 kDa22.5-fold reductionMost ideal therapeutic abilityNCI-N87 Xenograft[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are summaries of methodologies commonly employed in the evaluation of ADCs with varying PEG linker lengths.

ADC Conjugation with PEG Linkers

The synthesis of ADCs with PEG linkers typically involves a multi-step process. A common strategy is to use heterobifunctional PEG linkers that possess two different reactive groups for conjugation to the antibody and the cytotoxic payload.

  • Antibody Modification: The antibody is first modified to introduce a reactive handle. This can be achieved by targeting lysine (B10760008) residues with an NHS-ester functionalized PEG linker or by reducing interchain disulfide bonds to generate free thiols for reaction with a maleimide-functionalized PEG linker.

  • Payload Attachment: The cytotoxic drug, which has a complementary reactive group, is then reacted with the PEGylated antibody to form the final ADC.

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, payload, and linker. The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using methods such as UV-Vis spectroscopy, HIC, or mass spectrometry.[4][]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of ADCs on cancer cell lines.[6][7][8]

  • Cell Seeding: Target antigen-positive and negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6][8]

  • ADC Treatment: Cells are treated with serial dilutions of the ADC constructs (with varying PEG linker lengths) and incubated for a period of 48 to 144 hours.[6][7]

  • MTT Addition: An MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7][8]

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at 570 nm.[6][7][8]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve.[6]

Pharmacokinetic Study in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ADCs. These are typically conducted in rodent models such as rats or mice.[4][9][10]

  • Animal Dosing: A single intravenous (IV) dose of the ADC is administered to the animals.[4]

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is separated from the blood samples.

  • ADC Quantification: The concentration of the total antibody and/or the conjugated ADC in the plasma is determined using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[4][10]

In Vivo Efficacy Study in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the anti-tumor efficacy of ADCs.[11][12][13]

  • Tumor Implantation: Human cancer cells that express the target antigen are subcutaneously injected into immunodeficient mice.[11]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a specific size, and the tumor volume is measured regularly.[13]

  • ADC Administration: Once the tumors reach the desired volume, the mice are randomized into treatment groups and administered with the different ADC constructs or a vehicle control.[11]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[11][13]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody PEG_Linker PEG Linker Antibody->PEG_Linker Conjugation Payload Cytotoxic Payload PEG_Linker->Payload Conjugation

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Conjugation & DAR Determination Cytotoxicity Cytotoxicity Assay (e.g., MTT) Conjugation->Cytotoxicity PK_Study Pharmacokinetic Study (Rodent Model) Conjugation->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study PEG_Impact cluster_pk Pharmacokinetics cluster_efficacy Efficacy PEG_Length Increasing PEG Linker Length HalfLife Increased Half-life PEG_Length->HalfLife Improves Clearance Decreased Clearance PEG_Length->Clearance Improves Cytotoxicity Decreased In Vitro Cytotoxicity PEG_Length->Cytotoxicity Reduces Tumor_Accumulation Increased Tumor Accumulation HalfLife->Tumor_Accumulation Leads to InVivo_Efficacy Potentially Improved In Vivo Efficacy Tumor_Accumulation->InVivo_Efficacy Contributes to

References

Stability of Oxime Linkages in Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a stable and reliable linkage is paramount in the design of effective bioconjugates. Oxime ligation, a chemoselective reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, has emerged as a robust method for creating stable covalent bonds in complex biological environments. This guide provides an objective comparison of oxime linkage stability against other common bioconjugation chemistries, supported by experimental data and detailed protocols.

The stability of a bioconjugate is a critical determinant of its efficacy and safety. A labile linkage can lead to premature cleavage and off-target effects, while an overly stable bond might hinder the release of a therapeutic payload at its intended site of action. Oxime linkages offer a favorable balance of stability and controlled reactivity, making them a versatile tool in drug delivery, diagnostics, and proteomics.

Comparative Stability of Bioconjugation Linkages

The stability of a covalent linkage in a bioconjugate is highly dependent on its chemical nature and the surrounding microenvironment, particularly pH. The following table summarizes the stability of oxime linkages in comparison to other widely used bioconjugation chemistries.

Linkage TypeChemical BondStability ProfileKey AdvantagesKey Disadvantages
Oxime C=N-OHigh stability across a broad pH range (pH 4-9).[1] Generally more stable than hydrazones.[2][3]High specificity for aldehydes/ketones, stable bond.[4][5]Reaction kinetics can be slow at neutral pH without a catalyst.[6]
Hydrazone C=N-NHLess stable than oximes, particularly under acidic conditions.[5][7] Stability can be tuned by modifying the hydrazone structure.Reversible under acidic conditions, useful for drug release triggers.Prone to hydrolysis and exchange reactions.
Amide (via NHS Ester) CO-NHHighly stable under physiological conditions.[8]Well-established chemistry, forms a very stable bond.Reacts with primary amines (e.g., lysines), which can lead to heterogeneous products.
Thioether (via Maleimide) S-CH-CH-COGenerally stable, but can be susceptible to retro-Michael addition and thiol exchange.[4]Highly reactive towards thiols, enabling site-specific conjugation to cysteines.Potential for instability in the presence of other thiols.[4]
Triazole (via Click Chemistry) C2N3Exceptionally stable to hydrolysis and enzymatic degradation.[4]Bioorthogonal, high reaction efficiency.Requires functionalization with azide (B81097) and alkyne groups.

Quantitative Analysis of Oxime Linkage Stability

The hydrolytic stability of oxime and hydrazone linkages has been quantitatively assessed under various pH conditions using techniques such as ¹H NMR spectroscopy. The data clearly demonstrates the superior stability of the oxime linkage.

LinkagepH 5.0 (Half-life)pH 7.0 (Half-life)pH 9.0 (Half-life)
Oxime > 1 year~25 days[9]> 1 year
Methylhydrazone ~1 hour~1 hour~1 day
Acetylhydrazone ~2 hours~2 hours[9]~1 day
Semicarbazone ~1 day~4 hours~1 day

Data is approximate and derived from studies on isostructural conjugates. Actual stability will vary based on the specific molecular context.

Experimental Protocols

Stability Assay using ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of conjugate hydrolysis over time.

Materials:

  • Oxime conjugate

  • Deuterated buffers (e.g., phosphate (B84403) buffer in D₂O) at desired pD values (e.g., 5.0, 7.4, 9.0)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve the oxime conjugate in the deuterated buffer to a final concentration suitable for NMR analysis (typically 1-10 mM).

  • Add a known concentration of the internal standard.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time zero (t=0).

  • Incubate the sample at a constant temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the intact conjugate and the hydrolysis products (e.g., the aldehyde or ketone).

  • Calculate the percentage of intact conjugate at each time point relative to the internal standard.

  • Plot the natural logarithm of the concentration of the intact conjugate versus time. The slope of the resulting line is the negative of the first-order rate constant (k) for hydrolysis.

  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Stability Assay using High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for separating and quantifying the components of a mixture, making it ideal for stability studies.

Materials:

  • Oxime conjugate

  • Buffers at desired pH values (e.g., phosphate-buffered saline)

  • Organic solvent for mobile phase (e.g., acetonitrile (B52724) or methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)

Procedure:

  • Prepare a stock solution of the oxime conjugate in a suitable solvent.

  • Incubate aliquots of the stock solution in buffers of different pH at a constant temperature (e.g., 37°C).

  • At specified time points, quench the reaction (e.g., by acidification or freezing).

  • Inject the samples into the HPLC system.

  • Develop a separation method that resolves the intact conjugate from its degradation products.

  • Quantify the peak area of the intact conjugate at each time point.

  • Calculate the percentage of the remaining intact conjugate over time.

  • Determine the degradation kinetics and half-life as described in the NMR protocol.

Visualizing Key Processes

To aid in the understanding of oxime bioconjugation and its stability assessment, the following diagrams illustrate the core concepts.

Oxime_Formation Biomolecule_Aldehyde Biomolecule with Aldehyde/Ketone Intermediate Hemiaminal Intermediate Biomolecule_Aldehyde->Intermediate + Linker_Aminooxy Linker with Aminooxy Group Linker_Aminooxy->Intermediate Bioconjugate_Oxime Stable Oxime-Linked Bioconjugate Intermediate->Bioconjugate_Oxime Dehydration

Figure 1: Reaction scheme for oxime ligation.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Conjugate Prepare Oxime Bioconjugate Solution Mix Incubate at Constant Temperature Prep_Conjugate->Mix Prep_Buffer Prepare Buffers at Desired pH Prep_Buffer->Mix Time_Points Collect Aliquots at Different Time Points Mix->Time_Points Analysis_Method Analyze by HPLC or NMR Spectroscopy Time_Points->Analysis_Method Quantify Quantify Intact Conjugate Analysis_Method->Quantify Kinetics Determine Degradation Kinetics and Half-life Quantify->Kinetics

Figure 2: Experimental workflow for a bioconjugate stability assay.

Linkage_Selection node_result node_result start High Stability Required? q_release pH-Triggered Release Needed? start->q_release Yes res_other Consider Other Linkages (e.g., Thioether) start->res_other No res_oxime Oxime Linkage q_release->res_oxime No res_hydrazone Hydrazone Linkage q_release->res_hydrazone Yes res_amide Amide Linkage res_oxime->res_amide Or

Figure 3: Decision tree for bioconjugation linkage selection.

References

A Researcher's Guide to Quantifying Protein Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The successful conjugation of molecules such as drugs, fluorophores, or other proteins to a target protein is a critical step in the development of therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and other advanced biomaterials. Verifying and quantifying the efficiency of this conjugation is essential for ensuring product quality, consistency, and efficacy. This guide provides a comparative overview of common analytical techniques used to quantify protein conjugation, supported by experimental data and detailed protocols.

Overview of Quantification Methodologies

Several analytical techniques are employed to determine the extent of protein conjugation. The choice of method depends on the specific characteristics of the protein and the conjugated molecule, the type of information required (e.g., average conjugation ratio vs. distribution of species), and the available instrumentation. The most prevalent methods include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), Size Exclusion Chromatography (SEC-HPLC), Mass Spectrometry (MS), and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Each technique offers distinct advantages and limitations in terms of resolution, accuracy, throughput, and the level of detail provided. A direct comparison of these methods is crucial for selecting the most appropriate analytical strategy.

Comparative Analysis of Key Techniques

The performance and utility of each quantification method can be summarized based on several key parameters.

Method Principle of Detection Information Provided Resolution & Accuracy Throughput Complexity & Cost
UV-Vis Spectroscopy Measures light absorbance at specific wavelengths for the protein and the conjugated molecule.[1][2]Average conjugation ratio (e.g., Drug-to-Antibody Ratio, DAR).[3]Moderate accuracy; can be affected by spectral overlap and impurities.[3][4]HighLow
HIC-HPLC Separates molecules based on differences in hydrophobicity.[5][6]Distribution of different conjugation species (e.g., DAR 0, 2, 4).[5][7]High resolution for species with different hydrophobicity.[7]MediumMedium
SEC-HPLC Separates molecules based on their hydrodynamic radius (size).[8][9][10]Quantification of aggregates and fragments; can separate conjugate from unconjugated protein if size difference is significant.[8][9]High resolution for size variants.MediumMedium
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.[11][12][13]Precise mass of conjugates, average DAR, distribution of species, and identification of conjugation sites.[11][12]Very high accuracy and resolution.[11][13]Low to MediumHigh
SDS-PAGE Separates proteins based on their molecular weight under denaturing conditions.[14]Qualitative or semi-quantitative assessment of conjugation based on a molecular weight shift.[15]Low resolution; primarily qualitative.HighLow

Methodology and Experimental Workflows

A detailed understanding of the experimental workflow for each technique is essential for successful implementation and data interpretation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and non-destructive method for determining the average number of conjugated molecules per protein.[1] It relies on the Beer-Lambert law, measuring absorbance at two different wavelengths: one where the protein primarily absorbs (typically 280 nm) and one where the conjugated molecule has maximum absorbance.[2]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Blank Prepare Blank (Buffer) MeasureBlank Measure Blank Absorbance Blank->MeasureBlank Sample Prepare Conjugate Sample MeasureSample Measure Sample Absorbance (e.g., at 280 nm & λmax of drug) Sample->MeasureSample CorrectAbs Correct Sample Absorbance (subtract blank and cross-talk) MeasureBlank->CorrectAbs MeasureSample->CorrectAbs CalcConc Calculate Concentrations (Protein and Conjugated Molecule) CorrectAbs->CalcConc CalcRatio Calculate Conjugation Ratio CalcConc->CalcRatio

Caption: Workflow for quantifying protein conjugation using UV-Vis spectroscopy.

Experimental Protocol:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blanking: Fill a cuvette with the conjugation buffer. Place it in the spectrophotometer and measure the absorbance across the desired wavelength range (e.g., 230-500 nm) to establish a baseline (blank).

  • Sample Measurement: Measure the absorbance of the protein conjugate solution at two key wavelengths:

    • 280 nm: For protein concentration.

    • λ_max of the conjugated molecule: For the concentration of the conjugated moiety.

  • Calculations:

    • Correct the absorbance at 280 nm for the contribution of the conjugated molecule.

    • Use the Beer-Lambert equation (A = εcl) for both the protein and the conjugated molecule to determine their respective molar concentrations.

    • The conjugation efficiency (e.g., DAR) is the molar ratio of the conjugated molecule to the protein.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique for characterizing protein conjugates, especially ADCs. It separates molecules based on their surface hydrophobicity.[5][6] The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, allowing HIC to resolve species with different numbers of conjugated drugs.[5][7] The separation is typically achieved using a reverse salt gradient.[7]

HIC_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis PrepareMobile Prepare Mobile Phases (High Salt & Low Salt Buffers) Equilibrate Equilibrate HIC Column with High Salt Buffer PrepareMobile->Equilibrate PrepareSample Prepare Conjugate Sample in High Salt Buffer Inject Inject Sample PrepareSample->Inject Equilibrate->Inject Gradient Apply Reverse Salt Gradient (High Salt -> Low Salt) Inject->Gradient Detect Detect Eluting Peaks (UV Detector) Gradient->Detect Integrate Integrate Peak Areas in Chromatogram Detect->Integrate Identify Identify Peaks (e.g., DAR 0, 2, 4...) Integrate->Identify CalcAvg Calculate Weighted Average DAR Identify->CalcAvg

Caption: Workflow for analyzing protein conjugates using HIC-HPLC.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.

  • System Setup: Install an appropriate HIC column (e.g., Butyl or Phenyl phase) into the HPLC system.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the protein conjugate sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 30 minutes). This decreasing salt concentration will cause proteins to elute in order of increasing hydrophobicity.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein and the various conjugated species.

    • Integrate the area of each peak.

    • Calculate the weighted average conjugation ratio by summing the product of each species' relative peak area and its conjugation number.

Mass Spectrometry (MS)

Mass spectrometry provides the most detailed and accurate information, measuring the precise mass of the intact protein conjugate.[11][13] This allows for the unambiguous determination of the number of molecules attached and can even help identify the specific sites of conjugation.[11][12] LC-MS is commonly used to analyze ADCs and determine the drug-to-antibody ratio (DAR).[11]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Deglycosylate Optional: Deglycosylate Protein (e.g., with PNGase F) Desalt Desalt Sample (e.g., using a reversed-phase cartridge) Deglycosylate->Desalt Inject Inject Sample into LC-MS Desalt->Inject Ionize Ionize Molecules (ESI) Inject->Ionize Analyze Analyze Mass-to-Charge Ratio (TOF, Orbitrap) Ionize->Analyze Deconvolute Deconvolute Raw Spectrum to obtain Zero-Charge Masses Analyze->Deconvolute Identify Identify Mass Peaks for each Conjugated Species Deconvolute->Identify Calculate Calculate Relative Abundance and Average Conjugation Ratio Identify->Calculate

Caption: Workflow for mass spectrometry analysis of protein conjugates.

Experimental Protocol:

  • Sample Preparation:

    • To reduce spectral complexity, the protein conjugate (especially antibodies) is often deglycosylated using an enzyme like PNGase F.

    • The sample must be thoroughly desalted and buffer-exchanged into an MS-compatible volatile buffer (e.g., ammonium acetate (B1210297) or formic acid in water/acetonitrile).

  • Infusion/Separation: The sample is either directly infused into the mass spectrometer or separated using a short reversed-phase column online with the MS.

  • Mass Analysis: The sample is ionized (typically using electrospray ionization, ESI) and the mass-to-charge (m/z) ratios of the ions are measured by a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Processing:

    • The resulting m/z spectrum, which contains a series of multiply charged ions for each species, is computationally deconvoluted to determine the neutral mass of each component.

    • The masses corresponding to the unconjugated protein and the various conjugated forms are identified.

    • The relative intensity of each mass peak is used to calculate the distribution and the weighted average conjugation ratio.[12]

Conclusion

The quantification of protein conjugation efficiency is a multifaceted analytical challenge that requires careful selection of appropriate techniques. For rapid, high-throughput assessment of the average conjugation ratio, UV-Vis spectroscopy is a suitable choice.[1] For detailed characterization of the distribution of conjugated species, particularly for ADCs, HIC-HPLC offers excellent resolving power.[5][7] When the highest degree of accuracy is required, including precise mass determination and confirmation of the conjugation ratio, Mass Spectrometry is the gold standard.[11][13] Finally, SEC-HPLC remains an essential tool for monitoring aggregation, a critical quality attribute for all protein products[8][9], while SDS-PAGE serves as a simple, qualitative check for successful conjugation. By understanding the principles, advantages, and limitations of each method, researchers can build a robust analytical strategy to ensure the quality and consistency of their protein conjugates.

References

A Comparative Guide to Amine Modification Chemistries: Alternatives to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of amine groups on proteins, peptides, and other biomolecules is a cornerstone of bioconjugation. N-hydroxysuccinimide (NHS) ester chemistry has long been the gold standard for this purpose due to its relatively straightforward protocol and the formation of stable amide bonds. However, the inherent limitations of NHS esters, such as their susceptibility to hydrolysis and potential for side reactions, have spurred the development and refinement of alternative amine modification strategies. This guide provides an objective comparison of the performance of key alternatives to NHS ester chemistry, supported by experimental data and detailed protocols.

Introduction to NHS Ester Chemistry and Its Limitations

NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[] Despite its widespread use, NHS ester chemistry is not without its drawbacks. The primary limitation is the rapid hydrolysis of the NHS ester in aqueous solutions, which competes with the desired amine reaction and can lead to lower conjugation yields.[2][3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3] Furthermore, while generally selective for primary amines, NHS esters can sometimes exhibit reactivity towards other nucleophilic residues like tyrosine, serine, and threonine, potentially leading to a heterogeneous product.[4]

This guide will explore the following alternatives, comparing their reaction mechanisms, efficiency, stability, and providing detailed experimental protocols:

Comparative Performance of Amine Modification Chemistries

The choice of conjugation chemistry can significantly impact the yield, stability, and functionality of the resulting bioconjugate. The following tables provide a quantitative comparison of the key performance indicators for each of the discussed chemistries.

Chemistry Target Group Optimal pH Range Typical Reaction Time Relative Reaction Rate Linkage Formed Linkage Stability
NHS Ester Primary Amines7.2 - 8.5[]30 - 120 min[]Very FastAmideVery High[][4]
Carbodiimide (EDC) Carboxyls (activates for amine reaction)4.5 - 6.0 (activation), 7.2-8.5 (coupling)2 - 4 hoursFastAmideVery High
Isothiocyanate Primary Amines8.5 - 9.5[4]1 - 4 hoursModerateThiourea (B124793)Moderate (less stable than amide)[2]
Reductive Amination Carbonyls + Primary Amines6.5 - 8.5[4]4 - 12 hoursModerate to Fast[5]Secondary AmineVery High
Squaric Acid Ester Primary Amines7.0 (1st step), 9.0 (2nd step)[3]24 - 48 hoursSlow (4 orders of magnitude slower than NHS esters)[6]SquaramideHigh[7]
Maleimide Thiols (primary), Amines (secondary)6.5 - 7.5 (for thiols), >8.5 (for amines)1 - 4 hoursFast (with thiols), Slower (with amines)Thioether (with thiols), Amine adductHigh (Thioether), Moderate (Amine adduct)

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental processes is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows.

NHS_Ester_Reaction reagent NHS Ester (R-CO-O-NHS) intermediate Tetrahedral Intermediate reagent->intermediate + protein Protein-NH₂ protein->intermediate product Stable Amide Bond (Protein-NH-CO-R) intermediate->product byproduct NHS intermediate->byproduct releases

NHS Ester Reaction Mechanism

EDC_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Carboxyl R-COOH O_Acylisourea O-Acylisourea intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC Amide_Bond Amide Bond (R-CO-NH-Protein) O_Acylisourea->Amide_Bond + Protein-NH₂ Urea Urea byproduct O_Acylisourea->Urea releases Amine Protein-NH₂

EDC-mediated Amine Coupling

Isothiocyanate_Reaction reagent Isothiocyanate (R-N=C=S) product Thiourea Bond (Protein-NH-CS-NH-R) reagent->product + protein Protein-NH₂ protein->product

Isothiocyanate Reaction with a Primary Amine

Reductive_Amination_Workflow Carbonyl Aldehyde/Ketone (R-CHO) Schiff_Base Schiff Base Intermediate (R-CH=N-Protein) Carbonyl->Schiff_Base + Amine Protein-NH₂ Amine->Schiff_Base Secondary_Amine Stable Secondary Amine (R-CH₂-NH-Protein) Schiff_Base->Secondary_Amine + Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Secondary_Amine

Reductive Amination Workflow

Squaric_Acid_Ester_Reaction Squaric_Ester Squaric Acid Diethyl Ester Monoamide_Ester Monoamide Monoester Intermediate Squaric_Ester->Monoamide_Ester + Amine 1 (pH 7.0) Amine1 Amine 1 (R₁-NH₂) Amine1->Monoamide_Ester Diamide Asymmetric Squaric Diamide Monoamide_Ester->Diamide + Amine 2 (pH 9.0) Amine2 Amine 2 (R₂-NH₂) Amine2->Diamide

Squaric Acid Ester Two-Step Amine Coupling

Maleimide_Reaction Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether + Thiol (pH 6.5-7.5) Amine_Adduct Amine Adduct Maleimide->Amine_Adduct + Amine (pH > 8.5) Thiol Protein-SH (Cysteine) Thiol->Thioether Amine Protein-NH₂ (Lysine) Amine->Amine_Adduct

Maleimide Reactivity with Thiols and Amines

Detailed Experimental Protocols

Carbodiimide (EDC) Mediated Amine Coupling

This protocol describes a two-step process using EDC and Sulfo-NHS to couple a carboxyl-containing molecule to a primary amine on a protein.

Materials:

  • Protein with primary amines (e.g., antibody)

  • Carboxyl-containing molecule (e.g., peptide, small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC to a final concentration of 2-10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling to Amines:

    • Immediately add the activated molecule to the protein solution in Coupling Buffer. The molar ratio of activated molecule to protein should be optimized, but a 10- to 20-fold molar excess is a common starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis to remove unreacted molecules and byproducts.

Isothiocyanate (FITC) Labeling of Proteins

This protocol provides a general method for labeling proteins with fluorescein (B123965) isothiocyanate (FITC).

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer)

  • FITC

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in Labeling Buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Prepare FITC Solution:

    • Immediately before use, dissolve FITC in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the FITC solution dropwise. A molar ratio of 10-20 moles of FITC per mole of protein is a typical starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add Quenching Solution to stop the reaction.

  • Purification:

    • Separate the labeled protein from unreacted FITC and byproducts using a desalting column.

Reductive Amination of Proteins

This protocol describes the conjugation of a molecule containing an aldehyde or ketone to a protein's primary amines.

Materials:

  • Protein solution

  • Aldehyde or ketone-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Reaction Buffer: 0.1 M HEPES or phosphate (B84403) buffer, pH 7.0-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Reaction Setup:

    • Dissolve the protein and the aldehyde/ketone-containing molecule in the Reaction Buffer. A 20- to 50-fold molar excess of the carbonyl compound is often used.

    • Add sodium cyanoborohydride or STAB to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Solution to consume any unreacted carbonyl groups.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis.

Squaric Acid Ester Mediated Protein Conjugation

This two-step protocol allows for the sequential conjugation of two different amine-containing molecules.

Materials:

  • Amine-containing molecule 1 (e.g., a linker with a primary amine)

  • Diethyl squarate

  • Amine-containing molecule 2 (e.g., a protein)

  • Solvent: Ethanol or a mixture of water and a polar organic solvent

  • Buffer 1: pH 7.0-8.0 (e.g., phosphate buffer)

  • Buffer 2: pH 9.0 (e.g., borate buffer)

  • Desalting column or dialysis equipment

Procedure:

  • First Amine Reaction:

    • Dissolve the amine-containing molecule 1 and a slight molar excess of diethyl squarate in the chosen solvent or Buffer 1.

    • Stir the reaction at room temperature for 2-4 hours.

  • Purification of the Intermediate (Optional but Recommended):

    • Purify the resulting monoamide monoester intermediate to remove unreacted starting materials.

  • Second Amine Reaction:

    • Dissolve the purified intermediate and the protein (amine-containing molecule 2) in Buffer 2.

    • Incubate the reaction for 12-24 hours at room temperature.

  • Purification:

    • Purify the final conjugate by size exclusion chromatography or dialysis to remove unreacted components.

Maleimide-Based Amine Modification

While maleimides are primarily used for thiol modification, they can react with amines at a higher pH. This protocol is for the less common application of targeting lysine residues.

Materials:

  • Protein with accessible lysine residues

  • Maleimide-functionalized reagent

  • Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5-9.0

  • Quenching Reagent: A thiol-containing compound like 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT)

  • Desalting column

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the Reaction Buffer.

    • Dissolve the maleimide reagent in a small amount of DMF or DMSO and add it to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups.

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis.

Conclusion

While NHS ester chemistry remains a valuable tool for amine modification, a variety of effective alternatives are available to researchers. The choice of the optimal chemistry depends on the specific application, the properties of the biomolecules involved, and the desired characteristics of the final conjugate. For applications requiring high stability and efficiency, reductive amination and carbodiimide chemistry present strong alternatives to NHS esters. When high specificity for amines over other nucleophiles is paramount, squaric acid esters offer a unique advantage, albeit with slower reaction kinetics. Isothiocyanates provide a well-established method for fluorescent labeling, though the resulting thiourea linkage is less stable than an amide bond. Maleimide chemistry, while primarily targeting thiols, can be adapted for amine modification under specific conditions. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to select the most appropriate amine modification strategy for their experimental needs.

References

A Researcher's Guide to Orthogonal Protection Strategies in Multi-Step Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step bioconjugation, the ability to selectively modify specific functional groups on complex biomolecules is paramount. This guide provides a comparative analysis of orthogonal protection strategies, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the selection of appropriate methods for their specific needs. We delve into the quantitative performance of various protecting groups and bioorthogonal ligation chemistries, supported by detailed experimental protocols and visual workflows.

The Principle of Orthogonality in Bioconjugation

Orthogonal protection strategies employ protecting groups that can be removed under specific conditions without affecting other protecting groups present on the molecule.[1][2] This principle is crucial in multi-step syntheses, enabling the sequential and site-specific modification of biomolecules like proteins, peptides, and nucleic acids. The ideal orthogonal system offers high selectivity, quantitative yields, and mild deprotection conditions that preserve the integrity of the biomolecule.

Comparison of Common Orthogonal Protection Strategies

The choice of a protection strategy depends on the nature of the biomolecule, the functional group to be protected, and the desired reaction sequence. Here, we compare some of the most widely used orthogonal protecting groups for amines and thiols, two of the most frequently targeted functional groups in bioconjugation.

Orthogonal Protection of Amines

Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for bioconjugation. A variety of protecting groups have been developed to allow for their selective modification.

Protecting GroupAbbreviationDeprotection ConditionsKey AdvantagesPotential Limitations
tert-ButoxycarbonylBocStrong acid (e.g., Trifluoroacetic acid - TFA)[3]Stable to a wide range of reaction conditions.Harsh acidic conditions may not be suitable for all biomolecules.
9-FluorenylmethoxycarbonylFmocMild base (e.g., 20% Piperidine (B6355638) in DMF)[3][4]Mild deprotection conditions.[4]The dibenzofulvene byproduct can cause side reactions.[5]
CarboxybenzylCbz or ZCatalytic hydrogenation (e.g., H₂/Pd-C)[3]Orthogonal to both acid- and base-labile groups.Not suitable for molecules containing other reducible functional groups.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)[6]Very mild and specific deprotection.The catalyst can sometimes be difficult to remove completely.
Orthogonal Protection of Thiols

Cysteine residues, with their nucleophilic thiol groups, are valuable sites for site-specific bioconjugation. Protecting these thiols is often necessary to prevent unwanted side reactions.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Limitations
TritylTrtMild acidGood stability
AcetamidomethylAcmMercury(II) or IodineStable to a wide range of conditions
p-MethoxybenzylPMBStrong acid (e.g., TFA)Orthogonal to many other protecting groups
Disulfide Bonds-Reducing agents (e.g., DTT, TCEP)Reversible protection, useful in protein engineering.[7]
Photoremovable GroupsLight (UV or two-photon)High spatial and temporal control of deprotection.[8]Potential for photodamage to the biomolecule.

Bioorthogonal Ligation Chemistries: A Quantitative Comparison

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[9] These reactions are central to multi-step bioconjugation, enabling the attachment of probes, drugs, or other molecules to a biomolecule of interest.

ReactionReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesPotential Limitations
Staudinger LigationAzide + Phosphine~0.002 - 0.01First bioorthogonal reaction developed, highly specific.[9]Slow kinetics.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DIBO, BCN)~0.1 - 1Copper-free, fast kinetics.[9][10]Strained alkynes can be bulky and sometimes unstable.
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + trans-Cyclooctene (TCO)~1,000 - 1,000,000[11][12][13]Extremely fast kinetics, highly specific.[12][13]Tetrazines can sometimes be unstable.[14]

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual removal of the Fmoc protecting group from a peptide synthesized on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Nitrogen gas supply

  • Reaction vessel (e.g., Poly-Prep chromatography column)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 1 hour in the reaction vessel.

  • Drain the DMF using a gentle flow of nitrogen gas.

  • Add 8 mL of 20% piperidine in DMF to the resin.

  • Gently agitate the resin for 1 hour at room temperature to allow for complete Fmoc removal.[6]

  • Drain the piperidine solution.

  • Wash the resin extensively with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[15]

  • The resin is now ready for the next coupling step.

Protocol 2: Tetrazine-TCO Ligation for Protein Labeling

This protocol outlines the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore conjugate stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the TCO-modified protein in the reaction buffer at a concentration of 1-10 µM.

  • Add the tetrazine-fluorophore stock solution to the protein solution to achieve a final concentration typically 1.5 to 5-fold molar excess over the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[13][16] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[13]

  • The labeled protein can be purified from excess unreacted tetrazine-fluorophore using size-exclusion chromatography (e.g., a desalting column).

Visualizing Orthogonal Strategies

To better illustrate the concepts and workflows described, the following diagrams were generated using Graphviz.

Orthogonal_Protection_Strategy cluster_0 Multi-functional Biomolecule cluster_1 Step 1: Orthogonal Protection cluster_2 Step 2: Selective Deprotection & Conjugation cluster_3 Step 3: Second Selective Deprotection & Conjugation Biomolecule Biomolecule (with -NH2 and -SH groups) Protect_NH2 Protect Amine (e.g., with Fmoc) Biomolecule->Protect_NH2 Protect_SH Protect Thiol (e.g., with Trt) Biomolecule->Protect_SH Deprotect_NH2 Deprotect Amine (Base) Protect_NH2->Deprotect_NH2 Deprotect_SH Deprotect Thiol (Acid) Conjugate_NH2 Conjugate Molecule A to Amine Deprotect_NH2->Conjugate_NH2 Conjugate_NH2->Deprotect_SH Conjugate_SH Conjugate Molecule B to Thiol Deprotect_SH->Conjugate_SH

Figure 1. Workflow of a multi-step bioconjugation using an orthogonal protection strategy.

Bioorthogonal_Ligation cluster_protein Protein Modification cluster_probe Probe cluster_conjugation Bioorthogonal Ligation (IEDDA) Protein Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein Introduce TCO Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein Tetrazine_Fluorophore Tetrazine- Fluorophore Tetrazine_Fluorophore->Labeled_Protein [4+2] Cycloaddition

Figure 2. Schematic of protein labeling via tetrazine-TCO ligation.

Conclusion

The selection of an appropriate orthogonal protection strategy is a critical decision in the design of multi-step bioconjugation experiments. By understanding the quantitative differences in reactivity, stability, and deprotection conditions of various protecting groups and bioorthogonal ligation chemistries, researchers can devise more efficient and reliable methods for creating complex and functional biomolecular conjugates. This guide serves as a starting point for navigating these choices, and it is recommended that researchers further consult the primary literature for the most up-to-date and specific information relevant to their systems of interest.

References

A Comparative Guide to t-Boc and Fmoc Protection for Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of protecting group for reactive functionalities is a critical determinant of success. Aminooxy-PEG linkers, which enable the formation of stable oxime bonds with carbonyl groups on biomolecules, are frequently employed. The temporary protection of the aminooxy group is essential to prevent unwanted side reactions during synthesis and purification. The two most common protecting groups for this purpose are the tert-butyloxycarbonyl (t-Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective comparison of t-Boc and Fmoc protection strategies for aminooxy-PEG linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Fundamental Differences in Deprotection Chemistry

The primary distinction between t-Boc and Fmoc protecting groups lies in their cleavage chemistry. The t-Boc group is acid-labile and is typically removed under strongly acidic conditions using reagents like trifluoroacetic acid (TFA).[1][2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in an organic solvent.[1][3] This fundamental difference in deprotection conditions is the basis for their orthogonal use in chemical synthesis, allowing for the selective deprotection of one group while the other remains intact.[4][5]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by quantitative parameters such as reaction times, reagent concentrations, and stability under various conditions. The following table summarizes the key quantitative differences between t-Boc and Fmoc protection for aminooxy-PEG linkers.

Parametert-Boc ProtectionFmoc ProtectionReferences
Deprotection Reagent Trifluoroacetic acid (TFA)20% Piperidine in DMF[1][3]
TFA Concentration 25-50% in a solvent like Dichloromethane (DCM)Not Applicable[2]
Piperidine Concentration Not Applicable20% in N,N-Dimethylformamide (DMF)[6]
Deprotection pH Strongly acidic (pH 1-2)Mildly basic (pH 10-12)[]
Reaction Temperature 0°C to Room Temperature (20-25°C)Room Temperature (20-25°C)[2]
Reaction Time 30 minutes - 2 hours5 - 30 minutes[2][6]
Monitoring TLC or LC-MSUV absorbance of dibenzofulvene byproduct[6]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)Orthogonal to acid-labile groups (e.g., t-Boc, tBu)[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these deprotection strategies.

Protocol for t-Boc Deprotection of an Aminooxy-PEG Linker

This protocol outlines the removal of the t-Boc protecting group using trifluoroacetic acid (TFA) to yield the free aminooxy group.[2][8]

Materials:

  • t-Boc-protected aminooxy-PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the t-Boc-protected aminooxy-PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 25-50%. If the substrate is sensitive to cationic species, add TIS as a scavenger.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected aminooxy-PEG linker (as a TFA salt) can be used directly in the next step or purified further.

Protocol for Fmoc Deprotection of an Aminooxy-PEG Linker

This protocol describes the removal of the Fmoc protecting group using a solution of piperidine in DMF.[1][6]

Materials:

  • Fmoc-protected aminooxy-PEG linker

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Fmoc-protected aminooxy-PEG linker in DMF in a round-bottom flask.

  • Add piperidine to the solution to a final concentration of 20%.

  • Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.

  • Monitor the reaction progress by TLC or by UV spectroscopy to detect the release of the dibenzofulvene-piperidine adduct.

  • Once the reaction is complete, the deprotected aminooxy-PEG linker can be isolated. This often involves precipitation with ether and subsequent washing to remove the piperidine and the dibenzofulvene byproduct.

  • The crude product can then be purified by chromatography if necessary.

Mandatory Visualization

To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and logical workflows.

Deprotection_Pathways cluster_tBoc t-Boc Deprotection cluster_Fmoc Fmoc Deprotection tBoc_linker t-Boc-NH-O-PEG-R deprotected_aminooxy_tfa H3N+-O-PEG-R (TFA salt) tBoc_linker->deprotected_aminooxy_tfa Acidic Cleavage tBoc_reagent TFA/DCM Fmoc_linker Fmoc-NH-O-PEG-R deprotected_aminooxy H2N-O-PEG-R Fmoc_linker->deprotected_aminooxy Basic Cleavage Fmoc_reagent 20% Piperidine/DMF

Caption: Chemical pathways of t-Boc and Fmoc deprotection of aminooxy-PEG linkers.

Experimental_Workflow start Start: Protected Aminooxy-PEG Linker choose_strategy Choose Deprotection Strategy start->choose_strategy tBoc_path t-Boc Deprotection choose_strategy->tBoc_path Acid-stable downstream steps Fmoc_path Fmoc Deprotection choose_strategy->Fmoc_path Base-stable downstream steps dissolve_tBoc Dissolve in DCM tBoc_path->dissolve_tBoc dissolve_Fmoc Dissolve in DMF Fmoc_path->dissolve_Fmoc add_TFA Add TFA dissolve_tBoc->add_TFA monitor_tBoc Monitor Reaction (TLC/LC-MS) add_TFA->monitor_tBoc workup_tBoc Evaporate Solvent & TFA monitor_tBoc->workup_tBoc conjugation Bioconjugation to Carbonyl-containing Molecule workup_tBoc->conjugation add_piperidine Add Piperidine dissolve_Fmoc->add_piperidine monitor_Fmoc Monitor Reaction (TLC/UV) add_piperidine->monitor_Fmoc workup_Fmoc Precipitate & Wash monitor_Fmoc->workup_Fmoc workup_Fmoc->conjugation end End: Oxime-linked Bioconjugate conjugation->end

Caption: A logical workflow for the deprotection and bioconjugation of aminooxy-PEG linkers.

Concluding Remarks

The choice between t-Boc and Fmoc protection for aminooxy-PEG linkers is dictated by the overall synthetic strategy and the chemical nature of the biomolecule and other functionalities present. The t-Boc strategy is robust and well-established, but the harsh acidic conditions required for deprotection may not be suitable for sensitive substrates.[9] The Fmoc strategy, with its milder basic deprotection conditions, offers a valuable alternative, particularly for acid-sensitive molecules.[9] The orthogonality of these two protecting groups provides synthetic chemists with the flexibility to design complex bioconjugation schemes. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit the needs of their specific application in drug development and other biomedical research areas.

References

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Analysis of PEGylated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to antibody-drug conjugates (ADCs) is a prevalent strategy to enhance their pharmacokinetic properties, solubility, and stability. However, this modification introduces analytical challenges, particularly in the precise determination of the drug-to-antibody ratio (DAR). The DAR is a critical quality attribute (CQA) that directly influences the ADC's efficacy, safety, and therapeutic window. This guide provides a comparative analysis of the primary analytical techniques for DAR determination of PEGylated ADCs, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for DAR Analysis

The selection of an appropriate analytical method for DAR determination of PEGylated ADCs is contingent on various factors, including the stage of drug development, the specific characteristics of the ADC, and the desired level of detail. The three most common techniques employed are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Separation based on the hydrophobicity of the intact ADC under non-denaturing conditions.Separation of ADC subunits (light and heavy chains) based on hydrophobicity under denaturing conditions.Measurement of the mass of the intact ADC or its subunits to determine the number of conjugated drugs.
Information Provided Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1][2]Average DAR and distribution of drug-loaded light and heavy chains.[1][3]Precise mass confirmation, average DAR, and distribution of drug-loaded species.[3][4]
Resolution High resolution for different DAR species of the intact ADC.High resolution for separating light and heavy chains and their drug-loaded forms.[3]Very high resolution, capable of resolving species with small mass differences.
Sample Preparation Minimal, analysis is performed on the intact ADC.Requires reduction of the ADC to separate light and heavy chains.[3]Can be performed on intact or reduced/deglycosylated ADC.[4]
MS Compatibility Generally incompatible due to high salt concentrations in the mobile phase.[5]Compatible with MS, allowing for mass confirmation of separated chains.[6]Direct measurement technique.
Pros - Non-denaturing conditions preserve the native structure. - Robust and reproducible. - Good for routine quality control.[5]- High resolution of ADC fragments. - Orthogonal method to HIC. - MS compatibility provides mass confirmation.[6]- Provides the most accurate mass information. - Can analyze complex mixtures. - Applicable to both intact and reduced ADCs.[4]
Cons - Indirect identification based on retention time. - Not suitable for all ADCs (e.g., highly heterogeneous lysine-conjugated ADCs).- Denaturing conditions may alter the ADC. - Requires sample reduction, adding a step to the workflow.[6]- More complex instrumentation and data analysis. - Ionization efficiency can vary between different DAR species.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate DAR analysis. Below are representative protocols for the key techniques discussed.

Experimental Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for analyzing the DAR of a PEGylated ADC using HIC.

1. Reagents and Materials:

  • PEGylated ADC sample

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

2. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Inject 10-20 µg of the PEGylated ADC sample.

  • Elute the sample with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • Calculate the average DAR by determining the weighted average of the peak areas corresponding to the different drug-loaded species.[1][2]

Experimental Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a common method for DAR analysis of a PEGylated ADC following reduction.

1. Reagents and Materials:

  • PEGylated ADC sample

  • Reduction Buffer: 7.2 M Guanidine-HCl, 0.3 M Sodium Acetate (B1210297), pH 5.3

  • Reducing Agent: 1 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC column (e.g., PLRP-S)

  • HPLC system with a UV detector

2. Sample Preparation (Reduction):

  • Dilute the PEGylated ADC sample to 0.5 mg/mL in the Reduction Buffer.

  • Add TCEP to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 15-30 minutes to reduce the disulfide bonds.[3]

3. Procedure:

  • Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1.0 mL/min.

  • Inject the reduced ADC sample.

  • Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% over 30 minutes).

  • Monitor the absorbance at 280 nm.

  • Calculate the average DAR based on the peak areas of the unconjugated and conjugated light and heavy chains. The formula DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100 is often used.

Experimental Protocol 3: DAR Analysis by Native Mass Spectrometry (MS)

This protocol provides a general workflow for DAR analysis of an intact PEGylated ADC using native MS.

1. Reagents and Materials:

  • PEGylated ADC sample

  • Mobile Phase: 50 mM Ammonium Acetate, pH 7.0

  • Size-Exclusion Chromatography (SEC) column for online buffer exchange

  • Q-TOF Mass Spectrometer

2. Procedure:

  • Equilibrate the SEC column with the ammonium acetate mobile phase.

  • Inject the intact PEGylated ADC sample. The SEC column will desalt the sample and introduce it into the mass spectrometer.

  • Acquire the mass spectra in native mode (positive ion mode) over an appropriate m/z range (e.g., 1000-5000 m/z).

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

  • Calculate the average DAR by determining the relative abundance of each drug-loaded species.

Quantitative Data Comparison

The following table presents representative DAR values for a site-specific PEGylated ADC, as determined by RP-HPLC and Mass Spectrometry. While from the same study, it's important to note that slight variations can occur due to the inherent principles of each technique.

ADC VariantConjugation SiteDAR by RP-HPLCDAR by MS
ADC-1Light Chain1.811.83
ADC-2Heavy Chain1.851.88
ADC-3Light & Heavy Chain3.663.71
Data adapted from a study on site-specific ADCs with a PEG linker.[3]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex processes in ADC development and analysis.

ADC_Development_and_DAR_Analysis_Workflow cluster_Discovery Discovery & Engineering cluster_Analysis Characterization & QC Antibody Selection Antibody Selection Site-Specific Conjugation Site-Specific Conjugation Antibody Selection->Site-Specific Conjugation Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Site-Specific Conjugation Initial DAR Screen (UV-Vis) Initial DAR Screen (UV-Vis) Site-Specific Conjugation->Initial DAR Screen (UV-Vis) Detailed DAR Analysis Detailed DAR Analysis Initial DAR Screen (UV-Vis)->Detailed DAR Analysis HIC HIC Detailed DAR Analysis->HIC Intact Non-denaturing RPHPLC RPHPLC Detailed DAR Analysis->RPHPLC Reduced Denaturing MS MS Detailed DAR Analysis->MS Intact/Reduced High Resolution Stability & Aggregation Stability & Aggregation HIC->Stability & Aggregation RPHPLC->Stability & Aggregation MS->Stability & Aggregation

ADC Development and DAR Analysis Workflow

DAR_Method_Selection Start Start: PEGylated ADC Sample DevStage Development Stage? Start->DevStage RoutineQC Routine QC DevStage->RoutineQC Late Stage/QC DetailedChar Detailed Characterization DevStage->DetailedChar Early/Research HIC HIC for Average DAR & Distribution RoutineQC->HIC MS Mass Spectrometry for Precise Mass & Heterogeneity DetailedChar->MS End End: DAR Report HIC->End Orthogonal Orthogonal Method Needed? RPHPLC RP-HPLC for Subunit Analysis Orthogonal->RPHPLC Yes Orthogonal->End No RPHPLC->End MS->Orthogonal

Logical Workflow for DAR Analysis Method Selection
Signaling Pathways of ADC Targets

Understanding the mechanism of action of ADCs involves knowledge of the signaling pathways of their targets. For instance, many PEGylated ADCs target receptors like HER2 and TROP-2.

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization HER3 HER3/HER4 HER3->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 Signaling Pathway

TROP2_Signaling_Pathway TROP2 TROP-2 Receptor CaSignal Intracellular Ca2+ Signal Transduction TROP2->CaSignal MAPK_ERK MAPK/ERK Pathway CaSignal->MAPK_ERK NFkB NF-kB Pathway CaSignal->NFkB CyclinD1 Cyclin D1 MAPK_ERK->CyclinD1 Proliferation Tumor Growth & Proliferation NFkB->Proliferation CyclinD1->Proliferation

Simplified TROP-2 Signaling Pathway

References

A Comparative Guide to the Kinetic Analysis of Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting oxime bond.[1][2] The kinetics of this reaction are of paramount importance, particularly in applications such as protein labeling, drug delivery, and the synthesis of complex biomolecules, where reaction efficiency and speed are critical. This guide provides a comparative analysis of the kinetics of oxime ligation reactions under various conditions, supported by experimental data and detailed protocols.

Performance Comparison: Catalysts and Substrates

The rate of oxime ligation is significantly influenced by the choice of catalyst and the nature of the carbonyl substrate. While the reaction can proceed uncatalyzed, the addition of a nucleophilic catalyst, most commonly aniline (B41778) and its derivatives, dramatically accelerates the reaction, especially at neutral pH.[3][4][5]

Catalyst Performance

Aniline and its derivatives catalyze oxime ligation by forming a more reactive protonated Schiff base intermediate.[2][4] Phenylenediamines, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have emerged as highly efficient alternatives to aniline.[1][3]

Key Observations:

  • At identical concentrations, m-phenylenediamine (mPDA) is approximately 2 to 2.5 times more efficient than aniline as a catalyst for oxime ligation.[3][5][6]

  • The higher aqueous solubility of mPDA allows for its use at much greater concentrations than aniline, leading to rate accelerations of up to 15-fold.[3][5][6]

  • p-Phenylenediamine (pPDA) has also been shown to be a highly effective catalyst, demonstrating a 19-fold faster rate of protein PEGylation compared to the equivalent aniline-catalyzed reaction at pH 7.[7]

  • Other aniline derivatives, including anthranilic acids and aminobenzoic acids, have been investigated as catalysts and can offer at least a two-fold increase in reaction rate compared to aniline under neutral pH conditions.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Oxime Ligation with Different Catalysts

CatalystCarbonyl SubstrateAminooxy SubstrateCatalyst Conc. (mM)pHk₂ (M⁻¹s⁻¹)Fold Increase vs. AnilineReference
AnilineBenzaldehydeAminooxyacetyl-peptide1007.08.21.0[4]
AnilineCitralDansyl-aminooxy507.348.61.0[6][8]
m-PhenylenediamineCitralDansyl-aminooxy507.3~97.2~2.0[6][8]
Aniline2-PentanoneDansyl-aminooxy1007.00.0821.0[6][8]
m-Phenylenediamine2-PentanoneDansyl-aminooxy1007.00.202.4[6][8]
p-PhenylenediamineProtein-aldehydeAminooxy-PEG107.0-19.0[7]

Note: The rate constants and fold increases are approximate and can vary based on specific reaction conditions and substrates.

Substrate Reactivity: Aldehydes vs. Ketones

The reactivity of the carbonyl group is a critical determinant of the oxime ligation rate.

Key Observations:

  • Aldehydes react significantly faster than ketones in oxime ligation reactions. The rate of reaction with 2-pentanone (a ketone) is at least two orders of magnitude slower than with aldehydes like citral.[3][6][8]

  • The electronic properties of the carbonyl compound influence the reaction rate. Electron-deficient aldehydes generally exhibit faster reaction kinetics.[9]

  • Steric hindrance around the carbonyl group can also affect the reaction rate, though this effect is generally moderate.[9]

Table 2: Comparison of Observed Rate Constants (kₒᵦₛ) for Aldehyde vs. Ketone Ligation

Carbonyl SubstrateAminooxy SubstrateCatalyst (Concentration)pHkₒᵦₛ (M⁻¹s⁻¹)Reference
Citral (Aldehyde)Dansyl-aminooxyAniline (50 mM)7.348.6[6][8]
2-Pentanone (Ketone)Dansyl-aminooxyAniline (100 mM)7.00.082[6][8]

Experimental Protocols

Accurate kinetic analysis of oxime ligation reactions relies on robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the literature.

Protocol 1: Kinetic Analysis using a Dansyl Fluorescence Assay

This method is based on the change in fluorescence of a dansyl-aminooxy probe upon reaction with a carbonyl compound. The increase in fluorescence intensity over time is proportional to the concentration of the oxime product.

Materials:

  • Dansyl-aminooxy probe

  • Aldehyde or ketone substrate

  • Catalyst (e.g., aniline, mPDA)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the dansyl-aminooxy probe, carbonyl substrate, and catalyst in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding phosphate buffer, the dansyl-aminooxy probe to a final concentration of 10-300 µM, and the catalyst at the desired concentration.

  • Initiate the Reaction: Initiate the reaction by adding the aldehyde or ketone substrate (e.g., to a final concentration of 50 µM).

  • Fluorescence Monitoring: Immediately place the cuvette in the fluorometer and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl probe (e.g., λex = 340 nm, λem = 505 nm).[8]

  • Data Analysis: The initial reaction rates are determined from the linear portion of the fluorescence versus time plot. The observed rate constant (kₒᵦₛ) can be obtained by fitting the data to a second-order rate equation.[6]

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time.

Materials:

  • Aminooxy-functionalized molecule

  • Carbonyl-functionalized molecule

  • Catalyst

  • Reaction buffer

  • Quenching reagent (e.g., excess acetone)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: Prepare the reaction mixture containing the aminooxy and carbonyl reactants at known concentrations in the reaction buffer with the catalyst.

  • Time-Point Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an excess of a quenching reagent like acetone (B3395972) to consume any unreacted aminooxy compound.

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

  • Separation and Detection: Develop a suitable gradient method to separate the reactants and the oxime product. Monitor the elution profile using a UV-Vis detector at a wavelength where the product or a reactant has a strong absorbance.

  • Quantification and Kinetic Analysis: Determine the concentration of the product at each time point by integrating the corresponding peak area and using a calibration curve. Plot the product concentration versus time to determine the initial reaction rate and the rate constant.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved in the kinetic analysis of oxime ligation.

OximeLigationMechanism cluster_reactants Reactants cluster_catalysis Aniline Catalysis cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO SchiffBase Protonated Schiff Base Aldehyde->SchiffBase + Aniline, - H₂O Aminooxy R'-ONH₂ TetrahedralInt Tetrahedral Intermediate Aniline Aniline (Catalyst) SchiffBase->TetrahedralInt + R'-ONH₂ Oxime Oxime R-CH=N-OR' TetrahedralInt->Oxime - Aniline, - H₂O

Caption: Aniline-catalyzed oxime ligation mechanism.

KineticAnalysisWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis PrepReactants Prepare Reactant & Catalyst Stock Solutions MixReactants Mix Reactants in Buffer PrepReactants->MixReactants Initiate Initiate Reaction with Carbonyl Compound MixReactants->Initiate Monitor Monitor Reaction Progress (Fluorescence or HPLC) Initiate->Monitor PlotData Plot Signal vs. Time Monitor->PlotData CalcRate Calculate Initial Rate and Rate Constant (k) PlotData->CalcRate

References

Navigating the Spacer: A Comparative Analysis of PEG12 and PEG24 Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical determinant of a PROTAC's success is the linker connecting the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. This guide provides a comparative study of two commonly employed polyethylene (B3416737) glycol (PEG) linkers, PEG12 and PEG24, offering insights into how their differing lengths can profoundly influence PROTAC efficacy. While a direct head-to-head comparison for a single PROTAC system is not extensively documented in publicly available literature, this guide synthesizes established principles and provides illustrative data to inform rational PROTAC design.

The linker in a PROTAC is not a mere passive tether; it is a crucial element that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a disorganized and unproductive complex, leading to inefficient ubiquitination.[]

Performance Metrics: A Tale of Two Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative, yet realistic, quantitative data for a hypothetical PROTAC system, comparing the performance of a PEG12 linker against a PEG24 linker. This data reflects the general principles observed in PROTAC development, where an optimal linker length, which could be either shorter or longer depending on the specific system, leads to improved degradation.

Table 1: Cellular Degradation Efficiency

LinkerDC50 (nM)Dmax (%)
PROTAC-PEG12 5095
PROTAC-PEG24 25080

Note: This data is illustrative and represents a scenario where the shorter PEG12 linker facilitates a more optimal ternary complex geometry for this specific hypothetical target and E3 ligase pair, resulting in higher potency and efficacy.

Table 2: Biophysical Parameters of Ternary Complex Formation

ParameterPROTAC-PEG12PROTAC-PEG24
Binary Binding (Target)
Kd (nM)100105
Binary Binding (E3 Ligase)
Kd (nM)150145
Ternary Complex Affinity
Kd (nM)1575
Cooperativity (α) 102

Note: This illustrative data suggests that the PEG12 linker leads to a more stable ternary complex with a lower Kd value and higher positive cooperativity (α > 1). Positive cooperativity indicates that the binding of the PROTAC to one protein enhances its affinity for the other, a desirable characteristic for potent degraders.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC action and evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 PROTAC Efficacy Evaluation Workflow Cell_Culture Cell Culture & Treatment with PROTACs Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Western_Blot Western Blot for Degradation (DC50, Dmax) Lysis->Western_Blot TR_FRET TR-FRET for Ternary Complex Formation Lysis->TR_FRET SPR SPR for Binding Affinity & Kinetics (Kd) Lysis->SPR Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis TR_FRET->Data_Analysis SPR->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for the key experiments cited in this guide.

Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.[3]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control. Calculate DC50 and Dmax values using appropriate software.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

1. Reagents and Assay Setup:

  • Use purified, tagged proteins (e.g., His-tagged E3 ligase and GST-tagged target protein).

  • Use FRET-paired antibodies (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST).

  • In a microplate, combine the tagged proteins, the FRET-paired antibodies, and a serial dilution of the PROTAC in an appropriate assay buffer.

2. Incubation:

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for ternary complex formation.

3. Measurement:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.

4. Data Analysis:

  • Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve can be used to determine the concentration of PROTAC that induces maximum complex formation.[4][5]

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful technique to measure the binding affinity (Kd) and kinetics (kon and koff) of binary and ternary complexes in real-time.

1. Chip Preparation:

  • Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[6]

2. Binary Interaction Analysis (PROTAC to E3 Ligase):

  • Inject a series of concentrations of the PROTAC over the chip surface to measure the binding to the immobilized E3 ligase.

  • Fit the sensorgram data to a suitable binding model to determine the binary Kd.

3. Ternary Complex Analysis:

  • Prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of the target protein.

  • Inject these mixtures over the E3 ligase-coated chip surface.

  • The binding response will represent the formation of the ternary complex.

4. Data Analysis and Cooperativity Calculation:

  • Determine the ternary Kd from the sensorgram data.

  • Calculate the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC to E3 ligase) / (Ternary Kd of PROTAC to E3 ligase in the presence of the target protein).[6]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design, with no single length being universally optimal. The choice between a PEG12 and a PEG24 linker, or any other length, must be empirically determined for each specific target protein and E3 ligase combination.[7][8] As illustrated, a shorter linker like PEG12 may provide a more favorable geometry for ternary complex formation in one system, leading to enhanced degradation, while a longer linker might be necessary for another. A systematic approach to linker design, exploring a range of lengths and compositions, is therefore essential for the development of potent and selective protein degraders. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of PROTAC performance.

References

A Comparative Guide to the Validation of Site-Specific Conjugation Using Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Site-specific conjugation has emerged as a critical technique in the development of precision therapeutics like Antibody-Drug Conjugates (ADCs), enabling the creation of homogeneous and well-defined bioconjugates. Among the various methods, the use of aminooxy linkers to react with aldehyde or ketone groups on a biomolecule offers a robust and highly specific approach. This guide provides an objective comparison of aminooxy-based conjugation with other alternatives, supported by experimental data and detailed validation protocols, to assist researchers in making informed decisions for their drug development programs.

The Chemistry of Aminooxy Conjugation

Aminooxy-based conjugation relies on the formation of a stable oxime bond between an aminooxy-functionalized linker and a carbonyl group (aldehyde or ketone) on a protein. This reaction is highly specific and proceeds efficiently under mild, biocompatible conditions, making it an attractive method for creating well-defined bioconjugates. The required carbonyl group can be introduced into the protein backbone through enzymatic or chemical modification of specific amino acid residues.

cluster_reactants Reactants cluster_product Product Protein Protein with Aldehyde/Ketone Group (R1-C=O) Conjugate Site-Specific Conjugate (R1-C=N-O-R2) Protein->Conjugate Oxime Ligation (pH 4-6) Linker Aminooxy Linker (H2N-O-R2) Linker->Conjugate

Caption: Chemical reaction scheme for oxime ligation.

Experimental Workflow and Validation

The successful generation of a site-specific conjugate requires rigorous validation to confirm conjugation efficiency, product homogeneity, and stability. The general workflow involves the initial conjugation reaction followed by a series of analytical characterizations.

cluster_validation Validation A 1. Introduce Carbonyl Group (e.g., enzymatic oxidation) B 2. Aminooxy Linker Conjugation (Oxime Ligation) A->B C 3. Purification of Conjugate (e.g., Chromatography) B->C D Mass Spectrometry (MS) - Confirm Mass C->D Characterization E SDS-PAGE - Assess Homogeneity C->E Characterization F HPLC Analysis - Quantify Purity C->F Characterization cluster_methods Conjugation Methods cluster_params Comparison Parameters A Aminooxy Ligation P1 Specificity A->P1 P2 Efficiency A->P2 P3 Stability A->P3 P4 Homogeneity A->P4 B Maleimide-Thiol B->P1 B->P2 B->P3 B->P4 C Click Chemistry C->P1 C->P2 C->P3 C->P4

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Overview of ADC Linker Technologies

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these linker types has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]

Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include:

  • Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]

  • pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][2]

  • Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][3]

Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[4] This mechanism generally leads to higher stability in circulation and a reduced "bystander effect," which is the killing of antigen-negative cells.[5][6]

Comparative In Vitro Stability Data

The in vitro stability of ADCs is primarily assessed by incubating them in plasma from different species (e.g., human, mouse, rat) and monitoring the release of the free payload or the change in the drug-to-antibody ratio (DAR) over time.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeCleavage MechanismADC ModelPlasma SourceStability MetricKey FindingsReference
Valine-Citrulline (vc)Enzyme (Cathepsin B)Trastuzumab-vc-MMAERat% Drug Loss~30% drug loss after 7 days[Creative Biolabs]
Valine-Alanine (val-ala)Enzyme (Cathepsin B)Anti-CD22-val-ala-MMAFHuman% Intact ADC>90% intact after 7 days[Abzena]
HydrazonepH-sensitiveGemtuzumab ozogamicinHumanHalf-life (t1/2)~2-3 days[Senter et al., 2008]
Disulfide (SPP)Redox-sensitiveAnti-CD30-SPP-DM1Human% Released Drug~50% release after 24 hours in presence of GSH[Doronina et al., 2003]
SMCC (non-cleavable)Proteolytic DegradationAdo-trastuzumab emtansine (T-DM1)Human% Intact ADC>95% intact after 7 days[Erickson et al., 2006]
Silyl EtherpH-sensitiveTrastuzumab-MMAEHumanHalf-life (t1/2)> 7 days[7]
OHPASAryl SulfataseITC6103ROMouse, Human% Intact ADCStable in both mouse and human plasma[8]
VC-PABCEnzyme (Cathepsin B)ITC6104ROMouse% Intact ADCUnstable in mouse plasma[8]

Note: The stability data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. Researchers should refer to the original publications for detailed protocols.

Comparative In Vivo Stability Data

In vivo stability is a crucial parameter that determines the pharmacokinetic profile and therapeutic window of an ADC. It is typically assessed by measuring the concentration of the intact ADC and the free payload in plasma over time after administration to animal models.

Table 2: In Vivo Stability and Pharmacokinetics of Different ADC Linkers

Linker TypeADC ModelAnimal ModelKey Pharmacokinetic ParametersKey FindingsReference
Valine-Citrulline (vc)Brentuximab vedotin (vc-MMAE)Ratt1/2 of intact ADC: ~3 daysModerate stability, leading to effective payload delivery.[Senter et al., 2012]
SMCC (non-cleavable)Ado-trastuzumab emtansine (T-DM1)Ratt1/2 of intact ADC: ~5 daysHigh stability, resulting in a favorable safety profile.[Lewis Phillips et al., 2008]
HydrazoneInotuzumab ozogamicinMouseRapid clearance of intact ADCLower stability compared to enzyme-cleavable and non-cleavable linkers.[Dijoseph et al., 2004]
Glutamic acid–valine–citrullineAnti-HER2 ADCMouseIncreased stability compared to vc linkerThe addition of glutamic acid improves stability in mouse models.[9]
Tandem-cleavage (β-glucuronide-dipeptide)Anti-CD79b-MMAERatExcellent plasma stabilityEnhanced tolerability and efficacy compared to monocleavage linkers.[10]

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development. The following are outlines of common experimental protocols.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.[11]

Protocol Outline:

  • Preparation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of 1.3 mg/mL at 37°C.[11] A buffer control is included to assess inherent ADC stability.[11]

  • Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[11]

  • Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[11]

  • Analysis:

    • Intact ADC Quantification (ELISA):

      • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[1]

      • Block non-specific binding sites.[1]

      • Add diluted plasma samples containing the ADC.[1]

      • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.[1]

      • Add a substrate and measure the signal, which is proportional to the amount of intact ADC.[1]

    • Free Payload Quantification (LC-MS/MS):

      • Precipitate proteins from the plasma samples.

      • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • DAR Measurement (HIC-HPLC or RP-HPLC):

      • Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the average DAR at each time point.[5][12]

Lysosomal Stability Assay

This assay assesses the efficiency of payload release within the lysosome, which is a key step for the cytotoxic activity of many ADCs.

Protocol Outline:

  • Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C.[11][13]

  • Time Points: Collect aliquots at various time points.

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate the proteins.

  • Analysis (LC-MS/MS): Analyze the supernatant to quantify the amount of released payload over time.[11]

Visualizing ADC Mechanisms and Workflows

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymes & Low pH) Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity In_Vitro_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC ADC Sample Incubation Incubate at 37°C ADC->Incubation Plasma Plasma (Human, Mouse, etc.) Plasma->Incubation Timepoints Collect Aliquots at Time Points Incubation->Timepoints ELISA ELISA for Intact ADC Timepoints->ELISA LCMS LC-MS/MS for Free Payload Timepoints->LCMS HIC HIC/RP-HPLC for DAR Timepoints->HIC Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Enzyme Enzyme-Sensitive (e.g., Val-Cit) Trigger Triggering Condition Enzyme->Trigger Cathepsin B pH pH-Sensitive (e.g., Hydrazone) pH->Trigger Low pH Redox Redox-Sensitive (e.g., Disulfide) Redox->Trigger High Glutathione NonCleavable Non-Cleavable (e.g., SMCC) NonCleavable->Trigger Antibody Degradation Release Payload Release Trigger->Release

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of t-Boc-Aminooxy-PEG12-NHS ester, ensuring laboratory safety and environmental responsibility.

The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the disposal of this compound, a polyethylene (B3416737) glycol (PEG) derivative widely used in bioconjugation and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves are mandatory.

  • Protective Clothing: A lab coat must be worn.

  • Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[1]

Waste Categorization and Segregation

All materials that have come into contact with this compound must be treated as chemical waste and segregated from regular trash.[2] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).[2]

Waste Streams:

  • Unused or Expired Solid Compound: The original vial containing the solid powder.

  • Concentrated Solutions: Solutions of the compound in organic solvents like DMSO or DMF.

  • Dilute Aqueous Solutions: Waste from reaction quenching and work-up steps.

  • Contaminated Labware and Debris: Pipette tips, microcentrifuge tubes, gloves, paper towels, and glassware.[2]

Step-by-Step Disposal Protocols

The following protocols outline the necessary steps for the safe disposal of different forms of this compound waste.

A. Unused or Expired Solid this compound
  • Do Not Dispose in Regular Trash: The solid powder must never be disposed of in regular municipal waste.[2]

  • Collection: Place the original, tightly sealed vial into a designated hazardous waste container.[2]

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

B. Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF)
  • Collection: Transfer the organic solvent waste into a designated, compatible hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including the full name of the PEGylated compound and the solvent(s).

  • Storage: Store the waste container in a well-ventilated and secure area, away from incompatible materials.

C. Dilute Aqueous Solutions

The reactive N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis. This property can be used to deactivate the compound before disposal.

  • Hydrolysis of NHS Ester:

    • Ensure the pH of the aqueous solution is neutral or slightly basic (pH 7-8.5) to facilitate hydrolysis. If acidic, adjust with a small amount of a suitable buffer like sodium bicarbonate.[2]

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.[2]

  • Collection: Transfer the hydrolyzed solution into a designated aqueous hazardous waste container.

  • Drain Disposal Prohibition: Do not dispose of even dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2] Some institutions may have specific rules regarding the disposal of PEGylated compounds due to their potential to be very toxic to aquatic life with long-lasting effects.[1]

D. Contaminated Labware and Debris
  • Solid Waste Collection: All solid materials, such as pipette tips, tubes, and gloves, that have come into contact with the compound should be collected in a designated solid hazardous waste container.[2]

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. Collect this rinsate as hazardous waste.

    • The first rinsate must be collected and disposed of as hazardous waste.[1]

    • After the initial rinse, wash the glassware thoroughly with soap and water.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the pickup and disposal of all hazardous waste containers.[1][2] All disposal must be carried out in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Quantitative Data Summary

Waste TypeRecommended ContainerDisposal MethodKey Safety Precaution
Solid Powder Original vial within a larger, labeled hazardous waste container.Collection by a licensed chemical waste disposal service for incineration.Avoid dust formation; use respiratory protection.
Concentrated Organic Solutions Compatible, labeled solvent waste container (e.g., HDPE).Collection by a licensed chemical waste disposal service.Store in a well-ventilated area away from ignition sources.
Dilute Aqueous Solutions Labeled aqueous hazardous waste container.Hydrolyze NHS ester, then collect for licensed disposal.Do not dispose down the drain without EHS approval.
Contaminated Labware Labeled solid hazardous waste container.Collection by a licensed chemical waste disposal service.Segregate from non-hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) Categorize Categorize Waste Type Start->Categorize Solid Solid Powder (Unused/Expired) Categorize->Solid Solid Concentrated Concentrated Organic Solution Categorize->Concentrated Organic Solution Aqueous Dilute Aqueous Solution Categorize->Aqueous Aqueous Solution Labware Contaminated Labware/Debris Categorize->Labware Contaminated Items CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectOrganic Collect in Labeled Solvent Waste Container Concentrated->CollectOrganic Hydrolyze Hydrolyze NHS Ester (pH 7-8.5, room temp) Aqueous->Hydrolyze CollectLabware Collect in Labeled Solid Waste Container Labware->CollectLabware EHS Arrange Pickup by EHS/ Licensed Waste Contractor CollectSolid->EHS CollectOrganic->EHS CollectAqueous Collect in Labeled Aqueous Waste Container Hydrolyze->CollectAqueous CollectAqueous->EHS CollectLabware->EHS

Caption: Decision workflow for safe disposal of this compound.

References

Essential Safety and Operational Guide for t-Boc-Aminooxy-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for t-Boc-Aminooxy-PEG12-NHS ester, a bifunctional linker commonly used in bioconjugation and drug development. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safe laboratory operations.

Immediate Safety and Handling Precautions

This compound is a chemical that should be handled by, or under the close supervision of, individuals qualified in managing potentially hazardous substances.[1] While specific hazard data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety protocols.

Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1][2][3] A face shield should be used in situations with a higher risk of splashing.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1][2][3] If there is a risk of direct contact, consider double-gloving.[2][3] Gloves should be changed immediately if they become contaminated.[2]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[2][4][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][6]

Engineering Controls:

  • Always handle the compound in a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

Hygiene Measures:

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][6] Remove any contaminated clothing.[1]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.[1][6]

Storage and Stability

Proper storage is crucial to maintain the reactivity of the NHS ester.

  • Storage Temperature: Store at -20°C for long-term stability.[1][8]

  • Moisture and Light Sensitivity: NHS esters are susceptible to hydrolysis, which is accelerated by moisture.[9] The compound should be stored in a desiccated environment. Before opening, allow the container to warm to room temperature to prevent condensation. Protect from light by using an amber vial or by wrapping the container in foil.[10]

  • Solutions: If preparing a stock solution in an anhydrous solvent like DMSO or DMF, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles and moisture introduction.[10] Aqueous solutions of NHS esters should be used immediately due to their rapid hydrolysis.[11]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused solid this compound should be collected in a designated chemical waste container.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures and washes, should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Consultation: It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[12]

Quantitative Data Summary

PropertyValueSource
Molecular Weight830.9 g/mol [8]
Purity≥96%[8]
Storage Condition-20°C[1][8]
SolubilityDMSO, DCM, DMF[8]

Experimental Protocol: Conjugation of this compound to a Protein

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[11]

  • Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[11]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted NHS ester.[9] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts (e.g., N-hydroxysuccinimde) by purifying the protein conjugate using size-exclusion chromatography or dialysis.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution in Reaction Buffer (pH 8.3-8.5) reaction Combine Protein and NHS Ester (10-20x molar excess of NHS ester) prep_protein->reaction prep_nhs Prepare NHS Ester Stock Solution in Anhydrous DMF/DMSO prep_nhs->reaction incubation Incubate at RT (1-4h) or on ice (overnight) reaction->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purify Purify Conjugate via Size-Exclusion Chromatography quenching->purify end End: Purified Conjugate purify->end start Start start->prep_protein start->prep_nhs

Caption: Workflow for protein conjugation with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.